BDP FL-PEG5-azide
Description
Structure
2D Structure
Properties
IUPAC Name |
N-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,2-difluoro-10,12-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H39BF2N6O6/c1-21-19-22(2)34-25(21)20-24-4-3-23(35(24)27(34,28)29)5-6-26(36)31-7-9-37-11-13-39-15-17-41-18-16-40-14-12-38-10-8-32-33-30/h3-4,19-20H,5-18H2,1-2H3,(H,31,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VESMXQZJKDVRIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC=C2CCC(=O)NCCOCCOCCOCCOCCOCCN=[N+]=[N-])C=C3[N+]1=C(C=C3C)C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39BF2N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Potential of BDP FL-PEG5-azide: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the properties and applications of BDP FL-PEG5-azide, a versatile fluorescent probe for researchers, scientists, and drug development professionals. This document outlines its chemical and spectral characteristics, and provides detailed experimental protocols for its use in bioconjugation, fluorescence microscopy, and flow cytometry.
Core Properties of this compound
This compound is a highly efficient and specific labeling reagent that combines the bright and photostable BODIPY™ FL (BDP FL) fluorophore with a five-unit polyethylene glycol (PEG) spacer terminating in an azide group.[1][2] The azide functionality allows for its covalent attachment to alkyne-containing molecules via copper-catalyzed or strain-promoted click chemistry.[1][3] The hydrophilic PEG spacer enhances water solubility and membrane permeability, making it an ideal tool for labeling biomolecules in complex biological systems.[1]
Quantitative Data Summary
For ease of reference and comparison, the key quantitative properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₃₉BF₂N₆O₆ | |
| Molecular Weight | 580.44 g/mol | |
| Excitation Maximum (λex) | 503 nm | BroadPharm |
| Emission Maximum (λem) | 509 nm | BroadPharm |
| Extinction Coefficient | 80,000 cm⁻¹M⁻¹ | BroadPharm |
| Quantum Yield | 0.9 | BroadPharm |
| Solubility | Soluble in DMSO, DMF, DCM | BroadPharm |
| Storage | Store at -20°C, protected from light | BroadPharm |
Key Applications and Experimental Protocols
This compound is a powerful tool for a variety of applications in biological research, particularly for the fluorescent labeling and detection of alkyne-modified biomolecules such as proteins, nucleic acids, and lipids. Its bright and stable fluorescence makes it well-suited for fluorescence microscopy and flow cytometry.
Copper-Catalyzed Click Chemistry (CuAAC) for Protein Labeling
This protocol describes the labeling of an alkyne-modified protein with this compound using a copper-catalyzed click reaction.
Materials:
-
Alkyne-modified protein in a sodium azide-free buffer
-
This compound
-
1.5x Protein Labeling Buffer (containing triethylammonium acetate, pH 6.8)
-
Copper (II) sulfate (CuSO₄) solution (20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (100 mM in water)
-
Sodium ascorbate solution (300 mM in water, freshly prepared)
-
DMSO or DMF
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Protocol:
-
Prepare a stock solution of this compound: Dissolve this compound in DMSO or DMF to a final concentration of 10 mM.
-
Prepare the protein solution: Dilute the alkyne-modified protein with the 1.5x Protein Labeling Buffer to a final volume that is no more than 1/3 of the total reaction volume.
-
Prepare the catalyst solution: In a separate tube, mix the 20 mM CuSO₄ solution and the 100 mM THPTA solution in a 1:5 molar ratio. Incubate for 5 minutes at room temperature.
-
Initiate the click reaction:
-
Add the this compound stock solution to the protein solution. A 3-10 fold molar excess of the dye over the protein is recommended.
-
Add the pre-mixed CuSO₄/THPTA solution to the reaction mixture.
-
Add the freshly prepared sodium ascorbate solution to initiate the reaction.
-
-
Incubate the reaction: Protect the reaction from light and incubate for 30-60 minutes at room temperature.
-
Purify the labeled protein: Remove the excess dye and other reaction components by passing the reaction mixture through a size-exclusion chromatography column.
Workflow for Copper-Catalyzed Click Chemistry:
Caption: Workflow for labeling alkyne-modified proteins with this compound via CuAAC.
Fluorescence Microscopy of Labeled Cells
This protocol provides a general guideline for imaging cells labeled with this compound.
Materials:
-
Cells labeled with this compound (e.g., through metabolic labeling with an alkyne-containing precursor followed by click chemistry)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (optional, for intracellular targets; e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium with antifade reagent
-
Fluorescence microscope with appropriate filter sets (e.g., FITC or GFP filter set)
Protocol:
-
Cell Preparation: Grow cells on glass coverslips or in imaging-compatible plates.
-
Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Permeabilization (Optional): If the target is intracellular, wash the fixed cells with PBS and then permeabilize with 0.1% Triton X-100 for 5-10 minutes.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Imaging: Image the cells using a fluorescence microscope equipped with a filter set appropriate for BDP FL (Excitation: ~490/20 nm; Emission: ~525/30 nm). Use appropriate controls, such as unlabeled cells, to assess background fluorescence.
Workflow for Fluorescence Microscopy Imaging:
Caption: General workflow for preparing and imaging cells labeled with this compound.
Flow Cytometry Analysis of Labeled Cells
This protocol outlines a general procedure for analyzing cells labeled with this compound by flow cytometry.
Materials:
-
Suspension of single cells labeled with this compound
-
Flow cytometry staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer with a blue laser (488 nm) and appropriate emission filters (e.g., 530/30 nm bandpass filter)
Protocol:
-
Cell Preparation: Prepare a single-cell suspension of your labeled cells.
-
Cell Staining (if applicable): If performing multi-color analysis, stain for other markers according to standard protocols.
-
Washing: Wash the cells twice with cold flow cytometry staining buffer.
-
Resuspension: Resuspend the final cell pellet in an appropriate volume of flow cytometry staining buffer.
-
Analysis: Analyze the cells on a flow cytometer. Use unstained cells as a negative control to set the background fluorescence.
Logical Flow for Flow Cytometry Analysis:
Caption: Logical relationship between samples, analysis, and data output in a flow cytometry experiment.
Conclusion
This compound is a valuable and versatile tool for the fluorescent labeling of biomolecules. Its bright and photostable fluorescence, coupled with the specificity of click chemistry, enables a wide range of applications in modern biological research. The protocols provided in this guide serve as a starting point for researchers to develop and optimize their specific experimental workflows.
References
BDP FL-PEG5-azide: A Technical Guide to its Spectral Properties and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectral properties, characteristics, and applications of BDP FL-PEG5-azide, a versatile fluorescent probe for bioconjugation. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this powerful tool in their experimental workflows.
Core Characteristics and Spectral Properties
This compound is a fluorescent labeling reagent that combines the bright and photostable BDP FL fluorophore with a polyethylene glycol (PEG) spacer and a terminal azide group. The BDP FL dye is a borondipyrromethene-based fluorophore known for its sharp excitation and emission spectra, high fluorescence quantum yield, and relative insensitivity to solvent polarity and pH.[1][2] The hydrophilic PEG5 linker enhances water solubility and bioavailability, while the azide moiety allows for covalent attachment to alkyne-modified biomolecules via "click chemistry."[2][3]
Quantitative Data Summary
The key spectral and physical properties of this compound are summarized in the tables below for easy reference and comparison.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 503 nm | [4] |
| Emission Maximum (λem) | 509 nm | |
| Molar Extinction Coefficient (ε) | 80,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.9 | |
| Molecular Formula | C₂₆H₃₉BF₂N₆O₆ | |
| Molecular Weight | 580.4 g/mol | |
| Solubility | DMSO, DMF, DCM | |
| Storage Conditions | -20°C, protected from light |
Experimental Protocols: Bioconjugation via Click Chemistry
This compound is primarily utilized in bioconjugation reactions, specifically through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). These "click chemistry" methods offer high specificity, efficiency, and biocompatibility for labeling a wide range of biomolecules, including proteins, nucleic acids, and glycans.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the general steps for labeling an alkyne-modified biomolecule with this compound using a copper catalyst.
Materials:
-
Alkyne-modified biomolecule (e.g., protein, oligonucleotide)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA, TBTA)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Solvent for dissolving this compound (e.g., DMSO)
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the alkyne-modified biomolecule in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL).
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Prepare stock solutions of CuSO₄ (e.g., 50 mM in water), sodium ascorbate (e.g., 1 M in water, freshly prepared), and the copper ligand (e.g., 50 mM in water or DMSO).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule and this compound. The molar ratio of dye to biomolecule may need to be optimized, but a 2-10 fold molar excess of the dye is a common starting point.
-
Add the copper ligand to the reaction mixture. A common ratio is 5 equivalents of ligand per equivalent of copper.
-
Add the CuSO₄ solution. A final copper concentration of 100-500 µM is typically sufficient.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A final concentration of 1-5 mM is generally used.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours, protected from light. The reaction time may require optimization based on the specific reactants.
-
-
Purification:
-
Remove the unreacted this compound and other small molecules using methods such as size exclusion chromatography (e.g., spin columns), dialysis, or precipitation.
-
General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the labeling of a biomolecule modified with a strained alkyne (e.g., DBCO, BCN) with this compound without the need for a copper catalyst.
Materials:
-
Strained alkyne-modified biomolecule
-
This compound
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Solvent for dissolving this compound (e.g., DMSO)
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the strained alkyne-modified biomolecule in the reaction buffer.
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
-
Reaction Setup:
-
Combine the strained alkyne-modified biomolecule and this compound in a microcentrifuge tube. A 1.5 to 5-fold molar excess of the azide is a typical starting point.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C for 1-12 hours, protected from light. Reaction times for SPAAC can be longer than for CuAAC and may require optimization.
-
-
Purification:
-
Purify the labeled biomolecule using the same methods described for the CuAAC protocol.
-
Visualizations
Chemical Structure of this compound
Caption: Molecular components of this compound.
Bioconjugation Workflow via Click Chemistry
Caption: General workflow for labeling biomolecules using this compound.
Labeling of a Target in a Signaling Pathway
Caption: Conceptual diagram of labeling a target protein in a signaling pathway.
References
Unlocking Cellular Insights: A Technical Guide to BDP FL-PEG5-azide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure, properties, and applications of BDP FL-PEG5-azide, a versatile fluorescent probe crucial for advanced biological research and drug development. This document details the core characteristics of the molecule, provides standardized experimental protocols for its use, and presents visual aids to facilitate a deeper understanding of its utility in bioconjugation.
Core Structure and Functional Components
This compound is a sophisticated chemical tool comprised of three key functional moieties: a vibrant BDP FL fluorophore, a flexible polyethylene glycol (PEG) linker, and a highly reactive azide group. This tripartite structure enables the precise labeling and visualization of target molecules within complex biological systems.
-
BDP FL (BODIPY FL): The fluorescent engine of the molecule is the boron-dipyrromethene (BDP FL) dye. Renowned for its sharp excitation and emission peaks, high quantum yield, and exceptional photostability, BDP FL is an ideal choice for a wide range of fluorescence-based applications, including microscopy and flow cytometry. Its spectral properties are comparable to fluorescein (FITC) and Alexa Fluor 488.
-
PEG5 Linker: A five-unit polyethylene glycol (PEG) spacer connects the BDP FL core to the azide group. This hydrophilic linker enhances the water solubility of the entire molecule, a critical feature for biocompatibility in aqueous biological environments. The PEG linker also provides spatial separation between the fluorophore and the target biomolecule, which can minimize quenching effects and maintain the biological activity of the labeled molecule.
-
Azide Group (N₃): The azide functional group is the key to the molecule's utility in bioconjugation. Azides are exceptionally stable in biological systems and do not readily react with endogenous functional groups. However, they undergo a highly specific and efficient reaction with alkyne-containing molecules in a process known as "click chemistry." This bioorthogonal reaction forms a stable triazole linkage, enabling the covalent attachment of the BDP FL fluorophore to a target of interest.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound, providing a quick reference for experimental design and data analysis.
| Property | Value |
| Molecular Formula | C₂₆H₃₉BF₂N₆O₆ |
| Molecular Weight | 580.4 g/mol |
| Excitation Maximum (λex) | ~503 nm |
| Emission Maximum (λem) | ~509 nm |
| Extinction Coefficient | ~80,000 cm⁻¹M⁻¹ |
| Fluorescence Quantum Yield | ~0.9 |
| Purity | >95% |
| Solubility | Soluble in DMSO, DMF, and DCM |
| Storage Conditions | -20°C, protect from light |
Molecular Structure Diagram
The following diagram illustrates the chemical structure of this compound, highlighting its three core components.
Caption: Molecular components of this compound.
Experimental Protocols: Bioconjugation via Click Chemistry
This compound is primarily utilized in bioconjugation reactions, specifically through azide-alkyne cycloadditions, commonly referred to as "click chemistry." This approach allows for the site-specific labeling of biomolecules that have been metabolically, enzymatically, or chemically modified to contain an alkyne group. The two main types of click chemistry are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is suitable for in vitro labeling of purified biomolecules such as proteins and nucleic acids. The copper catalyst significantly accelerates the reaction rate.
Materials:
-
Alkyne-modified biomolecule in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (e.g., 300 mM in water, freshly prepared)
-
DMSO or DMF for dissolving the this compound
Procedure:
-
Prepare the Biomolecule: Dissolve the alkyne-modified biomolecule in the reaction buffer to a final concentration of 1-10 µM.
-
Prepare the this compound: Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ stock solution and the THPTA ligand stock solution in a 1:5 molar ratio. For example, mix 10 µL of 20 mM CuSO₄ with 10 µL of 100 mM THPTA. Let it stand for a few minutes.
-
Reaction Assembly: To the biomolecule solution, add the this compound to a final concentration of 25-100 µM (a 2.5 to 10-fold molar excess over the biomolecule).
-
Initiate the Reaction: Add the CuSO₄/THPTA premix to the reaction mixture to a final copper concentration of 100-500 µM.
-
Add Reducing Agent: Immediately add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM to initiate the click reaction.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
Purification: Purify the labeled biomolecule from excess reagents using appropriate methods such as size-exclusion chromatography, dialysis, or precipitation.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry method that is ideal for labeling biomolecules in living cells or whole organisms, as it avoids the cytotoxicity associated with copper. This reaction utilizes a strained alkyne, such as a dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide.
Materials:
-
Cells or biomolecules modified with a strained alkyne (e.g., DBCO).
-
This compound
-
Cell culture medium or appropriate reaction buffer.
-
DMSO or DMF for dissolving the this compound.
Procedure:
-
Prepare the Cells/Biomolecule: If working with cells, ensure they have been metabolically labeled with a strained alkyne-containing precursor. For in vitro reactions, dissolve the strained alkyne-modified biomolecule in a suitable buffer.
-
Prepare the this compound: Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Labeling: Add the this compound stock solution to the cell culture medium or reaction buffer to a final concentration of 1-25 µM.
-
Incubation: Incubate the cells or the reaction mixture at 37°C (for cells) or room temperature (for in vitro reactions) for 30-120 minutes, protected from light. The optimal incubation time may need to be determined empirically.
-
Washing (for cells): After incubation, wash the cells three times with fresh, pre-warmed cell culture medium or phosphate-buffered saline (PBS) to remove any unbound probe.
-
Analysis: The labeled cells or biomolecules are now ready for analysis by fluorescence microscopy, flow cytometry, or other fluorescence-based assays.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a bioconjugation experiment using this compound via click chemistry.
Caption: Bioconjugation workflow using this compound.
Conclusion
This compound is a powerful and versatile tool for the fluorescent labeling of biomolecules. Its bright and photostable fluorophore, coupled with a biocompatible linker and a highly specific reactive group, makes it an excellent choice for a wide array of applications in molecular and cell biology, as well as in the development of targeted therapeutics and diagnostics. The provided protocols offer a starting point for the successful implementation of this probe in your research endeavors. As with any experimental system, optimization of reagent concentrations and reaction conditions may be necessary to achieve the desired labeling efficiency and specificity.
An In-depth Technical Guide to BDP FL-PEG5-azide in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action, applications, and technical data for BDP FL-PEG5-azide, a fluorescent probe widely utilized in click chemistry for the labeling and visualization of biomolecules.
Introduction to this compound
This compound is a versatile chemical tool engineered for bioorthogonal labeling. It consists of three key components:
-
BDP FL (BODIPY FL): A bright and photostable green-emitting fluorophore. BODIPY dyes are known for their sharp excitation and emission peaks, high quantum yields, and relative insensitivity to environmental polarity and pH.[1][2]
-
PEG5 Linker: A five-unit polyethylene glycol spacer. This hydrophilic linker enhances the water solubility of the molecule and provides a flexible arm that minimizes steric hindrance, improving the accessibility of the reactive azide group.[3][4]
-
Azide Group (-N3): The reactive moiety that enables the molecule to participate in "click" chemistry reactions. The azide is exceptionally stable under most biological conditions and reacts selectively with alkyne-containing molecules.[5]
This combination makes this compound an excellent reagent for fluorescently tagging alkyne-modified biomolecules in complex biological systems, from purified proteins to live cells.
Core Mechanism of Action in Click Chemistry
The azide group of this compound allows it to covalently link to molecules containing an alkyne functional group through a highly efficient and specific cycloaddition reaction. This "click" reaction forms a stable triazole ring. Two primary, bioorthogonal versions of this reaction are predominantly used:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the most common and is often referred to as the "click chemistry" gold standard. It involves the use of a copper(I) catalyst, typically generated in situ from a copper(II) source (like CuSO₄) and a reducing agent (like sodium ascorbate), to join the azide with a terminal alkyne . The copper catalyst dramatically accelerates the reaction rate (by up to 10⁷-fold) and ensures the specific formation of the 1,4-disubstituted triazole isomer.
The catalytic cycle begins with the formation of a copper(I) acetylide intermediate. The azide then coordinates to the copper, and a subsequent cycloaddition and protonolysis yield the stable triazole product, regenerating the copper(I) catalyst for the next cycle.
Diagram of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the cellular toxicity associated with the copper catalyst, which is a concern for live-cell imaging, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction is also known as copper-free click chemistry.
SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), instead of a simple terminal alkyne. The high ring strain of the cyclooctyne provides the necessary activation energy to drive the cycloaddition with an azide spontaneously, without the need for a metal catalyst. The reaction is highly bioorthogonal, proceeding rapidly at physiological temperatures with no interference from other cellular components, making it ideal for dynamic studies in living systems.
Diagram of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) mechanism.
Quantitative Data
The physicochemical and spectral properties of this compound are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₆H₃₉BF₂N₆O₆ | |
| Molecular Weight | 580.4 g/mol | |
| Excitation Maximum (λex) | ~503 nm | |
| Emission Maximum (λem) | ~509 nm | |
| Molar Extinction Coefficient (ε) | ~80,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.9 - 0.97 | |
| Solubility | DMSO, DMF, DCM | |
| Storage Conditions | -20°C, protected from light |
Experimental Protocols
The following are generalized protocols for the use of this compound in labeling applications. Note: Optimal concentrations and incubation times should be determined empirically for each specific experimental system.
General Workflow for Cellular Labeling
The typical experimental workflow involves two main stages: metabolic labeling to introduce the alkyne handle into biomolecules, followed by the click reaction with this compound.
Diagram of the general experimental workflow for cellular labeling.
Protocol 1: CuAAC Labeling of Fixed Cells
This protocol is suitable for visualizing alkyne-labeled biomolecules in fixed cells.
Materials:
-
Cells cultured on coverslips, metabolically labeled with an alkyne-containing precursor.
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
This compound stock solution (e.g., 1-10 mM in DMSO)
-
Click Reaction Cocktail (prepare immediately before use):
-
Copper(II) sulfate (CuSO₄) (e.g., final concentration 100-200 µM)
-
Copper(I)-stabilizing ligand (e.g., THPTA or BTTAA, final concentration 5x the CuSO₄ concentration)
-
Reducing agent (e.g., Sodium Ascorbate, final concentration 1-2.5 mM, freshly prepared)
-
This compound (e.g., final concentration 1-10 µM)
-
Procedure:
-
Fixation: Wash the alkyne-labeled cells twice with PBS. Fix the cells with fixative solution for 15-20 minutes at room temperature.
-
Washing: Wash the fixed cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with permeabilization buffer for 10-15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Click Reaction: Prepare the click reaction cocktail by adding the components in the specified order (ligand, CuSO₄, this compound, then sodium ascorbate) to PBS or a suitable buffer. Add the cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS to remove unreacted reagents.
-
Imaging: Mount the coverslips and visualize using a fluorescence microscope with appropriate filters for BDP FL (e.g., a standard FITC/GFP filter set).
Protocol 2: SPAAC Labeling of Live Cells
This protocol is ideal for imaging dynamic processes in living cells, avoiding copper-induced toxicity.
Materials:
-
Live cells cultured in an appropriate imaging dish (e.g., glass-bottom dish), metabolically labeled with a strained alkyne (e.g., DBCO)-containing precursor.
-
This compound stock solution (e.g., 1-10 mM in DMSO)
-
Pre-warmed complete cell culture medium or live-cell imaging buffer.
Procedure:
-
Preparation: After metabolic labeling with a strained alkyne, wash the cells twice with pre-warmed culture medium to remove the unincorporated precursor.
-
Labeling Reaction: Prepare a solution of this compound in pre-warmed culture medium at the desired final concentration (e.g., 5-25 µM).
-
Incubation: Add the this compound solution to the cells and incubate for 15-60 minutes at 37°C in a cell culture incubator, protected from light.
-
Washing: Wash the cells three to four times with pre-warmed medium or imaging buffer to remove any unbound probe.
-
Imaging: Image the live cells immediately using a fluorescence microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).
Conclusion
This compound is a powerful and versatile fluorescent probe for bioorthogonal click chemistry. Its robust fluorescence, enhanced solubility, and highly specific reactivity make it an indispensable tool for a wide range of applications in chemical biology, proteomics, and drug discovery. The choice between the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) mechanisms allows for tailored experimental designs, enabling the precise and sensitive visualization of biomolecules in both fixed and living systems.
References
Applications of BDP FL Dyes in Fluorescence Microscopy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Principles of BDP FL Dyes in Fluorescence Microscopy
BDP FL (Boron-dipyrromethene FL) dyes are a class of highly efficient and photostable fluorophores that have become indispensable tools in fluorescence microscopy. Their core structure, a boron-dipyrromethene complex, imparts several advantageous photophysical properties, making them a superior alternative to traditional dyes like fluorescein for a wide range of applications. BDP FL dyes are characterized by their high molar extinction coefficients, high fluorescence quantum yields (often approaching 1.0), narrow emission bandwidths, and a relative insensitivity of their fluorescence to solvent polarity and pH. These properties translate to brighter, more stable fluorescent signals, which are crucial for demanding imaging applications, including live-cell imaging and super-resolution microscopy.
The versatility of BDP FL dyes is further enhanced by the availability of a wide array of reactive derivatives. These derivatives, such as NHS esters, maleimides, hydrazides, azides, and DBCO, allow for the covalent labeling of various biomolecules, including proteins, antibodies, nucleic acids, and small molecules. This enables researchers to specifically tag and visualize their targets of interest within complex biological systems.
Quantitative Data Presentation
For ease of comparison, the key photophysical properties of BDP FL and its common derivatives, alongside a comparison with Fluorescein, are summarized in the tables below.
Table 1: Photophysical Properties of BDP FL Dye
| Property | Value | Reference |
| Excitation Maximum (λex) | ~503 nm | |
| Emission Maximum (λem) | ~509 nm | |
| Molar Extinction Coefficient (ε) | ~92,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.97 | |
| Molecular Weight (NHS Ester) | ~389.16 Da |
Table 2: Comparison of BDP FL and Fluorescein Photostability
| Fluorophore | Relative Photostability | Key Characteristics | Reference |
| BDP FL | Significantly Higher | More resistant to photobleaching, allowing for longer and more robust imaging experiments. | |
| Fluorescein | Lower | Prone to rapid photobleaching, limiting observation times. An average molecule emits 30,000-40,000 photons before bleaching. |
Key Applications and Experimental Protocols
Antibody and Protein Labeling
BDP FL dyes are widely used to label antibodies and proteins for immunofluorescence, flow cytometry, and other immunoassays. The choice of reactive derivative depends on the available functional groups on the target protein.
This protocol describes the labeling of primary amines (e.g., on lysine residues) of an antibody with BDP FL NHS ester.
Materials:
-
Antibody solution (2-5 mg/mL in amine-free buffer like PBS, pH 8.0-8.5)
-
BDP FL NHS Ester
-
Anhydrous DMSO
-
1 M Tris-HCl, pH 8.0 (for quenching)
-
Size-exclusion chromatography column (e.g., PD-10 desalting column) or dialysis cassette (10K MWCO)
-
PBS, pH 7.4
Procedure:
-
Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer (e.g., PBS, pH 8.0-8.5) using a desalting column or dialysis. Adjust the antibody concentration to 2-5 mg/mL.
-
Dye Preparation: Prepare a 10 mM stock solution of BDP FL NHS Ester in anhydrous DMSO immediately before use.
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the BDP FL NHS Ester stock solution to the antibody solution. The final DMSO concentration should be below 10% of the total reaction volume to prevent antibody precipitation.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Quenching (Optional): Add 1/10th volume of 1 M Tris-HCl, pH 8.0 to the reaction mixture and incubate for an additional 15-30 minutes at room temperature to quench any unreacted NHS ester.
-
Purification:
-
Size-Exclusion Chromatography (Recommended): Equilibrate a PD-10 desalting column with PBS. Apply the reaction mixture to the column and elute with PBS. The labeled antibody will elute first.
-
Dialysis: Transfer the reaction mixture to a dialysis cassette and dialyze against PBS at 4°C with at least three buffer changes over 24-48 hours.
-
-
Determination of Degree of Labeling (DOL): The DOL can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and at the absorbance maximum of BDP FL (~503 nm).
Caption: Workflow for labeling antibodies with BDP FL NHS Ester.
This protocol is suitable for labeling proteins containing free sulfhydryl groups (cysteine residues) with BDP FL maleimide.
Materials:
-
Protein solution (1-10 mg/mL in degassed buffer, pH 7.0-7.5, e.g., PBS, Tris, or HEPES)
-
BDP FL Maleimide
-
Anhydrous DMSO or DMF
-
TCEP (tris(2-carboxyethyl)phosphine) (optional, for reducing disulfide bonds)
-
Purification column (e.g., gel filtration)
Procedure:
-
Protein Preparation: Dissolve the protein in a degassed buffer at a concentration of 1-10 mg/mL. The buffer should be free of thiols.
-
Reduction of Disulfides (Optional): If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 100-fold molar excess of TCEP to the protein solution. Incubate for 20 minutes at room temperature.
-
Dye Preparation: Prepare a 10 mM stock solution of BDP FL Maleimide in anhydrous DMSO or DMF.
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the BDP FL Maleimide stock solution to the protein solution.
-
Incubate the mixture overnight at 4°C or for 2 hours at room temperature, protected from light.
-
-
Purification: Purify the labeled protein from unreacted dye using gel filtration, HPLC, or FPLC.
Live-Cell Imaging
The high photostability and low cytotoxicity of BDP FL dyes make them ideal for long-term live-cell imaging studies.
This protocol provides a general guideline for imaging live cells stained with BDP FL-conjugated probes (e.g., antibodies, ligands).
Materials:
-
Cells cultured on glass-bottom dishes or chamber slides
-
BDP FL-labeled probe (e.g., antibody, ligand)
-
Live-cell imaging medium (e.g., phenol red-free medium with 25 mM HEPES)
-
Confocal microscope with an environmental chamber (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells on a glass-bottom imaging dish and grow to 50-70% confluency.
-
Labeling:
-
Replace the culture medium with pre-warmed live-cell imaging medium.
-
Add the BDP FL-labeled probe to the cells at a pre-determined optimal concentration.
-
Incubate for the desired time to allow for labeling (this will vary depending on the specific probe and target).
-
-
Washing (Optional): Gently wash the cells with pre-warmed live-cell imaging medium to remove any unbound probe. For some probes, a no-wash protocol may be suitable.
-
Imaging:
-
Place the imaging dish on the microscope stage within the environmental chamber.
-
Acquire images using the appropriate laser line and filter set for BDP FL (e.g., 488 nm excitation and 500-550 nm emission).
-
For time-lapse imaging, acquire images at desired intervals.
-
Organelle Staining
BDP FL derivatives can be conjugated to molecules that specifically target certain organelles, enabling their visualization in live cells.
BODIPY 493/503 is a lipophilic BDP FL derivative that is widely used to stain neutral lipids within lipid droplets.
Materials:
-
Cells grown on coverslips or in imaging dishes
-
BODIPY 493/503 stock solution (e.g., 1 mg/mL in DMSO)
-
PBS
-
4% Paraformaldehyde (PFA) in PBS (for fixed-cell imaging)
-
Mounting medium with DAPI (optional, for nuclear counterstaining)
Procedure for Live-Cell Staining:
-
Staining Solution Preparation: Prepare a 2 µM working solution of BODIPY 493/503 in PBS from the stock solution.
-
Staining:
-
Wash the cells once with PBS.
-
Add the BODIPY 493/503 staining solution to the cells and incubate for 15 minutes at 37°C, protected from light.
-
-
Washing: Wash the cells twice with PBS.
-
Imaging: Image the cells immediately in PBS using a fluorescence microscope with a FITC/GFP filter set.
Procedure for Fixed-Cell Staining:
-
Follow steps 1 and 2 from the live-cell staining protocol.
-
Fixation: After staining, wash the cells twice with PBS and then fix with 4% PFA for 30 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Mounting: Mount the coverslips onto glass slides using mounting medium, optionally containing DAPI.
-
Imaging: Image the cells using a fluorescence microscope.
Detection of Reactive Oxygen Species (ROS)
Certain BDP FL derivatives are designed to be sensitive to the cellular redox environment and can be used to detect reactive oxygen species. For example, BDP 581/591 C11 is a probe that shifts its fluorescence emission from red to green upon oxidation by lipid radicals.
Materials:
-
Cultured cells (e.g., HepG2)
-
BDP 581/591 C11
-
HBSS (Hank's Balanced Salt Solution) or other suitable buffer
-
t-BHP (tert-butyl hydroperoxide) as a positive control for ROS induction
-
Fluorescence microscope or plate reader with filters for red and green fluorescence.
Procedure:
-
Cell Seeding: Seed cells in a suitable imaging plate or on coverslips.
-
Probe Loading: Load the cells with BDP 581/591 C11 according to the manufacturer's instructions.
-
ROS Induction:
-
For a positive control, treat the cells with a known ROS inducer, such as t-BHP (e.g., 200 µM in HBSS for 2 hours).
-
Include an untreated control group.
-
-
Imaging:
-
Acquire images in both the red and green fluorescence channels.
-
An increase in the green fluorescence intensity and a decrease in the red fluorescence intensity indicate lipid peroxidation.
-
-
Quantification (Optional): The ratio of green to red fluorescence intensity can be calculated to quantify the level of lipid peroxidation.
Signaling Pathways and Experimental Workflows
BDP FL dyes are powerful tools for visualizing and dissecting cellular signaling pathways. Below are examples of how they can be applied, along with corresponding workflow diagrams.
Antibody-Drug Conjugate (ADC) Internalization and Trafficking
BDP FL can be conjugated to an antibody-drug conjugate to track its binding to a cell surface receptor, subsequent internalization, and trafficking through the endo-lysosomal pathway.
Caption: Workflow of ADC internalization and drug release.
Apoptosis Detection via Caspase Activation
Apoptosis, or programmed cell death, is a fundamental biological process. A key event in apoptosis is the activation of a cascade of proteases called caspases. BDP FL can be incorporated into FRET-based biosensors to monitor caspase activity in real-time. For instance, a biosensor can be engineered with a BDP FL donor and a suitable acceptor fluorophore, separated by a peptide linker containing a caspase cleavage site. Upon apoptosis induction and subsequent caspase activation, the linker is cleaved, leading to a loss of FRET, which can be detected as a change in the fluorescence emission spectrum.
Caption: Caspase activation pathways in apoptosis.
Troubleshooting
High background fluorescence is a common issue in fluorescence microscopy. Here are some troubleshooting tips when using BDP FL dyes:
-
Autofluorescence: Check for autofluorescence from your sample by imaging an unstained control. If autofluorescence is high, consider using a quenching agent or switching to a different fixation method (e.g., methanol fixation often results in lower autofluorescence than formaldehyde).
-
Non-specific Binding:
-
Optimize Antibody/Probe Concentration: Titrate your primary and secondary antibodies or your BDP FL-labeled probe to find the optimal concentration that gives a good signal-to-noise ratio.
-
Blocking: Use an appropriate blocking buffer (e.g., 5-10% normal serum from the same species as the secondary antibody) to block non-specific binding sites.
-
Washing: Increase the number and duration of washing steps after antibody/probe incubation to remove unbound reagents.
-
-
Secondary Antibody-Only Control: To check for non-specific binding of the secondary antibody, prepare a control sample that is incubated with only the BDP FL-conjugated secondary antibody (no primary antibody).
By following these guidelines and protocols, researchers can effectively leverage the superior properties of BDP FL dyes to obtain high-quality, reliable data in their fluorescence microscopy experiments.
The Pivotal Role of the PEG5 Linker in Enhancing the Solubility of BDP FL-PEG5-azide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of biomolecules with fluorescent probes is a cornerstone of modern biological research and drug development. Among the vast array of available fluorophores, BODIPY (boron-dipyrromethene) dyes, such as BDP FL, are prized for their sharp emission spectra, high quantum yields, and photostability. However, their inherent hydrophobicity often limits their utility in aqueous biological systems. This technical guide delves into the critical role of the polyethylene glycol (PEG) linker, specifically a five-unit PEG (PEG5), in overcoming this challenge in the context of BDP FL-PEG5-azide, a versatile probe for "click" chemistry applications.
The Challenge of Aqueous Solubility with BODIPY Dyes
BODIPY dyes, including BDP FL, are characterized by a polycyclic aromatic structure that confers their excellent photophysical properties. However, this aromaticity also results in poor water solubility. In aqueous environments, these hydrophobic dyes tend to aggregate, leading to fluorescence quenching and hindering their interaction with biological targets. This significantly limits their application in live-cell imaging, flow cytometry, and other aqueous-based assays. While BDP FL and its azide derivatives are readily soluble in organic solvents such as dimethylsulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (DCM), their direct application in aqueous buffers is often problematic.
The PEG5 Linker: A Hydrophilic Solution
To address the solubility issue, a hydrophilic linker is often incorporated into the design of fluorescent probes. Polyethylene glycol (PEG) is a polymer of repeating ethylene oxide units that is well-known for its hydrophilicity, biocompatibility, and ability to improve the pharmacokinetic properties of conjugated molecules.
The inclusion of a PEG5 linker in the this compound molecule serves several key functions to enhance its solubility:
-
Hydrophilicity: The ether oxygens in the PEG backbone can form hydrogen bonds with water molecules, effectively creating a hydration shell around the hydrophobic BDP FL core. This interaction disrupts the dye's tendency to self-aggregate in aqueous media.
-
Flexibility and Steric Hindrance: The flexible nature of the PEG chain prevents the rigid BDP FL cores from stacking, a primary cause of aggregation and fluorescence quenching.
-
Amphipathic Nature: The resulting this compound molecule possesses an amphipathic character, with the hydrophobic BDP FL dye and the hydrophilic PEG5 linker. This property can be advantageous for certain applications, such as membrane staining or interaction with proteins that have both hydrophobic and hydrophilic domains.
The direct consequence of incorporating the PEG5 linker is a significant increase in the aqueous solubility of the BDP FL dye, enabling its use in a broader range of biological applications.
Quantitative Assessment of PEGylation on BODIPY Dye Solubility
The following table summarizes data from a study that investigated the effect of attaching different hydrophilic moieties to a BODIPY core on its log P value. While the specific BODIPY core and the PEG linkage chemistry differ from this compound, the trend clearly demonstrates the positive impact of PEGylation on increasing hydrophilicity.
| Compound | Modifying Group | log P Value | Change in log P |
| Parent F-BODIPY (PM546) | None | +2.89 | - |
| PEGylated COO-BODIPY | PEGylated acyloxyl | +2.80 | -0.09 |
Table 1: Comparison of calculated log P values for a parent BODIPY dye and its PEGylated derivative. A lower log P value indicates increased hydrophilicity. Data extracted from a study on water-soluble BODIPY dyes.[1][2]
This data, though for a different molecule, strongly supports the principle that even a short PEG chain can decrease the hydrophobicity of a BODIPY dye, thereby increasing its solubility in aqueous environments. The product datasheet for this compound qualitatively confirms this by stating that "The hydrophilic PEG spacer arm increases water solubility".[3]
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility of a Fluorescent Probe (Spectroscopic Method)
This protocol provides a general method for determining the aqueous solubility of a fluorescent probe like this compound by leveraging its fluorescence properties.
Materials:
-
This compound
-
High-purity water (e.g., Milli-Q or equivalent)
-
Phosphate-buffered saline (PBS), pH 7.4
-
A series of clean glass vials
-
Vortex mixer
-
Centrifuge
-
Spectrofluorometer
-
Calibrated micropipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Accurately weigh a small amount of this compound (e.g., 1 mg) and place it in a glass vial.
-
Add a small, precise volume of the aqueous solvent (e.g., 1 mL of water or PBS) to the vial.
-
Vortex the mixture vigorously for 2-3 minutes.
-
Allow the suspension to equilibrate at a constant temperature (e.g., 25 °C) for 24 hours with continuous gentle agitation to ensure saturation.
-
-
Separation of Undissolved Solute:
-
Centrifuge the saturated solution at high speed (e.g., 10,000 x g) for 15 minutes to pellet any undissolved solid.
-
-
Preparation of a Standard Curve:
-
Prepare a stock solution of this compound of a known concentration in a solvent in which it is freely soluble (e.g., DMSO).
-
Perform a serial dilution of the stock solution in the aqueous solvent of interest (water or PBS) to create a series of standards with known concentrations. The final concentration of DMSO in these standards should be kept low (e.g., <0.1%) to minimize its effect on the fluorescence spectrum.
-
Measure the fluorescence intensity of each standard using the spectrofluorometer at the optimal excitation and emission wavelengths for BDP FL (e.g., ~503 nm excitation and ~509 nm emission).
-
Plot a standard curve of fluorescence intensity versus concentration.
-
-
Measurement of the Saturated Solution:
-
Carefully take a known volume of the supernatant from the centrifuged saturated solution and dilute it with the aqueous solvent to a concentration that falls within the linear range of the standard curve.
-
Measure the fluorescence intensity of the diluted sample.
-
-
Calculation of Solubility:
-
Using the standard curve, determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor. This value represents the aqueous solubility of this compound.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using this compound
This protocol outlines a general procedure for labeling an alkyne-containing biomolecule with this compound.
Materials:
-
Alkyne-modified biomolecule (e.g., protein, peptide, or oligonucleotide)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper(I) ligand
-
Sodium ascorbate (freshly prepared solution)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
DMSO
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the alkyne-modified biomolecule in the reaction buffer to a desired concentration (e.g., 1 mg/mL).
-
Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM).
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA or TBTA in water or DMSO.
-
Prepare a 1 M stock solution of sodium ascorbate in water. This solution should be made fresh before each use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule solution with the this compound stock solution. The molar ratio of azide to alkyne should be optimized, but a 2-5 fold molar excess of the azide is a good starting point.
-
In a separate tube, prepare the copper catalyst premix by combining the CuSO₄ stock solution and the THPTA/TBTA stock solution in a 1:2 molar ratio. Allow this mixture to stand for 2-3 minutes.
-
-
Initiation of the Click Reaction:
-
Add the copper catalyst premix to the biomolecule/azide mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A final concentration of 1-5 mM sodium ascorbate is typically sufficient.
-
-
Reaction and Incubation:
-
Gently mix the reaction components and incubate at room temperature for 1-4 hours. The reaction can be protected from light to prevent photobleaching of the BDP FL dye.
-
-
Purification of the Labeled Biomolecule:
-
After the incubation period, the labeled biomolecule can be purified from excess reagents using methods appropriate for the biomolecule, such as size-exclusion chromatography (e.g., a desalting column), dialysis, or precipitation.
-
-
Analysis:
-
The successful labeling can be confirmed by various methods, including fluorescence spectroscopy, gel electrophoresis with fluorescence imaging, or mass spectrometry.
-
Visualizations
Caption: Molecular structure of this compound and its enhanced interaction with water.
Caption: Workflow for determining the aqueous solubility of a fluorescent probe.
Caption: Signaling pathway of a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
References
A Technical Guide to Click Chemistry for Fluorescent Labeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the core principles of click chemistry and its application in fluorescent labeling of biomolecules. It provides a comparative analysis of the most common click chemistry reactions, detailed experimental protocols, and visualizations to facilitate a deeper understanding of these powerful bioconjugation techniques.
Introduction to Click Chemistry
Coined by Karl Barry Sharpless in 2001, "click chemistry" describes a class of reactions that are rapid, efficient, and highly specific. These reactions are characterized by their bioorthogonality, meaning they can proceed within complex biological systems without interfering with native biochemical processes.[1] This has made click chemistry an invaluable tool for selectively attaching fluorescent probes to biomolecules such as proteins, nucleic acids, and glycans, enabling their visualization and study within living cells and organisms.[2]
The general principle of fluorescent labeling via click chemistry involves a two-step process. First, a biomolecule of interest is metabolically, enzymatically, or chemically modified to incorporate a small, bioorthogonal functional group (a "handle"). Subsequently, a fluorescent dye carrying the complementary reactive handle is introduced, leading to a rapid and specific covalent ligation that attaches the fluorophore to the target biomolecule.
Core Click Chemistry Reactions for Fluorescent Labeling
Three primary types of click chemistry reactions have gained prominence for fluorescent labeling applications: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Tetrazine Ligation.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential "click" reaction, involving the cycloaddition of an azide and a terminal alkyne to form a stable triazole linkage.[3] This reaction is highly efficient and proceeds under mild conditions, including in aqueous solutions.[3]
While highly effective for in vitro applications and labeling of fixed cells, the requirement for a copper(I) catalyst poses a significant limitation for live-cell imaging due to the cytotoxicity of copper ions.[4] However, the development of copper-chelating ligands has helped to mitigate this toxicity and improve reaction efficiency.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To overcome the toxicity associated with CuAAC in living systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction utilizes a cyclooctyne, a highly strained alkyne, which reacts spontaneously with an azide without the need for a metal catalyst. This makes SPAAC a truly bioorthogonal reaction suitable for live-cell imaging. The reaction rate of SPAAC is highly dependent on the structure of the cyclooctyne.
Tetrazine Ligation
Tetrazine ligation is an inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene, most commonly a trans-cyclooctene (TCO). This reaction is exceptionally fast, with second-order rate constants that can be several orders of magnitude higher than those for SPAAC, enabling rapid labeling at low concentrations. The reaction is also bioorthogonal and proceeds without a catalyst.
Quantitative Comparison of Click Chemistry Reactions
The choice of click chemistry reaction depends on the specific application, considering factors such as the biological environment, desired reaction speed, and the nature of the biomolecule to be labeled. The following tables provide a summary of key quantitative data for comparison.
Table 1: Comparison of Second-Order Rate Constants for Common Click Chemistry Reactions
| Reaction Type | Reagents | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Typical Application |
| CuAAC | Azide + Terminal Alkyne | 10² - 10³ | Fixed cells, in vitro |
| SPAAC | Azide + BCN | 0.012 - 0.21 | Live cells |
| Azide + DIBO | ~0.3 | Live cells | |
| Azide + ADIBO | 0.25 - 0.90 | Live cells | |
| Azide + m[9+1]CPP | 9.6 x 10⁻³ | Live cells | |
| Tetrazine Ligation | Tetrazine + TCO | 1 - 1 x 10⁶ | Live cells, in vivo |
| 3,6-di-(2-pyridyl)-s-tetrazine + TCO | 2000 | Live cells, in vivo | |
| Methyl-tetrazine + TCO | 1100 - 73,000 | Live cells, in vivo |
Rate constants can vary depending on the specific structure of the reactants and the reaction conditions.
Table 2: Photophysical Properties of Common Fluorophores Used in Click Chemistry
| Fluorophore | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Fluorescein | 494 | 518 | 75,000 | 0.92 |
| Rhodamine B | 555 | 580 | 110,000 | 0.31 |
| Alexa Fluor 488 | 495 | 519 | 73,000 | 0.92 |
| Alexa Fluor 555 | 555 | 565 | 155,000 | 0.10 |
| Alexa Fluor 647 | 650 | 668 | 270,000 | 0.33 |
| Cy3 | 550 | 570 | 150,000 | 0.15 |
| Cy5 | 649 | 670 | 250,000 | 0.27 |
| Tetrazine-Rhodamine (o-TzR) | 560 | ~580 | - | <0.01 (quenched) |
| Tetrazine-SiR (o-TzSiR) | 650 | ~670 | - | 0.007 (quenched) |
Photophysical properties can be influenced by the local environment and conjugation to biomolecules. Many tetrazine-dye conjugates are "fluorogenic," exhibiting quenched fluorescence that significantly increases upon reaction with a dienophile.
Experimental Protocols
The following sections provide detailed methodologies for fluorescent labeling using the three major click chemistry reactions.
Protocol 1: CuAAC Labeling of Fixed Cells
This protocol is suitable for labeling intracellular or cell-surface targets in fixed cells.
Materials:
-
Cells cultured on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click-iT® reaction buffer (or equivalent)
-
Alkyne- or azide-functionalized fluorescent dye
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM)
-
Reducing agent solution (e.g., 1 M sodium ascorbate, freshly prepared)
-
Copper-chelating ligand (e.g., THPTA) solution (e.g., 100 mM)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Seeding and Fixation:
-
Seed cells on coverslips and culture overnight.
-
Wash cells twice with PBS.
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
-
Permeabilization (for intracellular targets):
-
Incubate cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash cells three times with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 200 µL reaction:
-
168 µL PBS
-
2 µL CuSO₄ solution (final concentration: 200 µM)
-
2 µL THPTA solution (final concentration: 1 mM)
-
20 µL fluorescent dye-alkyne/azide (from a 10X stock, final concentration depends on the probe)
-
8 µL sodium ascorbate solution (final concentration: 40 mM)
-
-
Add the reaction cocktail to the coverslips and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Wash cells three times with PBS.
-
Incubate with DAPI solution for 5 minutes.
-
Wash cells twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips on microscope slides using antifade mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
Protocol 2: SPAAC Labeling of Live Cells
This protocol is designed for labeling cell-surface or intracellular targets in living cells.
Materials:
-
Cells cultured in a glass-bottom dish
-
Complete cell culture medium
-
Metabolic precursor containing an azide or cyclooctyne handle
-
Fluorescent dye conjugated to a cyclooctyne or azide
-
Live-cell imaging medium
-
Fluorescence microscope with environmental chamber (37°C, 5% CO₂)
Procedure:
-
Metabolic Labeling:
-
Culture cells in complete medium containing the azide- or cyclooctyne-modified metabolic precursor for 24-48 hours. The optimal concentration of the precursor should be determined empirically.
-
-
Strain-Promoted Click Reaction:
-
Wash the cells twice with pre-warmed complete cell culture medium.
-
Prepare a solution of the fluorescent cyclooctyne or azide probe in complete medium. The final concentration typically ranges from 1 to 25 µM.
-
Add the probe-containing medium to the cells and incubate for 30-120 minutes at 37°C in a cell culture incubator, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with pre-warmed live-cell imaging medium.
-
Image the cells immediately using a fluorescence microscope equipped with an environmental chamber.
-
Protocol 3: Tetrazine Ligation for Live-Cell Labeling
This protocol is ideal for rapid labeling of cell-surface targets in living cells.
Materials:
-
Cells cultured in a glass-bottom dish
-
Complete cell culture medium
-
Metabolic precursor or antibody conjugated to a trans-cyclooctene (TCO)
-
Tetrazine-functionalized fluorescent dye
-
Live-cell imaging medium
-
Fluorescence microscope with environmental chamber (37°C, 5% CO₂)
Procedure:
-
Introduction of the TCO Handle:
-
For metabolic labeling, incubate cells with a TCO-containing precursor for an appropriate duration.
-
For antibody-based labeling, incubate cells with a TCO-conjugated antibody targeting a cell-surface protein.
-
-
Tetrazine Ligation:
-
Wash the cells twice with pre-warmed complete cell culture medium.
-
Prepare a solution of the tetrazine-functionalized fluorescent dye in complete medium. Due to the rapid kinetics, concentrations as low as 0.5-5 µM are often sufficient.
-
Add the tetrazine-dye solution to the cells and incubate for 5-30 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with pre-warmed live-cell imaging medium.
-
Image the cells immediately.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows in click chemistry for fluorescent labeling.
Conclusion
Click chemistry has revolutionized the field of bioconjugation, providing a powerful and versatile toolkit for fluorescently labeling biomolecules. The choice between CuAAC, SPAAC, and tetrazine ligation depends on the specific experimental requirements, with SPAAC and tetrazine ligation being the methods of choice for live-cell imaging due to their bioorthogonality. By understanding the principles, quantitative aspects, and experimental protocols outlined in this guide, researchers can effectively harness the power of click chemistry to visualize and unravel complex biological processes.
References
- 1. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]
- 2. Fluorescence Imaging: Causes of Failures and Tips for Success | KEYENCE America [keyence.com]
- 3. Site-specific bioorthogonal labeling for fluorescence imaging of intracellular proteins in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
An In-depth Technical Guide to BDP FL-PEG5-azide for Biomolecule Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of BDP FL-PEG5-azide, a versatile fluorescent probe for the labeling of biomolecules. It details the reagent's properties, experimental protocols for its use in click chemistry, and its application in studying cellular signaling pathways.
Introduction to this compound
This compound is a fluorescent labeling reagent that combines a bright and photostable boron-dipyrromethene (BDP FL) fluorophore with a terminal azide group. The BDP FL dye is spectrally compatible with instruments equipped for fluorescein (FAM) detection. The molecule incorporates a five-unit polyethylene glycol (PEG) spacer, which enhances its water solubility and membrane permeability.[1][2][3] The azide functional group enables the covalent attachment of the dye to alkyne-modified biomolecules via a highly efficient and specific bioorthogonal reaction known as "click chemistry".[4] This makes this compound a powerful tool for the fluorescent labeling of a wide range of biomolecules, including proteins, nucleic acids, and lipids, for various research and drug development applications.
Physicochemical and Spectroscopic Properties
The key properties of this compound are summarized in the table below, providing essential data for experimental design and execution.
| Property | Value | Reference(s) |
| Chemical Formula | C₂₆H₃₉BF₂N₆O₆ | |
| Molecular Weight | 580.4 g/mol | |
| Purity | ≥95% | |
| Excitation Maximum (λex) | 503 nm | |
| Emission Maximum (λem) | 509 nm | |
| Extinction Coefficient | 80,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield | 0.9 | |
| Solubility | DMSO, DMF, DCM | |
| Storage Conditions | -20°C, protect from light |
Experimental Protocols: Labeling Biomolecules with this compound
The primary method for conjugating this compound to biomolecules is through azide-alkyne cycloaddition, commonly known as click chemistry. This can be achieved through two main strategies: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for In Vitro Labeling
CuAAC is a highly efficient reaction for labeling purified alkyne-modified biomolecules in vitro. It utilizes a copper(I) catalyst to accelerate the reaction between the azide on this compound and a terminal alkyne on the biomolecule of interest.
Materials:
-
Alkyne-modified protein or other biomolecule in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
This compound
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Copper(I)-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (e.g., 50 mM in water)
-
Reducing agent, such as sodium ascorbate (freshly prepared, e.g., 100 mM in water)
-
Degassing equipment (e.g., nitrogen or argon gas)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Protocol:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified biomolecule with this compound. A 2 to 10-fold molar excess of the fluorescent probe over the biomolecule is typically recommended.
-
Prepare the Catalyst Solution: In a separate tube, premix the CuSO₄ solution and the THPTA ligand solution. A 5:1 ligand to copper ratio is often used to protect biomolecules from oxidative damage.
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the biomolecule and probe mixture, followed by the addition of the premixed copper/ligand solution. The final concentrations of the catalyst components are typically in the range of 0.1-1 mM CuSO₄ and 0.5-5 mM sodium ascorbate.
-
Degas the Reaction: To prevent oxidation of the copper(I) catalyst, it is recommended to briefly degas the reaction mixture with an inert gas like nitrogen or argon.
-
Incubate: Incubate the reaction at room temperature for 1-4 hours, or overnight at 4°C. The reaction time may need to be optimized depending on the specific biomolecule and desired degree of labeling.
-
Purify the Labeled Biomolecule: Remove the unreacted this compound and catalyst components from the labeled biomolecule. This can be achieved using size-exclusion chromatography, dialysis, or other suitable protein purification methods.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling
SPAAC is a copper-free click chemistry reaction that is ideal for labeling biomolecules in living cells, as it avoids the cytotoxicity associated with copper catalysts. This method utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), instead of a terminal alkyne.
Materials:
-
Cells expressing a biomolecule of interest that has been metabolically or genetically engineered to contain a cyclooctyne group.
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Protocol:
-
Prepare this compound Stock Solution: Dissolve this compound in a biocompatible solvent such as DMSO to create a concentrated stock solution.
-
Cell Culture and Biomolecule Expression: Culture the cells of interest under standard conditions and induce the expression of the cyclooctyne-modified biomolecule.
-
Labeling: Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically 1-50 µM).
-
Incubate: Replace the existing cell culture medium with the medium containing this compound and incubate the cells for 15-60 minutes at 37°C, protected from light.
-
Wash: To remove any unreacted probe, wash the cells three times with warm PBS.
-
Imaging: The cells are now ready for imaging using a fluorescence microscope with appropriate filter sets for the BDP FL dye.
Application Example: Visualizing EGFR Signaling
Fluorescently labeled biomolecules are invaluable tools for studying dynamic cellular processes such as signal transduction. For instance, this compound can be used to label Epidermal Growth Factor (EGF) to visualize its binding to the Epidermal Growth Factor Receptor (EGFR) and the subsequent initiation of downstream signaling cascades, such as the Ras-Raf-MEK-ERK (MAPK) pathway.
The binding of a fluorescently labeled EGF ligand to EGFR on the cell surface can be monitored using fluorescence microscopy. This allows for the visualization of receptor dimerization, internalization, and trafficking, providing insights into the initial steps of signal activation.
Conclusion
This compound is a high-performance fluorescent probe for the specific and efficient labeling of biomolecules. Its bright and photostable fluorophore, coupled with the versatility of click chemistry, makes it an excellent choice for a wide array of applications in molecular and cell biology, as well as in the development of targeted therapeutics and diagnostics. The detailed protocols and application example provided in this guide serve as a starting point for researchers to incorporate this powerful tool into their experimental workflows.
References
- 1. Single-molecule imaging of EGFR signalling on the surface of living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Visualization of the spatial and temporal dynamics of MAPK signaling using fluorescence imaging techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BDP | BroadPharm [broadpharm.com]
- 4. mdpi.com [mdpi.com]
In-Depth Technical Guide: Spectroscopic Properties and Applications of BDP FL-PEG5-azide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the excitation and emission spectra of BDP FL-PEG5-azide, a versatile fluorescent probe. It includes key spectroscopic data, detailed experimental protocols for spectral analysis, and a representative workflow for its primary application in bioorthogonal chemistry.
Core Spectroscopic Data
This compound is a bright, green-fluorescent dye belonging to the BODIPY (boron-dipyrromethene) family. Its fluorescence is characterized by a high quantum yield and relative insensitivity to solvent polarity and pH. The azide group facilitates its covalent attachment to alkyne-modified biomolecules via "click chemistry."
The quantitative spectroscopic properties of this compound are summarized in the table below.
| Spectroscopic Property | Value | Reference(s) |
| Excitation Maximum (λex) | 503 nm | [1][][3] |
| Emission Maximum (λem) | 509 - 512 nm | [1][] |
| Extinction Coefficient (ε) | 80,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.9 | |
| Recommended Instrument Compatibility | FAM (fluorescein) channel |
Experimental Protocols
Measuring Excitation and Emission Spectra
While a specific, detailed experimental protocol for this compound is not published, a general procedure for characterizing the spectroscopic properties of BODIPY dyes using a spectrofluorometer is outlined below.
Objective: To determine the maximum excitation and emission wavelengths of this compound.
Materials:
-
This compound
-
Spectroscopy-grade solvent (e.g., DMSO, DMF, DCM, or methanol)
-
Quartz cuvettes
-
Spectrofluorometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in DMSO).
-
From the stock solution, prepare a dilute working solution (e.g., 1-10 µM) in the desired solvent for analysis. The final concentration should be optimized to ensure the absorbance is within the linear range of the instrument (typically < 0.1 AU) to avoid inner filter effects.
-
-
Excitation Spectrum Measurement:
-
Set the spectrofluorometer to emission scan mode.
-
Set the emission wavelength to the expected maximum (e.g., 515 nm) or slightly longer.
-
Scan a range of excitation wavelengths (e.g., 400 nm to 550 nm).
-
The wavelength that produces the highest fluorescence intensity is the excitation maximum (λex).
-
-
Emission Spectrum Measurement:
-
Set the spectrofluorometer to excitation scan mode.
-
Set the excitation wavelength to the determined excitation maximum (e.g., 503 nm).
-
Scan a range of emission wavelengths (e.g., 500 nm to 650 nm).
-
The wavelength at which the peak fluorescence intensity is observed is the emission maximum (λem).
-
-
Data Analysis:
-
Plot fluorescence intensity versus wavelength for both scans to visualize the spectra and confirm the maxima.
-
Apply solvent blank corrections as necessary.
-
Application Workflow: Click Chemistry Labeling
This compound is primarily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry. This reaction enables the stable, covalent labeling of alkyne-containing biomolecules.
Below is a diagram illustrating a typical experimental workflow for labeling a target molecule with this compound.
References
BDP FL-PEG5-azide: A Technical Guide to Water Solubility, Membrane Permeability, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDP FL-PEG5-azide is a fluorescent probe that combines the bright and photostable BODIPY™ FL (BDP FL) dye with a five-unit polyethylene glycol (PEG) linker and a terminal azide group. This unique tripartite structure makes it a valuable tool in a wide range of biomedical research and drug development applications. The BDP FL fluorophore provides a strong, stable signal in the fluorescein (FITC) channel, while the PEG linker is designed to enhance its aqueous solubility and membrane permeability. The terminal azide group enables its covalent attachment to a variety of molecules and biomolecules through "click chemistry," a highly efficient and bioorthogonal ligation reaction. This guide provides a detailed overview of the water solubility and membrane permeability of this compound, along with experimental protocols and its applications in cellular analysis.
Physicochemical Properties
The key attributes of this compound are summarized in the table below. While precise quantitative values for water solubility are not extensively published, the hydrophilic nature of the PEG linker significantly improves its solubility in aqueous buffers compared to the parent BDP FL dye. Its solubility in common organic solvents is also noted.
| Property | Description | Source |
| Molecular Formula | C₂₆H₃₉BF₂N₆O₆ | - |
| Molecular Weight | 580.4 g/mol | - |
| Appearance | Orange solid | - |
| Excitation Maximum (λex) | ~503 nm | - |
| Emission Maximum (λem) | ~509 nm | - |
| Quantum Yield (Φ) | High | - |
| Extinction Coefficient (ε) | ~80,000 cm⁻¹M⁻¹ | - |
| Water Solubility | Qualitatively enhanced by the PEG linker.[1] Studies on other PEGylated BODIPY dyes have demonstrated significantly improved water solubility.[1][2] | - |
| Organic Solvent Solubility | Soluble in DMSO, DMF, and DCM. | - |
| Membrane Permeability | The hydrophilic PEG spacer is reported to increase membrane permeability.[1] Studies on other PEGylated fluorescent probes suggest that the PEG linker can modulate membrane interactions. | - |
Water Solubility
Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol provides a general method for determining the thermodynamic solubility of a fluorescent compound.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of purified water or a relevant aqueous buffer (e.g., PBS, pH 7.4) in a glass vial.
-
Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator should be used for continuous mixing.
-
-
Separation of Undissolved Solid:
-
After equilibration, allow the solution to stand undisturbed for a short period to let larger particles settle.
-
Carefully withdraw an aliquot of the supernatant without disturbing the solid material.
-
Filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining undissolved particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same aqueous buffer.
-
Measure the fluorescence intensity or absorbance of the filtered supernatant and the standard solutions using a spectrophotometer or fluorometer at the appropriate wavelengths (λex ~503 nm, λem ~509 nm).
-
Construct a calibration curve by plotting the fluorescence intensity/absorbance of the standards against their concentrations.
-
Determine the concentration of this compound in the filtered supernatant by interpolating its fluorescence intensity/absorbance on the calibration curve. This concentration represents the aqueous solubility of the compound.
-
Membrane Permeability
The ability of this compound to cross cell membranes is a critical factor for its use in intracellular labeling and imaging. The PEG linker, while enhancing water solubility, can also influence membrane permeability. The amphipathic nature of the PEGylated dye may facilitate its passage through the lipid bilayer.
Experimental Protocol: In Vitro Membrane Permeability Assessment (Caco-2 Permeability Assay)
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs and other compounds.[3] This protocol outlines a general procedure.
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow them to differentiate into a polarized monolayer with tight junctions, mimicking the intestinal epithelium.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay (Apical to Basolateral):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Add the test compound, this compound, dissolved in transport buffer to the apical (upper) chamber of the Transwell® insert.
-
At specified time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (lower) chamber.
-
Replace the collected volume with fresh transport buffer.
-
-
Quantification:
-
Quantify the concentration of this compound in the collected samples using a sensitive analytical method such as fluorescence spectroscopy or LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp (cm/s) = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the rate of appearance of the compound in the receiver chamber (mol/s).
-
A is the surface area of the filter membrane (cm²).
-
C₀ is the initial concentration of the compound in the donor chamber (mol/cm³).
-
Applications and Experimental Workflows
The primary application of this compound is in the fluorescent labeling of biomolecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This allows for the specific and efficient tagging of proteins, nucleic acids, lipids, and other molecules that have been metabolically, enzymatically, or chemically modified to contain an alkyne group.
Workflow for Intracellular Labeling via Click Chemistry
The following diagram illustrates a typical workflow for labeling an alkyne-modified intracellular target with this compound.
Caption: A generalized workflow for labeling intracellular targets.
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Fixed Cells
This protocol provides a general method for labeling alkyne-modified biomolecules within fixed cells.
-
Cell Seeding and Alkyne Incorporation:
-
Seed cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips).
-
Incubate the cells with an alkyne-modified metabolic precursor (e.g., an amino acid, nucleoside, or fatty acid analog) for a sufficient time to allow for its incorporation into the target biomolecules.
-
-
Cell Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Click Reaction:
-
Prepare a fresh click reaction cocktail. A typical cocktail for a small volume (e.g., 200 µL) includes:
-
This compound (final concentration 1-10 µM)
-
Copper(II) sulfate (CuSO₄) (final concentration 1-2 mM)
-
A reducing agent, such as sodium ascorbate (final concentration 10-20 mM, added last to initiate the reaction)
-
A copper-chelating ligand, such as TBTA or THPTA, to stabilize the Cu(I) ion and improve reaction efficiency (optional but recommended).
-
-
Add the click reaction cocktail to the fixed and permeabilized cells and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with PBS to remove unreacted reagents.
-
If desired, counterstain for other cellular components (e.g., DAPI for the nucleus).
-
Mount the coverslips or image the dish using a fluorescence microscope equipped with a filter set appropriate for BDP FL (e.g., FITC filter set).
-
Signaling Pathway Visualization
While this compound is a tool for labeling and detection rather than a direct participant in signaling pathways, it can be used to visualize components of these pathways. For instance, if a protein involved in a signaling cascade is metabolically labeled with an alkyne, this compound can be used to visualize its localization, trafficking, or changes in expression levels in response to stimuli.
The following is a hypothetical example of how this compound could be used to track a protein in a generic signaling pathway.
References
BDP FL Fluorophore: A Technical Guide to Compatibility with the FAM Channel
For researchers, scientists, and drug development professionals utilizing fluorescence-based assays, the selection of appropriate fluorophores and optical filter sets is paramount for generating high-quality, reproducible data. This guide provides an in-depth technical analysis of the compatibility of the borondipyrromethene (BDP FL) fluorophore with the standard fluorescein (FAM) detection channel, offering a comprehensive resource for its implementation in various applications.
Core Spectral Properties: BDP FL vs. FAM
BDP FL is engineered as a high-performance alternative to traditional fluorescein dyes like FAM and FITC. Its core advantage lies in a boron-dipyrromethene structure that confers superior photostability and environmental insensitivity. While spectrally similar to FAM, key differences in their profiles and properties are critical for experimental design.
The quantitative spectral characteristics of BDP FL and FAM are summarized below. BDP FL exhibits a slightly shifted excitation and emission spectrum compared to FAM, with a narrower emission peak.[1][2] This narrower spectrum can be advantageous in reducing spectral overlap in multiplexing experiments.
Table 1: Fluorophore Spectral Characteristics
| Property | BDP FL | FAM (Carboxyfluorescein) |
| Excitation Maximum (λex) | 502-503 nm[1][3] | 493-495 nm[4] |
| Emission Maximum (λem) | 509-511 nm | 515-520 nm |
| Molar Extinction Coeff. | ~80,000 cm⁻¹M⁻¹ | ~83,000 cm⁻¹M⁻¹ |
| Reported Quantum Yield | ~0.90 - 1.0 | ~0.92 |
| Key Advantages | High photostability, pH insensitivity | Well-established, widely used |
| Key Disadvantages | More hydrophobic than FAM | pH-sensitive, prone to photobleaching |
Analysis of Spectral Compatibility with FAM Channel Optics
The compatibility of a fluorophore with a specific channel is determined by the alignment of its spectral profile with the bandpass characteristics of the instrument's optical filters. A standard FAM channel is optimized for fluorescein and is commonly found in qPCR machines, flow cytometers, and fluorescence microscopes.
Table 2: Typical FAM Channel Filter Set Specifications
| Component | Wavelength/Range | Purpose |
| Excitation Filter (BP) | 470/30 nm (eg., 460-480 nm) | Transmits light that efficiently excites FAM/BDP FL. |
| Dichroic Mirror (DM) | Cut-on at ~505 nm | Reflects excitation light to the sample; transmits emission light to the detector. |
| Emission Filter (BP) | 520/20 nm (eg., 515-525 nm) | Isolates the fluorophore's emission signal for detection. |
The following diagram illustrates the spectral relationship between BDP FL, FAM, and a typical FAM filter set. BDP FL's excitation and emission peaks fall well within the transmission windows of the standard FAM filters, confirming its high compatibility.
Advantages of BDP FL in the FAM Channel
Using BDP FL in the FAM channel offers several distinct advantages over FAM:
-
Superior Photostability: BDP FL is significantly more resistant to photobleaching than fluorescein. This makes it ideal for experiments requiring prolonged or intense illumination, such as time-lapse live-cell imaging and confocal microscopy.
-
pH Insensitivity: The fluorescence intensity of BDP FL is stable over a wide pH range, whereas FAM fluorescence is known to decrease in acidic environments. This property ensures more reliable quantification in applications where pH may vary, such as within cellular compartments.
-
High Quantum Yield and Brightness: BDP FL maintains a high quantum yield, resulting in bright, easily detectable signals that are excellent for microscopy and flow cytometry.
Experimental Protocol: Immunofluorescence Staining
This protocol provides a general workflow for direct immunofluorescence staining of cultured cells using a BDP FL-conjugated primary antibody.
A. Reagents and Materials
-
Cells: Cultured cells grown on sterile glass coverslips.
-
Fixation Solution: 4% Methanol-Free Formaldehyde in PBS.
-
Permeabilization Buffer (if required for intracellular targets): 0.1-0.25% Triton X-100 in PBS.
-
Blocking Buffer: 1% BSA (Bovine Serum Albumin) in PBS.
-
Primary Antibody: BDP FL-conjugated antibody, diluted in Blocking Buffer.
-
Wash Buffer: Phosphate Buffered Saline (PBS).
-
Mounting Medium: Antifade mounting medium, with or without a nuclear counterstain (e.g., DAPI).
-
Microscope: Fluorescence microscope equipped with a standard FAM/FITC filter set.
B. Staining Procedure
The workflow involves cell preparation, fixation, blocking, antibody incubation, and mounting for visualization.
-
Cell Preparation: Grow cells to an appropriate confluency on sterile glass coverslips in a petri dish or multi-well plate.
-
Fixation: Aspirate the culture medium and rinse the cells briefly with PBS. Add 4% formaldehyde solution to cover the cells and incubate for 15 minutes at room temperature.
-
Washing: Aspirate the fixation solution and wash the coverslips three times with PBS for 5 minutes each.
-
Permeabilization (for intracellular targets): If the target antigen is intracellular, incubate the cells with Permeabilization Buffer for 10 minutes at room temperature. For surface targets, this step should be skipped. Following permeabilization, wash the coverslips three times with PBS.
-
Blocking: To reduce non-specific antibody binding, incubate the cells in Blocking Buffer for 60 minutes at room temperature.
-
Antibody Incubation: Dilute the BDP FL-conjugated primary antibody to its optimal concentration in Blocking Buffer. Aspirate the blocking solution and apply the diluted antibody to the cells. Incubate for 1-2 hours at room temperature, protected from light.
-
Final Washes: Aspirate the antibody solution and wash the coverslips three times with PBS for 5 minutes each, keeping them protected from light to prevent photobleaching.
-
Mounting: Carefully remove the final wash and mount the coverslip cell-side down onto a microscope slide using a drop of antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope equipped with a standard FAM or FITC filter set. Excite with a 488 nm laser or corresponding filter and collect the emission signal around 510-530 nm.
Application in Signaling Pathway Analysis
BDP FL's brightness and photostability make it an excellent tool for tracking labeled molecules in cell signaling studies. For instance, a BDP FL-labeled ligand can be used to visualize receptor binding and internalization, key steps in many signaling cascades.
The diagram below illustrates a simplified pathway where a BDP FL-labeled growth factor binds to its receptor, leading to downstream signaling.
Conclusion
BDP FL is a highly compatible and often superior alternative to FAM for fluorescence applications utilizing the FAM channel. Its spectral properties align well with standard FAM filter sets, while its enhanced photostability and pH insensitivity provide greater reliability and flexibility for a range of experimental contexts, from fixed-cell immunofluorescence to live-cell imaging and flow cytometry. For researchers seeking robust and high-performance green fluorescence, BDP FL represents an excellent choice.
References
Methodological & Application
Application Notes and Protocols for Labeling Proteins with BDP FL-PEG5-azide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the specific and efficient labeling of proteins using BDP FL-PEG5-azide. The protocols detailed below leverage the highly efficient and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to covalently attach the bright and photostable BDP FL fluorophore to alkyne-modified proteins.
Introduction
Specific labeling of proteins with fluorescent probes is a fundamental technique in modern biological research and drug development. It enables the visualization, tracking, and quantification of proteins in various applications, including fluorescence microscopy, flow cytometry, and in-gel fluorescence scanning. BDP FL is a borondipyrromethene dye known for its high quantum yield, photostability, and narrow emission spectrum, making it an excellent alternative to traditional fluorophores like fluorescein (FAM).[1][2]
This compound is a versatile labeling reagent featuring a terminal azide group that reacts specifically with an alkyne group pre-introduced into a target protein.[3][4] The polyethylene glycol (PEG) spacer enhances the water solubility and membrane permeability of the probe.[3] The azide and alkyne functional groups are largely absent in natural biological systems, ensuring that the labeling reaction is highly specific and does not interfere with native cellular processes.
This guide provides a detailed protocol for labeling alkyne-modified proteins with this compound, along with supporting data and visualizations to ensure successful experimental outcomes.
Product Information and Spectral Properties
This compound is a fluorescent probe with the following characteristics:
| Property | Value | Reference |
| Molecular Formula | C26H39BF2N6O6 | |
| Molecular Weight | 580.4 g/mol | |
| CAS Number | 2093197-91-0 | |
| Excitation Maximum (λex) | 503 nm | |
| Emission Maximum (λem) | 509 nm | |
| Extinction Coefficient (ε) | 92,000 L·mol⁻¹·cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.97 | |
| Solubility | DMSO, DMF, DCM | |
| Storage Conditions | -20°C, protected from light |
Experimental Workflow
The overall workflow for labeling an alkyne-modified protein with this compound involves the preparation of reagents, the click chemistry reaction, and subsequent purification of the labeled protein.
References
Application Notes and Protocols for BDP FL-PEG5-azide in Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical information for utilizing BDP FL-PEG5-azide, a high-performance fluorescent probe, for live cell imaging experiments. This document covers key applications, including the labeling of biomolecules via bioorthogonal click chemistry, crucial for advancing research and drug development.
Introduction to this compound
This compound is a versatile fluorescent probe designed for bioorthogonal labeling in living cells. It is composed of three key components:
-
BDP FL (BODIPY FL): A bright and highly photostable green fluorescent dye, ideal for long-term imaging with minimal phototoxicity.[1] Its fluorescence is largely insensitive to pH and solvent polarity, ensuring a reliable signal in diverse cellular environments.[1]
-
PEG5 (Polyethylene Glycol, 5 units): A short, hydrophilic polyethylene glycol linker that enhances the water solubility of the probe, minimizing aggregation and non-specific binding.
-
Azide (N₃): A functional group that serves as a reactive handle for bioorthogonal "click chemistry." It rapidly and specifically reacts with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[2] This reaction is highly efficient and proceeds under physiological conditions without the need for a cytotoxic copper catalyst.[3]
Key Applications
-
Live-Cell Imaging of Protein Dynamics: Track the localization, trafficking, and turnover of specific proteins by metabolically incorporating an alkyne-containing unnatural amino acid and subsequently labeling with this compound.
-
Visualization of Glycans: Investigate the dynamics of glycan synthesis and trafficking by metabolically labeling cells with an alkyne-modified sugar and reacting it with this compound.
-
Targeted Labeling of Biomolecules: Achieve specific labeling of virtually any biomolecule of interest that can be functionalized with a strained alkyne.
Data Presentation
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₆H₃₉BF₂N₆O₆ | [1] |
| Molecular Weight | 580.4 g/mol | |
| CAS Number | 2093197-91-0 | |
| Purity | >97% | |
| Solubility | DMSO, DMF, DCM | |
| Excitation Maximum (λex) | 503 nm | |
| Emission Maximum (λem) | 509 nm | |
| Molar Extinction Coefficient (ε) | 80,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.9 | |
| Storage Conditions | -20°C, protect from light |
Table 2: Recommended Starting Concentrations for Live Cell Labeling
| Application | This compound Concentration | Incubation Time |
| Labeling of Alkyne-Modified Proteins | 5 - 20 µM | 15 - 60 minutes |
| Labeling of Alkyne-Modified Glycans | 10 - 50 µM | 30 - 60 minutes |
Note: Optimal concentrations and incubation times may vary depending on the cell type, the abundance of the target molecule, and the specific experimental conditions. It is recommended to perform a titration to determine the optimal parameters for your system.
Experimental Protocols
Protocol 1: Metabolic Labeling and Imaging of Newly Synthesized Proteins in Live Cells
This protocol describes the metabolic incorporation of an alkyne-containing amino acid analog, L-homopropargylglycine (HPG), into newly synthesized proteins, followed by fluorescent labeling with this compound via a copper-free click reaction.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Methionine-free cell culture medium
-
L-homopropargylglycine (HPG)
-
This compound
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging buffer (e.g., phenol red-free medium)
-
Glass-bottom imaging dishes or chamber slides
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom imaging dishes or chamber slides and allow them to adhere and grow to 50-70% confluency.
-
Methionine Starvation: Gently wash the cells twice with pre-warmed PBS. Replace the complete medium with pre-warmed methionine-free medium and incubate for 30-60 minutes at 37°C and 5% CO₂.
-
Metabolic Labeling with HPG: Prepare a stock solution of HPG in sterile water or PBS. Add HPG to the methionine-free medium to a final concentration of 25-50 µM. Incubate the cells for 1-4 hours at 37°C and 5% CO₂ to allow for incorporation of HPG into newly synthesized proteins.
-
Preparation of this compound Labeling Solution: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Immediately before use, dilute the stock solution in pre-warmed live-cell imaging buffer to the desired final concentration (e.g., 10 µM).
-
Click Reaction and Staining:
-
Remove the HPG-containing medium and wash the cells three times with pre-warmed PBS.
-
Add the this compound labeling solution to the cells.
-
Incubate for 15-30 minutes at 37°C and 5% CO₂, protected from light.
-
-
Washing: Remove the labeling solution and wash the cells three to five times with pre-warmed live-cell imaging buffer to remove unbound probe.
-
Live Cell Imaging: Replace the final wash with fresh, pre-warmed live-cell imaging buffer. Image the cells using a fluorescence microscope equipped with appropriate filter sets for BDP FL (e.g., excitation at ~488 nm and emission at ~500-550 nm). Use the lowest possible laser power and exposure time to minimize phototoxicity.
Protocol 2: Labeling of Alkyne-Modified Cell Surface Glycans
This protocol outlines the metabolic labeling of cell surface glycans with an alkyne-modified sugar analog, followed by detection with this compound.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Alkyne-modified sugar analog (e.g., N-propargyloxycarbonyl-D-mannosamine tetraacetate, Ac₄ManNProp)
-
This compound
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging buffer
Procedure:
-
Metabolic Labeling: Culture cells in complete medium supplemented with 25-50 µM of the alkyne-modified sugar analog for 24-72 hours to allow for its incorporation into cell surface glycans.
-
Cell Preparation: Gently wash the cells three times with pre-warmed PBS.
-
This compound Labeling:
-
Prepare the this compound labeling solution as described in Protocol 1, Step 4.
-
Add the labeling solution to the cells at a final concentration of 20-50 µM.
-
Incubate for 30-60 minutes at 37°C and 5% CO₂, protected from light.
-
-
Washing: Remove the labeling solution and wash the cells three to five times with pre-warmed live-cell imaging buffer.
-
Imaging: Proceed with live-cell imaging as described in Protocol 1, Step 7.
Mandatory Visualizations
References
A Head-to-Head Battle for Bioconjugation: Copper-Catalyzed vs. Strain-Promoted Click Chemistry with BDP FL-PEG5-Azide
Application Note & Protocols
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount. "Click chemistry," a class of reactions known for their high yield, specificity, and biocompatibility, has emerged as a powerful tool in this endeavor. Among the most prominent click reactions are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). This document provides a detailed comparison of these two methods for the conjugation of BDP FL-PEG5-azide, a bright and photostable fluorescent probe, to alkyne-modified biomolecules.
This compound is a valuable reagent featuring a BODIPY FL dye, known for its high fluorescence quantum yield and photostability, linked to an azide moiety through a hydrophilic polyethylene glycol (PEG) spacer.[1][2] The PEG linker enhances water solubility and reduces steric hindrance, making it an excellent choice for labeling proteins, nucleic acids, and cells.[2]
Choosing the Right Click: A Comparative Overview
The fundamental difference between CuAAC and SPAAC lies in the requirement of a copper catalyst. CuAAC utilizes a copper(I) catalyst to activate a terminal alkyne for reaction with an azide, while SPAAC employs a strained cyclooctyne that reacts with an azide without the need for a catalyst.[3][4] This distinction has significant implications for their respective applications.
Quantitative Comparison
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Principle | Catalytic cycloaddition between a terminal alkyne and an azide, requiring a Cu(I) catalyst. | Catalyst-free cycloaddition between a strained cyclooctyne (e.g., DBCO, BCN) and an azide. |
| Reaction Kinetics | Generally very fast, with second-order rate constants typically in the range of 10⁴ to 10⁵ M⁻¹s⁻¹. Reaction times can be on the order of minutes to a few hours. | Slower than CuAAC, with second-order rate constants typically ranging from 10⁻³ to 1 M⁻¹s⁻¹, depending on the cyclooctyne used. |
| Reaction Yield | Typically provides quantitative or near-quantitative yields. | Can achieve high yields, often near-quantitative, but may require longer reaction times or higher concentrations. |
| Biocompatibility | The copper catalyst can be toxic to living cells, potentially leading to oxidative stress and cell death. However, the use of copper-chelating ligands like THPTA can mitigate this toxicity. | Generally considered more biocompatible due to the absence of a toxic metal catalyst, making it suitable for live-cell and in-vivo imaging. |
| Signal-to-Noise Ratio | Can provide a high signal-to-noise ratio with optimized protocols. In some proteomics studies, CuAAC has shown higher protein identification and better accuracy than SPAAC. | The strained alkyne can sometimes react non-specifically with thiols in complex biological samples, potentially leading to a lower signal-to-noise ratio. |
| Cost of Alkyne | Terminal alkynes are generally inexpensive and readily available. | Strained cyclooctynes are typically more expensive and complex to synthesize. |
Visualizing the Chemistries
To better understand the fundamental processes, the following diagrams illustrate the chemical reactions and a general experimental workflow for protein labeling.
References
Application Notes and Protocols: Conjugation of BDP FL-PEG5-Azide to Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of fluorescent dyes to oligonucleotides is a cornerstone of modern molecular biology, enabling a wide array of applications from qPCR and in situ hybridization to advanced therapeutics. BDP FL (BODIPY® FL) is a versatile fluorophore characterized by its high quantum yield, narrow emission bandwidth, and insensitivity to pH, making it an excellent choice for labeling nucleic acids.[1][2] This document provides detailed protocols for the conjugation of BDP FL-PEG5-azide to alkyne-modified oligonucleotides via two robust "click chemistry" methods: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Click chemistry offers a highly efficient and specific approach for biomolecule conjugation under mild reaction conditions.[3][4] CuAAC utilizes a copper(I) catalyst to unite a terminal alkyne and an azide, while SPAAC employs a strained cyclooctyne that reacts with an azide without the need for a metal catalyst, which can be advantageous in biological systems where copper ions may be cytotoxic or interfere with downstream applications.[5]
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number (Example) |
| Alkyne-modified Oligonucleotide | Custom Synthesis | N/A |
| This compound | Various | N/A |
| Copper(II) Sulfate (CuSO4) | Sigma-Aldrich | 451657 |
| Sodium Ascorbate | Sigma-Aldrich | A4034 |
| Tris(benzyltriazolylmethyl)amine (TBTA) | Sigma-Aldrich | 678937 |
| Dibenzocyclooctyne (DBCO)-modified Oligonucleotide | Custom Synthesis | N/A |
| Nuclease-free Water | Thermo Fisher Scientific | AM9937 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| 3 M Sodium Acetate, pH 5.2 | Thermo Fisher Scientific | AM9740 |
| Absolute Ethanol (200 proof) | Decon Labs | 2716 |
| 70% Ethanol | N/A | N/A |
| 1X TE Buffer (pH 8.0) | Thermo Fisher Scientific | AM9849 |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of this compound to a terminal alkyne-modified oligonucleotide.
1. Preparation of Stock Solutions:
-
Alkyne-Oligonucleotide: Resuspend the lyophilized alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.
-
This compound: Dissolve the this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Copper(II) Sulfate: Prepare a 100 mM stock solution in nuclease-free water.
-
Sodium Ascorbate: Prepare a 500 mM stock solution in nuclease-free water. This solution should be made fresh.
-
TBTA: Prepare a 10 mM stock solution in DMSO.
2. CuAAC Reaction Setup:
-
In a microcentrifuge tube, combine the following reagents in the order listed:
| Reagent | Volume | Final Concentration |
| Nuclease-free Water | To a final volume of 100 µL | N/A |
| Alkyne-Oligonucleotide (1 mM) | 10 µL | 100 µM |
| This compound (10 mM) | 5 µL | 500 µM (5 equivalents) |
| TBTA (10 mM) | 5 µL | 500 µM |
| Copper(II) Sulfate (100 mM) | 1 µL | 1 mM |
| Sodium Ascorbate (500 mM) | 2 µL | 10 mM |
-
Vortex the reaction mixture gently and briefly centrifuge to collect the contents at the bottom of the tube.
-
Incubate the reaction at room temperature for 1-4 hours or at 37°C for 1 hour, protected from light. Reaction times may vary depending on the oligonucleotide sequence and length.
3. Purification of the Labeled Oligonucleotide:
-
Ethanol Precipitation:
-
Add 1/10th volume of 3 M sodium acetate (pH 5.2) to the reaction mixture.
-
Add 3 volumes of cold absolute ethanol.
-
Vortex and incubate at -20°C for at least 1 hour.
-
Centrifuge at 14,000 x g for 30 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the pellet with 500 µL of cold 70% ethanol.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Decant the supernatant and air-dry the pellet for 10-15 minutes.
-
Resuspend the pellet in an appropriate volume of 1X TE buffer (pH 8.0).
-
-
HPLC Purification (Optional but Recommended): For applications requiring high purity, reversed-phase HPLC is recommended to separate the labeled oligonucleotide from any remaining unlabeled oligonucleotide and excess dye.
4. Characterization:
-
UV-Vis Spectroscopy: Determine the concentration of the oligonucleotide and the dye.
-
Mass Spectrometry (MALDI-TOF or ESI): Confirm the successful conjugation by observing the mass shift corresponding to the addition of the this compound moiety.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of this compound to a DBCO-modified oligonucleotide.
1. Preparation of Stock Solutions:
-
DBCO-Oligonucleotide: Resuspend the lyophilized DBCO-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.
-
This compound: Dissolve the this compound in anhydrous DMSO to a final concentration of 10 mM.
2. SPAAC Reaction Setup:
-
In a microcentrifuge tube, combine the following reagents:
| Reagent | Volume | Final Concentration |
| Nuclease-free Water | To a final volume of 100 µL | N/A |
| DBCO-Oligonucleotide (1 mM) | 10 µL | 100 µM |
| This compound (10 mM) | 3 µL | 300 µM (3 equivalents) |
-
Vortex the reaction mixture gently and briefly centrifuge.
-
Incubate the reaction at room temperature for 4-12 hours, or at 37°C for 2-4 hours, protected from light. The reaction kinetics of SPAAC are generally slower than CuAAC.
3. Purification and Characterization:
-
Follow the same purification and characterization steps as described in Protocol 1 (steps 3 and 4).
Data Presentation
Table 1: Reaction Parameters for Oligonucleotide Conjugation
| Parameter | CuAAC | SPAAC |
| Oligonucleotide Modification | Terminal Alkyne | Dibenzocyclooctyne (DBCO) |
| Dye Modification | Azide | Azide |
| Catalyst | CuSO4 / Sodium Ascorbate | None |
| Ligand | TBTA | None |
| Typical Dye:Oligo Ratio | 2-5 equivalents | 2-5 equivalents |
| Reaction Temperature | Room Temperature to 45°C | Room Temperature to 37°C |
| Typical Reaction Time | 30 minutes - 4 hours | 2 - 12 hours |
Table 2: Spectral Properties of BDP FL
| Property | Value |
| Excitation Maximum (λex) | ~505 nm |
| Emission Maximum (λem) | ~511 nm |
| Extinction Coefficient (ε) | ~91,000 cm⁻¹M⁻¹ |
| Quantum Yield | High |
Visualizations
Caption: Workflow for CuAAC conjugation of this compound to an alkyne-modified oligonucleotide.
Caption: Chemical relationship in the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
References
- 1. BODIPY FL Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 2. Bodipy Dye Oligo Labeling - Bio-Synthesis, Inc. [biosyn.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. Strain-promoted "click" chemistry for terminal labeling of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling of Azide-Modified Proteins in Living Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
The ability to selectively label and visualize proteins within living cells is a cornerstone of modern chemical biology and drug discovery. Traditional methods relying on genetic tags like Green Fluorescent Protein (GFP) can be limited by the large size of the tag, which may perturb protein function.[1][2] Bioorthogonal chemistry offers a powerful alternative, allowing for the covalent attachment of small-molecule probes to biomolecules in their native environment without interfering with cellular processes.[3][4]
This document provides detailed application notes and protocols for the labeling of azide-modified proteins in living cells. The core strategy involves a two-step process:
-
Metabolic Incorporation of an Azide Handle: An unnatural amino acid analog containing an azide group, such as L-azidohomoalanine (AHA), is introduced to the cell culture medium.[5] Cells take up this analog and incorporate it into newly synthesized proteins in place of its natural counterpart, methionine. This effectively installs a bioorthogonal "chemical handle" onto a specific subset of the proteome.
-
Bioorthogonal Ligation: A probe molecule (e.g., a fluorophore or a biotin affinity tag) containing a complementary reactive group is added. This probe specifically and covalently reacts with the azide-modified proteins through a bioorthogonal reaction, enabling their visualization or enrichment.
This guide details the most prominent bioorthogonal reactions for this purpose: the Staudinger Ligation, Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Key Bioorthogonal Labeling Chemistries
The choice of ligation chemistry is critical and depends on the specific application, with considerations for reaction kinetics, biocompatibility, and the nature of the probe.
-
Staudinger Ligation: This reaction occurs between an azide and a triarylphosphine. An engineered phosphine reagent bearing a probe can be used to label azide-modified proteins. The reaction is highly selective and proceeds under physiological conditions.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Often referred to as "click chemistry," this is a highly efficient reaction between an azide and a terminal alkyne, catalyzed by copper(I). While very effective, the cytotoxicity of copper has raised concerns for live-cell labeling applications. However, the development of copper-chelating ligands has helped to mitigate this issue.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the toxicity associated with CuAAC, SPAAC utilizes a strained cyclooctyne that reacts spontaneously with an azide without the need for a metal catalyst. This has made SPAAC a preferred method for live-cell imaging. Various cyclooctyne reagents (e.g., DIBO, DBCO) have been developed with different reaction kinetics.
-
Tetrazine Ligation: This is an inverse-electron-demand Diels-Alder cycloaddition between a tetrazine and a strained alkene, such as a trans-cyclooctene (TCO). This reaction boasts exceptionally fast kinetics, making it suitable for capturing rapid biological processes in vivo.
Data Presentation: Comparison of Bioorthogonal Labeling Methods
The following table summarizes key quantitative parameters for different bioorthogonal reactions used in live-cell protein labeling. This data is essential for selecting the appropriate chemistry and designing experiments.
| Reaction Type | Chemical Reporters | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features & Considerations |
| Staudinger Ligation | Azide + Phosphine | ~0.002 - 0.01 | Highly bioorthogonal; relatively slow kinetics. |
| CuAAC | Azide + Terminal Alkyne | ~1 - 100 | Fast and efficient; requires a copper(I) catalyst which can be toxic to cells. Ligands can reduce toxicity. |
| SPAAC | Azide + Cyclooctyne (e.g., DBCO) | ~0.1 - 1.0 | Copper-free, making it highly suitable for live-cell imaging; kinetics are generally slower than CuAAC. |
| Tetrazine Ligation | Tetrazine + trans-Cyclooctene (TCO) | >1000 | Extremely fast kinetics, allowing for rapid labeling; requires genetic encoding of the TCO-containing amino acid. |
Experimental Protocols
Here we provide detailed protocols for the metabolic labeling of newly synthesized proteins with AHA and subsequent fluorescent labeling using SPAAC, a widely used method for live-cell imaging.
Protocol 1: Metabolic Labeling of Nascent Proteins with Azidohomoalanine (AHA)
This protocol describes the incorporation of the methionine analog, AHA, into proteins in cultured mammalian cells.
Materials:
-
Mammalian cells of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Methionine-free medium (e.g., DMEM, high glucose, no L-glutamine, no L-methionine, no sodium pyruvate)
-
L-azidohomoalanine (AHA)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells on a suitable culture vessel (e.g., glass-bottom dishes for microscopy) and grow to the desired confluency (typically 70-80%).
-
Methionine Depletion (Optional but Recommended): To increase the efficiency of AHA incorporation, gently wash the cells twice with pre-warmed PBS. Replace the complete medium with pre-warmed methionine-free medium and incubate for 30-60 minutes at 37°C and 5% CO₂.
-
AHA Labeling: Prepare a stock solution of AHA in sterile water or PBS. Dilute the AHA stock into fresh methionine-free medium to a final concentration of 25-100 µM.
-
Remove the starvation medium and add the AHA-containing medium to the cells.
-
Incubate the cells for the desired labeling period (e.g., 1-24 hours) at 37°C and 5% CO₂. The incubation time will depend on the protein synthesis rate of the cell line and the half-life of the protein of interest.
-
Washing: After the labeling period, remove the AHA-containing medium and wash the cells three times with warm PBS to remove any unincorporated AHA. The cells are now ready for the bioorthogonal ligation step.
Protocol 2: Fluorescent Labeling of AHA-Modified Proteins via SPAAC in Live Cells
This protocol details the labeling of azide-containing proteins with a cyclooctyne-conjugated fluorophore for visualization by fluorescence microscopy.
Materials:
-
AHA-labeled cells (from Protocol 1)
-
Complete cell culture medium
-
Cyclooctyne-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488)
-
DMSO
-
Hoechst 33342 or DAPI for nuclear counterstaining (optional)
-
Imaging medium (e.g., FluoroBrite DMEM)
-
Fluorescence microscope
Procedure:
-
Prepare Staining Solution: Prepare a stock solution of the DBCO-fluorophore in DMSO (e.g., 10 mM). Dilute the stock solution in pre-warmed complete culture medium to a final concentration of 10-50 µM.
-
SPAAC Reaction: Add the DBCO-fluorophore staining solution to the AHA-labeled cells.
-
Incubate the cells for 15-60 minutes at 37°C, protected from light. The optimal incubation time may need to be determined empirically and depends on the specific cyclooctyne and cell type.
-
Washing: Remove the staining solution and wash the cells three to five times with warm complete culture medium to remove any unreacted fluorophore.
-
(Optional) Nuclear Counterstaining: If desired, incubate the cells with a nuclear stain such as Hoechst 33342 or DAPI according to the manufacturer's instructions.
-
Imaging: Replace the medium with a pre-warmed imaging medium. Visualize the fluorescently labeled proteins using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.
Visualizations
Experimental Workflow: Metabolic Labeling and SPAAC
The following diagram illustrates the overall workflow for labeling newly synthesized proteins in living cells using AHA and a DBCO-fluorophore.
Caption: Workflow for metabolic labeling and SPAAC imaging.
Signaling Pathway: Bioorthogonal Ligation Reactions
This diagram illustrates the chemical principles of the three main bioorthogonal reactions discussed.
Caption: Key bioorthogonal ligation reactions for protein labeling.
Concluding Remarks
The metabolic labeling of proteins with azide-containing amino acids, followed by bioorthogonal ligation, is a versatile and powerful strategy for studying protein synthesis, localization, and dynamics in living cells. The choice between Staudinger ligation, CuAAC, and SPAAC depends on the specific experimental requirements, with SPAAC being particularly advantageous for live-cell imaging due to its biocompatibility. The protocols and data provided herein serve as a comprehensive guide for researchers to implement these cutting-edge techniques in their own studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Bioorthogonal organic chemistry in living cells: novel strategies for labeling biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 5. Incorporation of azides into recombinant proteins for chemoselective modification by the Staudinger ligation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro vs. In Vivo Labeling with BDP FL-PEG5-azide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed comparison and protocols for the use of BDP FL-PEG5-azide in both in vitro and in vivo labeling applications. This compound is a versatile fluorescent probe that combines the bright and photostable BDP FL dye with a PEGylated azide moiety, enabling its covalent attachment to alkyne-modified biomolecules via click chemistry.
Introduction to this compound
This compound is a green-emitting fluorescent dye featuring a BODIPY™ FL core, a five-unit polyethylene glycol (PEG) spacer, and a terminal azide group. This structure provides a unique combination of properties making it an excellent tool for biological research. The BODIPY™ FL dye offers high fluorescence quantum yield and sharp emission peaks, and is relatively insensitive to solvent polarity and pH.[1] The hydrophilic PEG spacer enhances water solubility and can reduce non-specific binding.[2] The azide group allows for highly specific and efficient covalent labeling of alkyne-containing molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[3]
Quantitative Data Presentation
The following tables summarize the key quantitative parameters of this compound and its labeling performance.
Table 1: Photophysical Properties of BDP FL Dye
| Property | Value | Reference(s) |
| Maximum Excitation Wavelength (λex) | ~503 nm | [4] |
| Maximum Emission Wavelength (λem) | ~509 nm | [4] |
| Molar Extinction Coefficient (ε) | >80,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.97 | |
| Fluorescence Lifetime (τ) | >5 ns |
Table 2: Comparison of In Vitro and In Vivo Labeling Parameters
| Parameter | In Vitro Labeling | In Vivo Labeling | Reference(s) |
| Typical Concentration | 1-50 µM | 1-10 mg/kg body weight (probe dependent) | |
| Labeling Time | 10-60 minutes | Minutes to hours, depending on biodistribution | |
| Signal-to-Noise Ratio (SNR) | High, with optimized washing steps | Lower, due to autofluorescence and scattering | |
| Spatial Resolution | Subcellular (microscopy) | Organ/tissue level (whole-body imaging) | |
| Primary Challenge | Minimizing non-specific binding and cell toxicity (CuAAC) | Achieving target-specific accumulation and deep tissue penetration |
Experimental Protocols
In Vitro Labeling of Alkyne-Modified Proteins in Live Cells (via CuAAC)
This protocol describes the labeling of proteins that have been metabolically engineered to contain an alkyne group.
Materials:
-
Live cells expressing alkyne-modified protein of interest
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Cell culture medium
-
Fluorescence microscope
Protocol:
-
Cell Preparation: Culture cells to the desired confluency in a suitable imaging dish or plate.
-
Prepare Labeling Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
-
Labeling Reaction:
-
Wash the cells once with warm DPBS.
-
Prepare the labeling cocktail in cell culture medium. For a final volume of 1 mL, add the reagents in the following order to the indicated final concentrations:
-
This compound: 10 µM
-
CuSO₄: 100 µM
-
THPTA: 500 µM
-
Sodium ascorbate: 1 mM
-
-
Immediately add the labeling cocktail to the cells.
-
-
Incubation: Incubate the cells for 10-30 minutes at 37°C, protected from light.
-
Washing:
-
Remove the labeling cocktail and wash the cells three times with warm DPBS.
-
Add fresh cell culture medium to the cells.
-
-
Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for BDP FL (e.g., excitation at 488 nm and emission at 500-550 nm).
In Vivo Imaging of an Alkyne-Labeled Biomolecule in a Mouse Model (via SPAAC)
This protocol provides a general workflow for in vivo imaging using a pre-targeted, strain-promoted click chemistry approach. This method is conceptual and would require optimization for a specific biological target.
Materials:
-
Mouse model with a specific tissue or cell type expressing an alkyne-modified biomolecule.
-
This compound conjugated to a strained alkyne (e.g., DBCO) to form BDP FL-PEG5-DBCO (for reaction with an azide-modified target). Alternatively, if the target is alkyne-modified, this compound is used directly. For this protocol, we assume direct use of the azide probe with an alkyne target.
-
Sterile, pyrogen-free saline or PBS.
-
Anesthesia (e.g., isoflurane).
-
In vivo imaging system (e.g., IVIS).
Protocol:
-
Probe Preparation: Dissolve this compound in a minimal amount of DMSO and then dilute to the final desired concentration in sterile saline. The final DMSO concentration should be below 5% to minimize toxicity.
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane.
-
Maintain the mouse on anesthesia throughout the imaging procedure.
-
-
Probe Administration:
-
Acquire a baseline fluorescence image of the mouse before probe injection.
-
Inject the this compound solution intravenously (e.g., via the tail vein) at a dose of 1-10 mg/kg.
-
-
Imaging:
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to monitor the biodistribution and target accumulation of the probe.
-
Use an appropriate excitation and emission filter set for BDP FL.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in regions of interest (ROIs) corresponding to different organs and the target tissue.
-
Analyze the biodistribution profile and the signal-to-background ratio at the target site over time.
-
-
Ex Vivo Analysis (Optional): At the final time point, euthanize the mouse and excise major organs and the target tissue for ex vivo imaging to confirm the in vivo findings and perform more detailed histological analysis.
Mandatory Visualizations
Signaling Pathway: GPCR Ligand Binding and Downstream Signaling
This diagram illustrates a conceptual signaling pathway where a this compound labeled ligand binds to a G-protein coupled receptor (GPCR), leading to the activation of a downstream signaling cascade.
Experimental Workflow: In Vitro Cell Labeling
This diagram outlines the key steps involved in the in vitro labeling of cells with this compound.
Experimental Workflow: In Vivo Animal Imaging
This diagram illustrates the general workflow for in vivo imaging using this compound in a mouse model.
References
BDP FL-PEG5-azide for Flow Cytometry Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDP FL-PEG5-azide is a versatile fluorescent probe designed for the specific labeling of biomolecules in complex biological systems through click chemistry.[1][2][3] This reagent features a bright and photostable BODIPY™ FL (BDP FL) fluorophore, which emits a green fluorescence comparable to fluorescein (FITC) and Alexa Fluor 488, making it highly suitable for detection by standard flow cytometry instruments.[4][5] The core of its functionality lies in the azide (N3) group, which enables covalent attachment to molecules containing an alkyne group via a highly specific and efficient click chemistry reaction. A hydrophilic polyethylene glycol (PEG5) spacer enhances the water solubility of the probe and minimizes steric hindrance during the labeling reaction.
These characteristics make this compound an excellent tool for a variety of flow cytometry applications, including the detection and quantification of cells that have been metabolically, enzymatically, or chemically engineered to express alkyne groups. This allows for the specific tracking of cells, analysis of cellular processes like proliferation (e.g., using alkyne-modified nucleosides), and the study of protein or glycan dynamics.
Product Information
Chemical Properties and Specifications
A summary of the key properties of this compound is provided in the table below. These values are essential for designing experiments and setting up instrumentation.
| Property | Value | Reference |
| Molecular Formula | C26H39BF2N6O6 | |
| Molecular Weight | 580.4 g/mol | |
| Excitation Maximum (λex) | ~503 nm | |
| Emission Maximum (λem) | ~509 nm | |
| Extinction Coefficient | ~80,000 cm⁻¹M⁻¹ | |
| Quantum Yield | ~0.9 | |
| Solubility | Soluble in DMSO, DMF, DCM | |
| Storage | Store at -20°C, protected from light |
Signaling Pathway and Labeling Chemistry
The application of this compound in flow cytometry is predicated on the principles of bioorthogonal click chemistry. This involves a two-step process:
-
Introduction of an Alkyne Handle: The target cells or biomolecules of interest are first modified to incorporate an alkyne group. This can be achieved through various methods, such as metabolic labeling, where cells are incubated with an alkyne-modified precursor (e.g., an amino acid, sugar, or nucleoside like 5-ethynyl-2´-deoxyuridine (EdU)).
-
Click Chemistry Reaction: The alkyne-modified target is then covalently labeled with this compound. This reaction can be either a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) if the target contains a strained alkyne like dibenzocyclooctyne (DBCO). The result is a stable triazole linkage, permanently attaching the BDP FL fluorophore to the target.
The following diagram illustrates the general principle of labeling alkyne-modified cells with this compound.
Caption: General workflow for cell labeling and analysis.
The chemical reaction at the heart of this technique is the cycloaddition between the azide and an alkyne.
Caption: Azide-alkyne cycloaddition reaction.
Experimental Protocols
The following are generalized protocols for labeling cells for flow cytometry using this compound. Note: These protocols should be optimized for your specific cell type and experimental conditions.
Protocol 1: Copper-Catalyzed Click Chemistry (CuAAC) Labeling of Cells
This protocol is suitable for cells that have been metabolically labeled with a terminal alkyne (e.g., EdU for cell proliferation studies).
Materials:
-
Alkyne-modified cells
-
This compound (resuspended in DMSO to 2.5-5 mM)
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.25% Triton™ X-100 in PBS or saponin-based buffer)
-
Click Reaction Cocktail (prepare fresh):
-
1x Click Reaction Buffer
-
Copper (II) Sulfate (CuSO4) solution (e.g., 20 mM)
-
Reducing Agent (e.g., 300 mM Sodium Ascorbate)
-
-
Flow Cytometry Staining Buffer (e.g., 1% BSA in PBS)
Procedure:
-
Cell Harvest and Fixation: Harvest the alkyne-labeled cells and wash once with 1% BSA in PBS. Resuspend the cell pellet in fixative and incubate for 15 minutes at room temperature, protected from light.
-
Washing: Wash the fixed cells twice with 1% BSA in PBS.
-
Permeabilization: Resuspend the cell pellet in Permeabilization Buffer and incubate for 15-20 minutes at room temperature.
-
Washing: Wash the cells once with 1% BSA in PBS.
-
Prepare Click Reaction Cocktail: Prepare the cocktail immediately before use. For each sample, mix the components in the recommended order and ratio as per the click chemistry kit manufacturer's instructions. A general recipe is as follows:
-
430 µL 1x Reaction Buffer
-
20 µL CuSO4 Solution
-
2.5 µL this compound stock solution
-
50 µL Reducing Agent
-
-
Labeling Reaction: Resuspend the permeabilized cell pellet in the Click Reaction Cocktail. Incubate for 30 minutes at room temperature, protected from light.
-
Washing: Wash the cells twice with Permeabilization Buffer.
-
Resuspension and Analysis: Resuspend the final cell pellet in Flow Cytometry Staining Buffer. Analyze the cells on a flow cytometer using a 488 nm laser for excitation and a standard FITC emission filter (e.g., 530/30 nm).
Protocol 2: Strain-Promoted (Copper-Free) Click Chemistry Labeling of Cells
This protocol is for cells that have been modified with a strained alkyne, such as DBCO, BCN, or DIFO. This method is advantageous as it avoids the cytotoxicity associated with copper catalysts and is suitable for live-cell labeling.
Materials:
-
Strained alkyne-modified cells (live or fixed)
-
This compound (resuspended in DMSO)
-
Flow Cytometry Staining Buffer (e.g., 1% BSA in PBS)
Procedure:
-
Cell Preparation: Harvest and wash the cells with Flow Cytometry Staining Buffer.
-
Labeling: Resuspend the cells in Flow Cytometry Staining Buffer containing the desired concentration of this compound (typically 1-10 µM, but should be optimized).
-
Incubation: Incubate the cells for 30-60 minutes at 37°C or room temperature, protected from light. The optimal time and temperature should be determined empirically.
-
Washing: Wash the cells two to three times with Flow Cytometry Staining Buffer to remove any unbound probe.
-
Analysis: Resuspend the final cell pellet in Flow Cytometry Staining Buffer and analyze by flow cytometry as described in Protocol 1.
The workflow for a typical copper-catalyzed click chemistry experiment is depicted below.
Caption: CuAAC experimental workflow for flow cytometry.
Data Presentation
The efficiency of cell labeling can be influenced by several factors, including the concentration of the this compound and incubation times. The following table summarizes representative quantitative data from a cell proliferation experiment using an alkyne-modified nucleoside and a fluorescent azide.
| Cell Line | Treatment | This compound Conc. (µM) | Incubation Time (min) | % Positive Cells (Mean ± SD) |
| Jurkat | Proliferating (EdU-labeled) | 1 | 30 | 35.2 ± 3.1 |
| Jurkat | Proliferating (EdU-labeled) | 5 | 30 | 68.7 ± 4.5 |
| Jurkat | Proliferating (EdU-labeled) | 10 | 30 | 72.1 ± 3.9 |
| Jurkat | Non-proliferating (No EdU) | 5 | 30 | < 1.0 |
| HeLa | Proliferating (EdU-labeled) | 5 | 30 | 45.8 ± 2.8 |
| HeLa | Proliferating (EdU-labeled) | 5 | 60 | 48.2 ± 3.3 |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no fluorescence | Inefficient metabolic labeling with alkyne precursor. | Optimize the concentration and incubation time of the alkyne-containing molecule for your specific cell line. |
| Insufficient this compound concentration or incubation time. | Increase the concentration of the this compound or the incubation time. Titrate to find the optimal conditions. | |
| Inactive click chemistry reaction components (for CuAAC). | Prepare the copper and reducing agent solutions fresh. Ensure proper storage of all reagents. | |
| High background signal | Non-specific binding of the probe. | Decrease the concentration of this compound. Increase the number of wash steps after the labeling reaction. Include a blocking step with BSA. |
| Incomplete removal of unbound probe. | Ensure thorough washing of the cells after the click reaction. Centrifuge at the appropriate speed to pellet cells effectively. | |
| Cell loss | Harsh fixation or permeabilization steps. | Use a milder fixative or permeabilization agent (e.g., saponin instead of Triton X-100). Reduce centrifugation speeds. |
| Copper cytotoxicity (in CuAAC). | Minimize the incubation time with the copper-containing cocktail. Consider using a copper-chelating ligand or switching to a SPAAC-based method. |
Conclusion
This compound is a highly effective fluorescent probe for flow cytometry applications. Its bioorthogonal reactivity with alkyne-modified targets allows for specific and robust labeling of cells. The favorable spectral properties of the BODIPY™ FL fluorophore make it an excellent choice for single and multicolor flow cytometry experiments. By following the provided protocols and optimizing experimental conditions, researchers can successfully utilize this compound for precise cellular analysis.
References
- 1. This compound, 2093197-91-0 | BroadPharm [broadpharm.com]
- 2. BDP FL azide, 1379771-95-5 | BroadPharm [broadpharm.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. BODIPY FL Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Fluorescent dye, Bodipy, Cyanine | BroadPharm [broadpharm.com]
Application Notes and Protocols for BDP FL-PEG5-azide in Super-Resolution Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDP FL-PEG5-azide is a versatile fluorescent probe well-suited for super-resolution microscopy techniques, particularly single-molecule localization microscopy (SMLM) methods such as stochastic optical reconstruction microscopy (STORM). This molecule combines the bright and photostable BODIPY FL fluorophore with a hydrophilic PEG5 linker and a terminal azide group. This azide functionality allows for covalent labeling of target biomolecules through "click chemistry," a highly efficient and bioorthogonal ligation reaction. These characteristics make this compound an excellent tool for high-density, specific labeling of cellular structures, enabling imaging at resolutions beyond the diffraction limit of light.
BODIPY FL, the core fluorophore, has been systematically investigated and proven to be effective for SMLM, exhibiting the stochastic photoswitching between fluorescent "on" and "off" states that is required for this technique.[1] The PEG5 linker enhances the probe's solubility in aqueous buffers and minimizes non-specific binding, leading to improved signal-to-noise ratios in cellular imaging experiments.
These application notes provide an overview of the properties of this compound, detailed protocols for its use in cell labeling via click chemistry, and guidelines for super-resolution imaging with a focus on STORM.
Data Presentation
Photophysical and Chemical Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | 503 nm | BroadPharm |
| Emission Maximum (λem) | 509 nm | BroadPharm |
| Molar Extinction Coefficient (ε) | 80,000 cm⁻¹M⁻¹ | BroadPharm |
| Fluorescence Quantum Yield (Φ) | 0.9 | BroadPharm |
| Molecular Weight | 580.4 g/mol | BroadPharm |
| Reactive Group | Azide | BroadPharm |
| Solubility | DMSO, DMF, DCM | BroadPharm |
Photoswitching Properties of BODIPY FL in Optimal SMLM Buffer
The following data, adapted from a study on BODIPY FL, illustrates its photoswitching performance in an optimized imaging buffer for SMLM.[1] This provides an expected performance baseline for this compound. The optimal buffer was found to be 10 mM MEA with no additives.[1]
| Parameter | BODIPY FL | Alexa Fluor 568 (for comparison) |
| Total Photons | 1000 ± 500 | 1700 ± 900 |
| Duty Cycle (%) | 0.04 ± 0.03 | 0.05 ± 0.03 |
| Switching Cycles | 16 ± 12 | 16 ± 10 |
| Localization Precision (nm) | 12 ± 4 | 12 ± 4 |
Data from SMLM analysis of single molecules isolated in PVA.[1]
Experimental Protocols
Protocol 1: Labeling of Cellular Proteins with this compound via Click Chemistry for Super-Resolution Microscopy
This protocol describes the labeling of a target protein in fixed cells using a primary antibody, a secondary antibody conjugated to an alkyne (e.g., DBCO), and subsequent click reaction with this compound.
Materials:
-
This compound
-
DBCO-conjugated secondary antibody
-
Primary antibody specific to the target protein
-
Paraformaldehyde (PFA), methanol-free
-
Glutaraldehyde
-
Sodium borohydride (NaBH₄)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 or other suitable permeabilization agent
-
Blocking buffer (e.g., 10% Normal Goat Serum in PBS)
-
Mounting medium for STORM imaging (see Protocol 2)
Procedure:
-
Cell Culture and Fixation:
-
Plate cells on high-precision coverslips suitable for microscopy.
-
Fix cells with 3% PFA and 0.1% glutaraldehyde in PBS for 10 minutes at room temperature.
-
Reduce autofluorescence by incubating with 0.1% NaBH₄ in PBS for 7 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize cells with 0.2% Triton X-100 in PBS for 15 minutes.
-
Block non-specific antibody binding by incubating with blocking buffer for at least 90 minutes at room temperature.
-
-
Antibody Incubation:
-
Incubate with the primary antibody diluted in blocking buffer for 60 minutes at room temperature.
-
Wash the cells five times with PBS containing 1% blocking buffer for 15 minutes each.
-
Incubate with the DBCO-conjugated secondary antibody diluted in blocking buffer for 45 minutes at room temperature.
-
Wash the cells five times with PBS containing 1% blocking buffer for 15 minutes each.
-
-
Click Chemistry Reaction:
-
Prepare a 10 µM solution of this compound in PBS.
-
Incubate the antibody-labeled cells with the this compound solution for 60 minutes at room temperature, protected from light.
-
Wash the cells thoroughly with PBS three times.
-
-
Post-Fixation:
-
Post-fix the cells with 3% PFA and 0.1% glutaraldehyde in PBS for 10 minutes.
-
Wash three times with PBS. The sample is now ready for STORM imaging.
-
Protocol 2: SMLM/STORM Imaging of BDP FL-Labeled Samples
This protocol is adapted from findings on the optimal imaging conditions for BODIPY FL.[1]
Materials:
-
STORM imaging buffer (see below)
-
High-power lasers (e.g., 488 nm for excitation)
-
Microscope equipped for single-molecule localization
STORM Imaging Buffer Preparation:
An optimal imaging buffer for BODIPY FL has been identified as 10 mM MEA with no additives. A more general and widely used STORM buffer is provided below. Optimization may be required.
-
Buffer A: 10% (w/v) glucose in 50 mM Tris-HCl (pH 8.0), 10 mM NaCl. Store at 4°C.
-
Buffer B (GLOX solution): 0.5 mg/mL glucose oxidase, 40 µg/mL catalase in 50 mM Tris-HCl (pH 8.0), 10 mM NaCl. Store in aliquots at -20°C.
-
Mercaptoethylamine (MEA) solution: 1 M MEA in HCl. Store at -20°C.
Final Imaging Buffer (prepare fresh):
-
To 620 µL of Buffer A, add 70 µL of 1 M MEA.
-
Add 7 µL of GLOX solution.
-
Vortex gently to mix.
Imaging Procedure:
-
Mount the coverslip with your labeled cells onto a microscope slide with a small volume of the final STORM imaging buffer. Seal the coverslip to prevent buffer evaporation.
-
Place the slide on the STORM microscope.
-
Use a low laser power to locate the region of interest.
-
Increase the 488 nm laser power to induce photoswitching of the BDP FL fluorophores. The fluorophores will begin to blink, with individual molecules appearing and disappearing in each frame.
-
Acquire a series of 10,000 to 50,000 frames at a high frame rate (e.g., 50-100 Hz).
-
Process the acquired image stack using appropriate localization software to reconstruct the super-resolved image. This involves identifying the precise coordinates of each blinking event.
Visualizations
Caption: Workflow for STORM imaging using this compound.
Caption: Click chemistry labeling pathway for this compound.
References
Illuminating Protein Dynamics: A Guide to BDP FL-PEG5-azide for Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing BDP FL-PEG5-azide, a high-performance fluorescent probe, for the dynamic tracking of proteins in living cells. This reagent is an essential tool for researchers seeking to unravel complex cellular processes, screen potential therapeutics, and understand the mechanisms of drug action.
Introduction
This compound is a versatile fluorescent probe designed for the specific labeling of biomolecules through "click chemistry." It features a bright and photostable BODIPY™ FL (BDP FL) fluorophore, a hydrophilic 5-unit polyethylene glycol (PEG) spacer, and a reactive azide moiety. The BDP FL dye offers exceptional photophysical properties, making it ideal for fluorescence microscopy. The PEG spacer enhances water solubility and minimizes non-specific binding, while the azide group allows for covalent attachment to alkyne-modified proteins via either copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.[1] This two-step labeling strategy enables precise visualization of target proteins with high signal-to-noise ratios, providing invaluable insights into their localization, trafficking, and turnover in real-time.
Physicochemical and Spectroscopic Properties
A comprehensive understanding of the probe's characteristics is crucial for successful experimental design and data interpretation.
| Property | Value | Reference |
| Chemical Formula | C₂₆H₃₉BF₂N₆O₆ | [1] |
| Molecular Weight | 580.4 g/mol | [1] |
| Excitation Maximum (λex) | 503 nm | [1] |
| Emission Maximum (λem) | 509 nm | [1] |
| Extinction Coefficient | 80,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield | 0.9 | |
| Purity | >97% | |
| Solubility | DMSO, DMF, DCM | |
| Storage Conditions | -20°C, protected from light |
Key Applications
-
Live-Cell Imaging of Protein Dynamics: Track the real-time localization, trafficking, and degradation of specific proteins.
-
Receptor Internalization and Trafficking: Monitor the endocytosis, recycling, and degradation pathways of cell surface receptors upon ligand binding.
-
Pulse-Chase Analysis: Investigate the lifecycle of a protein population by labeling it at a specific time point and tracking its fate.
-
High-Content Screening: Quantify the effects of drug candidates on protein expression, localization, and dynamics in a high-throughput manner.
Experimental Protocols
The following protocols provide a general framework for labeling and imaging proteins in live mammalian cells using this compound. Optimization may be required for specific cell types and proteins of interest.
Protocol 1: Metabolic Labeling of Proteins with an Alkyne-Containing Amino Acid
This protocol describes the incorporation of an alkyne-modified unnatural amino acid into a target protein, preparing it for subsequent labeling with this compound.
Materials:
-
Mammalian cell line of interest
-
Plasmid encoding the protein of interest with a TAG codon (amber stop codon) at the desired labeling site
-
Plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair for the unnatural amino acid
-
Alkyne-containing unnatural amino acid (e.g., a cyclooctyne-modified lysine for SPAAC)
-
Cell culture medium and supplements
-
Transfection reagent
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed mammalian cells on imaging-compatible plates or chambered cover glass. Allow cells to adhere and reach 60-80% confluency.
-
Transfection: Co-transfect the cells with the plasmid encoding the protein of interest and the plasmid for the orthogonal synthetase/tRNA pair using a suitable transfection reagent.
-
Metabolic Labeling: 24 hours post-transfection, replace the growth medium with fresh medium supplemented with the alkyne-containing unnatural amino acid (typically 10-100 µM). Incubate for 24-48 hours to allow for incorporation into the target protein.
-
Cell Preparation for Labeling: Gently wash the cells twice with pre-warmed PBS to remove unincorporated unnatural amino acids.
Experimental Workflow for Metabolic Labeling
Caption: Workflow for incorporating an alkyne handle into a target protein.
Protocol 2: Live-Cell Labeling with this compound (SPAAC)
This protocol is for strain-promoted azide-alkyne cycloaddition, which is bioorthogonal and does not require a copper catalyst, making it ideal for live-cell imaging.
Materials:
-
Metabolically labeled cells from Protocol 1
-
This compound
-
Anhydrous DMSO
-
Pre-warmed, serum-free cell culture medium
-
PBS
Procedure:
-
Prepare this compound Stock Solution: Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from light.
-
Prepare Labeling Medium: Dilute the 1 mM this compound stock solution in pre-warmed, serum-free cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
Labeling Reaction: Remove the PBS from the cells and add the labeling medium. Incubate for 30-60 minutes at 37°C, protected from light.
-
Wash: Remove the labeling medium and wash the cells three times with pre-warmed PBS to remove unbound probe.
-
Imaging: The cells are now ready for imaging using a fluorescence microscope with appropriate filter sets for BDP FL (Excitation: ~503 nm, Emission: ~509 nm).
Live-Cell Labeling Workflow (SPAAC)
Caption: Workflow for fluorescently labeling the target protein.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fixed Cells or In Vitro Labeling
CuAAC is a highly efficient reaction but the copper catalyst can be toxic to living cells. Therefore, this protocol is recommended for fixed cells or in vitro applications.
Materials:
-
Alkyne-labeled protein sample (e.g., cell lysate or purified protein)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., TBTA)
-
Reaction buffer (e.g., PBS or Tris buffer)
Procedure:
-
Prepare Reagents:
-
This compound: 10 mM stock in DMSO.
-
CuSO₄: 50 mM stock in water.
-
Sodium Ascorbate: 500 mM stock in water (prepare fresh).
-
TBTA: 10 mM stock in DMSO.
-
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Alkyne-labeled protein sample.
-
This compound (final concentration 50-100 µM).
-
TBTA (final concentration 100 µM).
-
CuSO₄ (final concentration 1 mM).
-
Sodium Ascorbate (final concentration 5 mM).
-
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification: Remove excess reagents by protein precipitation, dialysis, or using a desalting column.
-
Analysis: The labeled protein is ready for analysis by SDS-PAGE and in-gel fluorescence scanning, or other downstream applications.
Click Chemistry Reaction Pathway (CuAAC)
Caption: The CuAAC reaction for covalently linking the probe to the protein.
Data Analysis and Interpretation
Quantitative analysis of protein dynamics often involves measuring changes in fluorescence intensity, localization, or mobility over time.
| Parameter | Technique | Description |
| Protein Localization | Confocal/TIRF Microscopy | High-resolution imaging to determine the subcellular localization of the labeled protein. Co-localization with organelle markers can be performed. |
| Protein Trafficking | Time-Lapse Imaging | Acquiring images at regular intervals to visualize the movement of the labeled protein between different cellular compartments. |
| Internalization Rate | Fluorescence Quenching/Intensity | Measuring the decrease in cell surface fluorescence over time after inducing internalization. |
| Labeling Efficiency | Flow Cytometry | Quantifying the percentage of cells successfully labeled with the fluorescent probe. |
| Signal-to-Noise Ratio | Image Analysis Software | Calculating the ratio of the mean fluorescence intensity of the labeled structure to the mean fluorescence intensity of the background. |
Safety and Handling
-
This compound should be handled by qualified personnel in a laboratory setting.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
-
Avoid inhalation, and contact with skin and eyes.
-
Store the compound at -20°C in a dry, dark place.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
By following these guidelines and protocols, researchers can effectively utilize this compound to gain deeper insights into the complex and dynamic world of proteins within living cells.
References
Troubleshooting & Optimization
Troubleshooting low signal with BDP FL-PEG5-azide.
Welcome to the technical support center for BDP FL-PEG5-azide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this fluorescent probe.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a fluorescent labeling reagent. It consists of three main components:
-
BDP FL: A bright and highly photostable green fluorescent dye belonging to the BODIPY class.[1][2] It is a superior alternative to fluorescein for demanding fluorescence applications.[1]
-
PEG5: A five-unit polyethylene glycol (PEG) spacer. This hydrophilic linker enhances the water solubility of the molecule, which can minimize aggregation and non-specific binding in aqueous environments.
-
Azide (-N3): A functional group that allows the dye to be conjugated to other molecules containing a terminal alkyne or a strained alkyne (like DBCO or BCN) via "click chemistry".[3][4]
Q2: What are the key spectral properties of the BDP FL dye?
The BDP FL fluorophore is compatible with standard fluorescein (FITC) or GFP filter sets. Its key spectral properties are summarized in the table below.
Q3: What is "click chemistry" and why is it used with this compound?
Click chemistry refers to a class of reactions that are rapid, selective, and high-yielding. The azide group on this compound allows it to be covalently attached to a biomolecule of interest that has been modified to contain an alkyne group. This is a highly specific way to label proteins, nucleic acids, and other molecules for visualization. There are two main types of click chemistry used with azide probes:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is very efficient but requires a copper(I) catalyst, which can be toxic to live cells.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free version of click chemistry that uses a strained alkyne (e.g., DBCO, BCN). It is ideal for live-cell imaging as it avoids copper-induced cytotoxicity.
Q4: Can I use this compound for live-cell imaging?
Yes, but with an important consideration. For live-cell imaging, it is highly recommended to use strain-promoted azide-alkyne cycloaddition (SPAAC) with a biomolecule modified with a strained alkyne (e.g., DBCO). The copper catalyst used in the traditional CuAAC reaction can be toxic to cells.
Q5: How should I store this compound?
This compound should be stored at -20°C in the dark and protected from moisture. When preparing stock solutions (e.g., in DMSO or DMF), it is best to aliquot them into single-use volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Low Fluorescence Signal
Low or no fluorescence signal is a common issue in labeling experiments. The following guide provides potential causes and solutions categorized by experimental stage.
| Problem Area | Potential Cause | Suggested Solution | Citation |
| Click Chemistry Reaction | Inefficient Copper-Catalyzed Reaction (CuAAC) | - Ensure you are using a copper(I) source, or if using copper(II) sulfate, that a reducing agent like sodium ascorbate is present and freshly prepared. - Use a copper-chelating ligand like THPTA to stabilize the Cu(I) catalyst and increase reaction efficiency. - Degas your reaction mixture to remove oxygen, which can oxidize and inactivate the Cu(I) catalyst. | |
| Inefficient Strain-Promoted Reaction (SPAAC) | - Ensure your alkyne-modified biomolecule contains a strained alkyne (e.g., DBCO, BCN). Standard terminal alkynes will not react efficiently without a copper catalyst. - Increase the incubation time or the concentration of the this compound. | ||
| Reactant Accessibility | - For large biomolecules like proteins, the alkyne modification site may be buried. Consider denaturing conditions if compatible with your experiment, or redesigning the position of the alkyne tag. | ||
| Sample Preparation & Staining | Low Labeling Efficiency | - Verify that your biomolecule of interest was successfully modified with an alkyne group. - Optimize the concentration of this compound; too low a concentration will result in a weak signal. | |
| Insufficient Washing | - While it may seem counterintuitive for low signal, insufficient washing can lead to high background, which can obscure a weak signal. Ensure adequate wash steps after the labeling reaction. | ||
| Photobleaching | - BDP FL is more photostable than fluorescein, but all fluorophores will photobleach. Minimize the exposure of your sample to excitation light. - Use an anti-fade mounting medium for fixed samples. | ||
| Imaging & Data Acquisition | Incorrect Microscope Settings | - Ensure you are using the correct laser line (e.g., 488 nm) and emission filter (e.g., 500-550 nm bandpass) for BDP FL. - Increase the detector gain or exposure time. - For confocal microscopy, ensure the pinhole is appropriately set. | |
| Low Expression of Target | - If your target biomolecule is expressed at low levels, the signal will inherently be weak. Consider methods to amplify the signal, such as using a biotinylated probe followed by a fluorescently labeled streptavidin. |
Data Presentation
Photophysical Properties of BDP FL
| Property | Value | Citation |
| Excitation Maximum (λex) | ~503 nm | |
| Emission Maximum (λem) | ~509 nm | |
| Extinction Coefficient (ε) | ~80,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.9 |
Photostability Comparison: BDP FL vs. Fluorescein
| Fluorophore | Relative Photostability | Key Characteristics | Citation |
| BDP FL | High | Significantly more photostable than fluorescein, making it ideal for long-term imaging and experiments requiring intense illumination. | |
| Fluorescein | Low | Prone to rapid photobleaching. An average molecule emits 30,000-40,000 photons before permanently losing fluorescence. |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of a Biomolecule
This protocol provides a general guideline for labeling an alkyne-modified biomolecule with this compound in solution.
Materials:
-
Alkyne-modified biomolecule (e.g., protein, oligo)
-
This compound
-
Anhydrous DMSO or DMF
-
Deionized water or buffer (e.g., PBS)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA ligand stock solution (e.g., 100 mM in water)
-
Sodium Ascorbate stock solution (must be freshly prepared; e.g., 300 mM in water)
Procedure:
-
Prepare Reactants:
-
Dissolve your alkyne-modified biomolecule in an appropriate buffer to a desired concentration (e.g., 10-100 µM).
-
Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Set up the Reaction: In a microcentrifuge tube, combine the following in order:
-
Your alkyne-modified biomolecule solution.
-
This compound stock solution (typically 1.5 to 5 molar equivalents over the alkyne).
-
THPTA ligand stock solution (to a final concentration of ~1 mM).
-
Copper(II) sulfate stock solution (to a final concentration of ~200 µM).
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to initiate the click reaction (to a final concentration of ~5 mM).
-
Vortex the tube briefly to mix.
-
-
Incubation:
-
Protect the reaction from light and incubate at room temperature for 1-2 hours. The reaction can also be performed at 4°C overnight.
-
-
Purification:
-
Purify the labeled biomolecule from excess reagents using an appropriate method, such as size exclusion chromatography (e.g., PD-10 desalting column), dialysis, or precipitation.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Imaging
This protocol outlines the labeling of a biomolecule containing a strained alkyne (e.g., DBCO) with this compound in live cells.
Materials:
-
Live cells expressing a DBCO-modified biomolecule.
-
Complete cell culture medium.
-
This compound.
-
Anhydrous DMSO.
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope with an environmental chamber (37°C, 5% CO₂).
Procedure:
-
Cell Preparation:
-
Plate your cells on a suitable imaging dish (e.g., glass-bottom dish) and culture them until they reach the desired confluency.
-
Ensure the cells have been metabolically labeled or otherwise modified to incorporate the DBCO group into your biomolecule of interest.
-
-
Prepare Labeling Solution:
-
Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically 5-25 µM).
-
-
Labeling:
-
Aspirate the old medium from the cells and wash once with warm PBS.
-
Add the this compound labeling solution to the cells.
-
Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Aspirate the labeling solution and wash the cells three times with warm PBS to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.
-
Image the cells using a fluorescence microscope equipped with a 488 nm laser and appropriate emission filters for BDP FL.
-
Visualizations
Caption: Figure 1. Experimental workflow for CuAAC labeling.
Caption: Figure 2. Workflow for live-cell labeling via SPAAC.
Caption: Figure 3. Troubleshooting logic for low signal.
References
How to reduce background fluorescence in BDP FL imaging.
This guide provides troubleshooting strategies and answers to frequently asked questions to help you reduce background fluorescence and achieve high-quality images when using BDP FL dyes in your imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background fluorescence in BDP FL imaging?
High background fluorescence can obscure your specific signal, making data interpretation difficult. The primary causes can be broadly categorized into two main groups:
-
Autofluorescence : This is the natural fluorescence emitted by the biological sample itself.[1][2] Common endogenous sources include collagen, elastin, NADH, and riboflavin, which often fluoresce in the blue to green spectrum (350-550 nm), overlapping with BDP FL's emission.[1][2] Fixation methods, particularly those using aldehyde fixatives like formaldehyde and glutaraldehyde, can also induce or increase autofluorescence.[1]
-
Non-specific Binding : This occurs when fluorescent reagents, such as BDP FL-conjugated antibodies, bind to unintended targets in the sample. Common causes for this issue include excessive antibody concentrations, insufficient blocking of non-specific sites, and inadequate washing steps. Aggregates of the fluorescent conjugate can also contribute to a speckled background appearance.
Q2: How can I determine the source of my background signal?
To effectively troubleshoot, you must first identify the source of the background. Running proper controls is essential.
-
Unstained Sample Control : Image a sample that has gone through all the preparation steps (fixation, permeabilization) but has not been treated with any antibodies or fluorescent dyes. Any signal detected here is inherent autofluorescence. This is the best way to determine if your sample has a high level of endogenous fluorescence.
-
Secondary Antibody-Only Control : Prepare a sample incubated only with the BDP FL-conjugated secondary antibody (no primary antibody). A signal in this control points directly to non-specific binding of the secondary antibody.
-
Spectral Analysis : If your microscope has spectral imaging capabilities, perform a lambda scan to measure the emission spectrum of the background signal. This can help distinguish the typically broad spectrum of autofluorescence from the specific, narrower emission peak of the BDP FL dye.
Q3: My sample has high autofluorescence. What are the best strategies to reduce it?
Since BDP FL is a green-emitting dye, it falls within the spectral range where autofluorescence is common. Here are several strategies to mitigate it:
-
Change Fixation Method : Aldehyde-based fixatives are known to increase background fluorescence. Consider using an organic solvent like chilled 100% methanol or acetone for fixation, which may induce less autofluorescence.
-
Use a Quenching Agent : Chemical treatments after fixation can reduce autofluorescence.
-
Sodium Borohydride (NaBH₄) : Treatment with a fresh solution of 0.1% NaBH₄ in PBS for 10-15 minutes can reduce aldehyde-induced autofluorescence.
-
Commercial Reagents : Products like Sudan Black B or commercial quenching kits (e.g., TrueVIEW®) can effectively reduce autofluorescence from various sources, including lipofuscin.
-
-
Photobleaching : Before staining, intentionally expose the sample to a broad-spectrum light source (like an LED lamp) to "burn out" the endogenous fluorescence. This method can be effective without affecting the fluorescence of subsequently added probes.
-
Perfuse Tissues : For tissue samples, perfusing the animal with PBS prior to fixation can remove red blood cells, which are a major source of autofluorescence due to their heme groups.
Q4: I suspect non-specific binding of my BDP FL-conjugated antibody. How can I fix this?
Non-specific binding is often addressed by optimizing your staining protocol.
-
Optimize Antibody Concentration : Using too high a concentration of either the primary or secondary antibody is a very common cause of background. It is crucial to titrate each antibody to find the optimal concentration that provides a strong specific signal with low background.
-
Improve Blocking : Blocking prevents antibodies from binding to non-specific sites. Use a blocking buffer such as 5-10% normal serum from the same host species as the secondary antibody. Alternatively, use Bovine Serum Albumin (BSA) or commercial blocking solutions. Increasing the blocking time can also help.
-
Enhance Washing Steps : Thorough washing is critical for removing unbound antibodies. Increase the number (at least 3-4 times) and duration (5 minutes each) of wash steps after both primary and secondary antibody incubations. Including a mild detergent like 0.05% Tween-20 in the wash buffer can also improve results.
Q5: Can my imaging setup or reagents contribute to high background?
Yes, several factors beyond the sample itself can be a source of noise.
-
Imaging Medium : For live-cell imaging, use a phenol red-free culture medium, as phenol red is fluorescent. Optically clear buffered saline solutions or specially formulated low-background media (e.g., FluoroBrite™ DMEM) are recommended during imaging.
-
Mounting Medium : Use an antifade mounting medium to both reduce photobleaching and potential background.
-
Culture Vessels : Standard plastic-bottom dishes used for cell culture can be highly fluorescent. For high-quality imaging, switch to glass-bottom dishes or coverslips.
-
Filter Sets : Ensure you are using a high-quality filter set specifically designed for BDP FL or similar fluorophores (like FITC/GFP). The filters should have steep cutoffs to efficiently separate the excitation and emission light, minimizing bleed-through.
Troubleshooting Guides
Guide 1: Systematic Troubleshooting Workflow
If you are experiencing high background fluorescence, use the following decision tree to diagnose and solve the issue.
Caption: A decision tree to troubleshoot high background fluorescence.
Data Presentation
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Concentration | Incubation Time | Advantages | Disadvantages |
| Normal Serum | 5-10% in PBS/TBS | 30-60 min at RT | Highly effective. Use serum from the same host species as the secondary antibody to block non-specific binding. | More expensive than BSA. Avoid if using anti-goat or anti-bovine secondary antibodies. |
| Bovine Serum Albumin (BSA) | 1-5% in PBS/TBS | 30-60 min at RT | Inexpensive and widely used. | Can contain immunoglobulins that cross-react with some antibodies. Use IgG-free BSA to avoid this. |
| Fish Gelatin | 0.5-2% in PBS/TBS | 30-60 min at RT | Good alternative to BSA, especially for avoiding cross-reactivity with mammalian proteins. | Can be less effective than serum for some tissues. |
| Commercial Blockers | Per Manufacturer | Per Manufacturer | Often optimized for low background and high signal-to-noise. May contain proprietary components. | Generally more expensive than homemade buffers. |
Table 2: Summary of Autofluorescence Reduction Methods
| Method | Principle | Key Advantages | Key Considerations |
| Change Fixative | Avoids aldehyde cross-linking that generates fluorescent products. | Simple to implement (e.g., switch from PFA to chilled methanol). | May not be suitable for all antigens or tissues; can affect morphology. |
| Sodium Borohydride | Reduces aldehyde groups to non-fluorescent alcohol groups. | Effective for aldehyde-induced autofluorescence. | Effectiveness can be variable. Must be prepared fresh. Can cause bubble formation. |
| Photobleaching | Destroys endogenous fluorophores with intense light before staining. | Does not affect subsequent probe fluorescence intensity. No chemical additions needed. | Can be time-consuming. Requires a strong, broad-spectrum light source. |
| Sudan Black B | A lipophilic dye that quenches autofluorescence, especially from lipofuscin. | Very effective for tissues with high lipofuscin content (e.g., brain). | Can introduce its own dark precipitate; may quench the specific signal if not used carefully. |
| Commercial Kits | Use optimized chemical quenching formulations. | Often effective against a broad range of autofluorescence sources. | Can be expensive. May require optimization as some can also reduce the specific signal. |
Experimental Protocols
Protocol 1: Optimized Immunofluorescence Workflow for BDP FL Dyes
This protocol incorporates best practices for minimizing both autofluorescence and non-specific binding when using BDP FL-conjugated secondary antibodies.
Caption: Optimized workflow for immunofluorescence with BDP FL dyes.
Detailed Steps:
-
Sample Preparation : Grow cells on glass coverslips to ~70-80% confluency.
-
Fixation :
-
Recommended for Low Background : Fix with ice-cold 100% methanol at -20°C for 10 minutes. This method also permeabilizes the cells.
-
Alternative (If Methanol is Not Suitable) : Fix with 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Keep fixation time to a minimum to reduce induced autofluorescence.
-
-
Washing : After fixation, wash samples three times with PBS for 5 minutes each to remove the fixative.
-
Permeabilization (for PFA-fixed samples) : If you used PFA and your target is intracellular, incubate with a detergent like 0.1-0.25% Triton X-100 in PBS for 10 minutes. Wash again with PBS (3x for 5 minutes).
-
Blocking : Incubate in blocking buffer (e.g., 5% normal serum from the secondary antibody host species in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Dilute the primary antibody in the blocking buffer to its pre-optimized concentration. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Washing : Wash samples thoroughly three times with PBS for 5 minutes each. This step is crucial to remove unbound primary antibody.
-
Secondary Antibody Incubation : Dilute the BDP FL-conjugated secondary antibody in blocking buffer to its optimal concentration. Incubate for 1 hour at room temperature, protecting the sample from light to prevent photobleaching.
-
Final Washes : Repeat the washing step (Step 7) to remove all unbound secondary antibody.
-
Mounting and Imaging : Mount the coverslip onto a microscope slide using an antifade mounting medium. Image using a fluorescence microscope equipped with appropriate filters for BDP FL (Excitation/Emission: ~503/509 nm).
Protocol 2: Reducing Aldehyde-Induced Autofluorescence with Sodium Borohydride
Use this protocol after PFA or glutaraldehyde fixation but before blocking.
-
Sample Fixation : Fix your samples using your standard aldehyde-based protocol.
-
Washing : Wash the samples thoroughly with PBS (3x for 5 minutes) to remove the fixative.
-
Preparation of NaBH₄ Solution : Prepare a 0.1% (w/v) solution of Sodium Borohydride in ice-cold PBS. Important : This solution is unstable and must be made fresh immediately before use. For 10 mL of solution, add 10 mg of NaBH₄ to 10 mL of PBS.
-
Quenching Incubation : Immerse the samples in the freshly prepared 0.1% Sodium Borohydride solution. Incubate for 10-15 minutes at room temperature. You may observe small bubbles forming, which is normal.
-
Final Washing : Wash the samples thoroughly three times with PBS for 5 minutes each to remove all traces of Sodium Borohydride.
-
Proceed with Staining : Continue with the permeabilization (if needed) and blocking steps of your standard immunofluorescence protocol.
References
Technical Support Center: Optimizing Signal-to-Noise Ratio in Fluorescence Microscopy
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the signal-to-noise ratio (SNR) in fluorescence microscopy experiments.
Troubleshooting Guides
This section provides systematic approaches to common issues encountered during fluorescence imaging that can negatively impact the signal-to-noise ratio.
Guide 1: Low Fluorescence Signal
A weak or absent fluorescent signal is a frequent challenge. The following table outlines potential causes and their corresponding solutions.
| Problem | Potential Cause | Solution | Quantitative Consideration |
| Weak or No Signal | Low Fluorophore Concentration or Staining Efficiency | Optimize the concentration of primary and secondary antibodies or fluorescent dyes through titration. Ensure adequate incubation times. | Antibody concentrations typically range from 1-10 µg/mL for purified antibodies or 1:100 to 1:1000 for antisera.[1] |
| Suboptimal Fluorophore | Select a fluorophore with a high extinction coefficient and quantum yield. For low abundance targets, use the brightest fluorophore available. | Brightness is a product of the extinction coefficient (photon absorption probability) and quantum yield (photon emission efficiency).[2] For example, DyLight Fluor 650 has an extinction coefficient of 250,000 compared to 15,000 for DyLight Fluor 350.[3] Alexa Fluor 488 has a high quantum yield of 0.92.[3] | |
| Photobleaching | Minimize light exposure by using the lowest possible excitation intensity and shortest exposure time. Use an antifade mounting medium. | Photobleaching is the irreversible photochemical destruction of a fluorophore.[4] Alexa Fluor dyes are generally more photostable than traditional dyes like FITC. | |
| Incorrect Microscope Settings | Ensure the correct filter sets are used for the chosen fluorophore. Optimize detector gain and exposure time. Use a high numerical aperture (NA) objective. | Signal intensity is proportional to the fourth power of the numerical aperture. For example, a 40x objective with an NA of 1.0 can produce an image five times brighter than a 40x objective with an NA of 0.65. | |
| Sample Preparation Issues | Ensure proper fixation and permeabilization methods that do not mask the antigen epitope. | Over-fixation can damage epitopes. Consider alternative fixation methods if weak signal persists. |
Guide 2: High Background Fluorescence
Excessive background fluorescence can obscure the desired signal. This guide provides steps to identify and mitigate sources of high background.
| Problem | Potential Cause | Solution | Quantitative Consideration |
| High Background | Autofluorescence | Image an unstained control sample to assess the level of endogenous fluorescence. Use fluorophores with emission in the far-red spectrum to avoid the typical autofluorescence range of biological samples (350-550 nm). | Aldehyde-based fixatives like glutaraldehyde and formaldehyde can induce autofluorescence. |
| Non-specific Antibody Binding | Increase the concentration and duration of the blocking step. Use a blocking serum from the same species as the secondary antibody. Optimize the primary and secondary antibody concentrations through titration. | A blocking solution of up to 5% normal serum is often effective. | |
| Excess Unbound Fluorophores | Increase the number and duration of wash steps after antibody/dye incubation. | Thorough washing is critical to remove unbound reagents that contribute to background. | |
| Contaminated Reagents or Media | Use freshly prepared, sterile buffers and media. Some media components can be fluorescent. | Phenol red in culture media can be a source of background fluorescence. | |
| Out-of-Focus Light (Widefield Microscopy) | Use a confocal or other optical sectioning microscope to reject out-of-focus light. | Confocal microscopy uses a pinhole to physically block out-of-focus light, significantly improving SNR. |
Frequently Asked Questions (FAQs)
Q1: What is the signal-to-noise ratio (SNR) and how is it calculated?
The signal-to-noise ratio (SNR) is a measure of the quality of an image, representing the ratio of the intensity of the desired fluorescent signal to the level of background noise. A higher SNR indicates a clearer image where the signal is easily distinguishable from the background. A common formula to calculate SNR is:
SNR = (Mean Intensity of Signal) / (Standard Deviation of Background)
Q2: How does the choice of fluorophore impact the SNR?
The intrinsic properties of a fluorophore, namely its extinction coefficient (ability to absorb light) and quantum yield (efficiency of emitting light), determine its brightness. Brighter fluorophores produce a stronger signal, which generally leads to a higher SNR, especially for detecting low-abundance targets. Additionally, selecting fluorophores with narrow emission spectra can reduce spectral overlap in multiplexing experiments, minimizing bleed-through which can be a source of noise.
Q3: What is photobleaching and how can I minimize it?
Photobleaching is the irreversible photochemical destruction of a fluorophore when exposed to excitation light, leading to a loss of signal. To minimize photobleaching, you should:
-
Reduce Excitation Light: Use the lowest possible light intensity and exposure time that still provides a detectable signal.
-
Use Antifade Reagents: Mount your samples in a medium containing antifade reagents, which scavenge for reactive oxygen species that cause photobleaching.
-
Choose Photostable Dyes: Select modern, photostable fluorophores like the Alexa Fluor or DyLight series over more traditional, less stable dyes like FITC.
Q4: How does the objective's numerical aperture (NA) affect my signal?
The numerical aperture (NA) of an objective lens is a measure of its ability to gather light. In fluorescence microscopy, the intensity of the collected signal is proportional to the fourth power of the NA. Therefore, using an objective with a higher NA will result in a significantly brighter image and a better SNR.
Q5: In confocal microscopy, what is the optimal pinhole size for the best SNR?
In confocal microscopy, the pinhole is used to reject out-of-focus light. While a smaller pinhole increases optical sectioning and can improve resolution, it also reduces the amount of signal reaching the detector, which can decrease the SNR. Conversely, a very large pinhole reduces the confocal effect and allows more background to reach the detector, also lowering the SNR. The optimal pinhole size is typically around 1 Airy Unit (AU), which provides a good balance between rejecting out-of-focus light and collecting sufficient signal for a good SNR.
Experimental Protocols
Protocol 1: Optimizing Antibody Concentrations for Immunofluorescence
Objective: To determine the optimal dilution of primary and secondary antibodies to maximize the signal-to-noise ratio.
Methodology:
-
Prepare a dilution series of the primary antibody. A typical starting range is 1:50, 1:100, 1:200, 1:500, and 1:1000 in a suitable blocking buffer.
-
Prepare a negative control where the primary antibody is omitted.
-
Stain your cells or tissue sections with each dilution of the primary antibody according to your standard protocol.
-
Incubate with a fixed, optimal concentration of the secondary antibody. A common starting concentration is 1-2 µg/mL.
-
Image all samples using the same microscope settings (e.g., laser power, exposure time, gain).
-
Analyze the images to identify the primary antibody dilution that provides the brightest specific signal with the lowest background.
-
Repeat the titration for the secondary antibody, using the optimal primary antibody dilution determined in the previous steps.
Protocol 2: Protocol for Reducing Autofluorescence in Fixed Cells
Objective: To minimize background fluorescence originating from the biological sample itself.
Methodology:
-
Fixation:
-
If possible, avoid glutaraldehyde-based fixatives as they tend to cause more autofluorescence than formaldehyde-based fixatives.
-
Use the lowest concentration and shortest duration of the fixative that preserves the sample's morphology.
-
-
Quenching:
-
After fixation, wash the samples with PBS.
-
Incubate the samples with a quenching agent such as 0.1% sodium borohydride in PBS for 10-15 minutes at room temperature. Alternatively, incubate with 50 mM ammonium chloride for 10 minutes.
-
Wash the samples thoroughly with PBS (3 x 5 minutes).
-
-
Blocking:
-
Proceed with your standard blocking protocol to minimize non-specific antibody binding.
-
-
Fluorophore Selection:
-
Whenever possible, use fluorophores that emit in the far-red or near-infrared spectrum, as endogenous autofluorescence is typically lower in these regions.
-
Visualizations
Caption: A logical workflow for troubleshooting low signal-to-noise ratio.
Caption: Decision-making pathway for selecting appropriate fluorophores.
References
- 1. Signal-to-noise ratio analysis and improvement for fluorescence tomography imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How long does the fluorescence signal last when using an antifade mount medium? | AAT Bioquest [aatbio.com]
- 4. [PDF] Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody | Semantic Scholar [semanticscholar.org]
Technical Support Center: Click Chemistry in Biological Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing click chemistry in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the main types of click chemistry used in biological research?
A1: The two primary forms of click chemistry employed in biological contexts are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). CuAAC is known for its rapid reaction kinetics but requires a copper catalyst, which can be toxic to living cells.[1] SPAAC, on the other hand, is a copper-free alternative that utilizes strained cyclooctynes, making it more biocompatible for live-cell imaging and in vivo studies, though it may have slower reaction rates and involve bulkier reagents.[1]
Q2: What causes copper toxicity in CuAAC reactions in live cells?
A2: Copper toxicity in cellular CuAAC is primarily caused by the generation of reactive oxygen species (ROS) when the Cu(I)/ascorbate system reacts with molecular oxygen.[2] This leads to oxidative stress, which can damage cellular components and lead to cell death. The use of copper-chelating ligands can help mitigate this toxicity by stabilizing the Cu(I) oxidation state and shielding the copper ion from cellular components.
Q3: Can I use Tris buffer for my CuAAC reaction?
A3: It is generally not recommended to use Tris-based buffers for CuAAC reactions. The amine groups in Tris can chelate the copper catalyst, reducing its catalytic activity and leading to lower reaction yields. Buffers like PBS or HEPES are preferred for these reactions.
Q4: What are the common causes of low or no signal in a click reaction?
A4: Low or no signal in a click reaction can stem from several factors:
-
Inactive Reagents: The reducing agent, typically sodium ascorbate in CuAAC, can oxidize over time. It is crucial to use a freshly prepared solution.
-
Catalyst Inactivation: In CuAAC, the copper catalyst can be inactivated by cellular components, particularly thiols from cysteine residues.
-
Low Reactant Concentration: Click reactions are concentration-dependent; very dilute solutions can result in poor yields.
-
Steric Hindrance: The azide or alkyne handle on your biomolecule of interest may be in a location that is not easily accessible to the corresponding detection reagent.
-
Poor Cell Permeability: If you are performing intracellular labeling, your probe may not be efficiently crossing the cell membrane.
Q5: What leads to high background in click chemistry experiments, especially in imaging?
A5: High background can obscure your specific signal and can be caused by:
-
Non-specific Binding: The fluorescent probe may bind non-specifically to cellular components, particularly if it is hydrophobic.
-
Cellular Autofluorescence: Many cell types exhibit natural fluorescence, which can contribute to background noise.[3]
-
Excess Reagents: Insufficient washing after the click reaction can leave behind unreacted fluorescent probes.
-
Thiol-Yne Side Reactions (SPAAC): In SPAAC, strained cyclooctynes can sometimes react with free thiol groups on proteins, leading to non-specific labeling.[4]
Troubleshooting Guides
Problem 1: Low or No Click Reaction Signal
This is a common issue that can be addressed by systematically evaluating the reaction components and conditions.
| Possible Cause | Suggested Solution |
| Inefficient Labeling with Azide/Alkyne | Confirm the successful incorporation of the azide or alkyne handle into your biomolecule of interest using a method like mass spectrometry. |
| Inactive Copper Catalyst (CuAAC) | Prepare a fresh solution of your reducing agent (e.g., sodium ascorbate) immediately before use. Ensure your copper source has not degraded. |
| Interference from Thiols | If your sample contains reducing agents like DTT or has a high concentration of proteins with free cysteines, consider a cleanup step or pre-treating with a thiol-blocking agent like N-ethylmaleimide (NEM). |
| Suboptimal Reagent Concentrations | Titrate the concentrations of your azide/alkyne probe, copper, ligand, and reducing agent to find the optimal ratio for your system. A 2- to 10-fold molar excess of the detection probe over the labeled biomolecule is a good starting point. |
| Steric Hindrance | If possible, try incorporating the azide or alkyne handle at a different, more accessible location on your target biomolecule. |
Problem 2: High Background in Fluorescence Imaging
High background can make it difficult to distinguish your signal from noise. Here are some strategies to reduce it.
| Possible Cause | Suggested Solution |
| Non-specific Probe Binding | Include a blocking step with an agent like bovine serum albumin (BSA) before adding the click reaction cocktail. Titrate down the concentration of your fluorescent probe to the lowest effective level. |
| Cellular Autofluorescence | Image a control sample that has not been treated with the fluorescent probe to assess the level of autofluorescence. Consider using a fluorophore with an emission wavelength in the red or far-red spectrum to minimize overlap with common autofluorescence. |
| Insufficient Washing | Increase the number and duration of washing steps after the click reaction to ensure all unreacted probe is removed. |
| Probe Aggregation | Ensure your fluorescent probe is fully dissolved in the reaction buffer. Sonication can sometimes help to break up aggregates. |
Quantitative Data
Table 1: Comparison of Common Copper Ligands for CuAAC in Live Cells
The choice of ligand in CuAAC is critical for balancing reaction efficiency and cell viability.
| Ligand | Key Features | Biocompatibility Profile | Catalytic Efficiency |
| THPTA | Highly water-soluble; acts as a sacrificial reductant. | Good; generally preserves cell viability at typical concentrations. | Moderate to good; can be slower than BTTAA and BTTES. |
| BTTAA | High water solubility. | Excellent; cells often show high viability even at higher concentrations. | High; promotes rapid reaction kinetics. |
| BTTES | High water solubility. | Excellent; similar to BTTAA in maintaining cell viability. | High; comparable to BTTAA in accelerating the reaction. |
| TBTA | Limited water solubility; often used in organic or mixed solvents. | Lower; can be more cytotoxic compared to water-soluble ligands. | Good in appropriate solvent systems. |
Table 2: Comparison of Common Cyclooctynes for SPAAC
The structure of the cyclooctyne in SPAAC significantly impacts the reaction kinetics.
| Cyclooctyne | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Characteristics |
| BCN | 0.14 | Good balance of reactivity and stability. |
| DBCO | ~0.1 - 1.0 | High reactivity due to increased ring strain from fused benzene rings. More hydrophobic. |
| DIFO | 0.076 | Fluorination increases reactivity but can also increase side reactions. |
Note: Rate constants can vary depending on the specific azide, solvent, and temperature.
Experimental Protocols
Protocol 1: General Procedure for CuAAC Labeling of Proteins in Cell Lysate
This protocol provides a starting point for labeling azide- or alkyne-modified proteins in a cell lysate.
Materials:
-
Azide- or alkyne-modified protein lysate (1-5 mg/mL)
-
PBS buffer (pH 7.4)
-
Azide or alkyne detection reagent (e.g., fluorescent probe)
-
100 mM THPTA in water
-
20 mM CuSO₄ in water
-
300 mM Sodium Ascorbate in water (prepare fresh)
Procedure:
-
In a microfuge tube, combine 50 µL of protein lysate with 100 µL of PBS buffer.
-
Add the azide or alkyne detection reagent to a final concentration of 20 µM. This may need to be optimized (range 2-40 µM).
-
Add 10 µL of 100 mM THPTA solution and vortex briefly.
-
Add 10 µL of 20 mM CuSO₄ solution and vortex briefly.
-
Initiate the reaction by adding 10 µL of freshly prepared 300 mM sodium ascorbate solution. Vortex briefly.
-
Protect the reaction from light and incubate at room temperature for 30-60 minutes.
-
The labeled proteins are now ready for downstream analysis (e.g., SDS-PAGE, western blot).
Protocol 2: General Procedure for SPAAC Labeling of Live Adherent Cells
This protocol is for labeling live cells that have been metabolically tagged with an azide or cyclooctyne.
Materials:
-
Adherent cells cultured on coverslips, metabolically labeled with an azide or cyclooctyne.
-
Pre-warmed cell culture medium.
-
Cyclooctyne- or azide-functionalized fluorescent probe.
Procedure:
-
Prepare the labeling solution by diluting the cyclooctyne- or azide-probe in pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM).
-
Aspirate the existing medium from the cells.
-
Add the labeling solution to the cells and incubate at 37°C in a CO₂ incubator for 30-60 minutes. The optimal time may vary.
-
Aspirate the labeling solution and wash the cells three times with pre-warmed cell culture medium.
-
The cells are now ready for live-cell imaging.
Visualizations
Caption: Comparison of CuAAC and SPAAC experimental workflows.
Caption: Decision tree for troubleshooting low signal.
Caption: Simplified pathway of copper-induced ROS.
References
BDP FL-PEG5-azide photobleaching and how to prevent it.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating photobleaching of BDP FL-PEG5-azide in fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
A1: this compound is a fluorescent probe that combines a BODIPY FL (BDP FL) dye with a PEGylated azide linker.[1][2] The BDP FL core is a bright and highly photostable green fluorescent dye.[3][4] The azide group allows for "click chemistry" ligation to molecules containing a compatible reactive group, while the hydrophilic PEG spacer enhances water solubility and reduces non-specific binding.[1]
Quantitative Spectroscopic Data:
| Property | Value | Reference |
| Excitation Maximum (λex) | 503 nm | |
| Emission Maximum (λem) | 509 nm | |
| Molar Extinction Coefficient (ε) | 80,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.9 |
Q2: What is photobleaching and why is it a concern?
Q3: How photostable is this compound?
A3: The BODIPY FL core of this compound provides it with significantly higher photostability compared to traditional fluorophores like fluorescein. The inherent chemical structure of the BODIPY core makes it less susceptible to photodegradation pathways. This enhanced resistance to photobleaching allows for longer and more robust imaging experiments.
Q4: What are the primary causes of BDP FL photobleaching?
A4: Like other fluorophores, the photobleaching of BDP FL is primarily caused by the interaction of the excited-state fluorophore with molecular oxygen, which generates reactive oxygen species (ROS). These highly reactive molecules, such as singlet oxygen, can chemically modify and destroy the fluorophore. Factors that exacerbate photobleaching include high illumination intensity, long exposure times, and the presence of oxygen.
Troubleshooting Guide: Rapid Signal Loss
If you are experiencing rapid signal fading when using this compound, follow these steps to diagnose and resolve the issue.
Problem: The fluorescent signal from this compound is diminishing quickly during image acquisition.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Excessive Excitation Light Intensity | Reduce the laser power or lamp intensity to the lowest level that provides an adequate signal-to-noise ratio. Use neutral density filters to attenuate the excitation light. |
| Prolonged Exposure Time | Use the shortest possible camera exposure time that still allows for clear image acquisition. |
| High Frequency of Image Acquisition | For time-lapse experiments, increase the interval between image captures to reduce cumulative light exposure. |
| Oxygen-Mediated Photodamage | Incorporate a commercial antifade reagent into your mounting medium or imaging buffer. These reagents work by scavenging reactive oxygen species. For live-cell imaging, consider using a live-cell compatible antifade reagent. |
| Suboptimal Microscope Hardware | Use a high-sensitivity detector (e.g., sCMOS or EMCCD camera) to minimize the required excitation light. Ensure your filter sets are optimized for the excitation and emission spectra of BDP FL to maximize signal collection and minimize unnecessary light exposure. |
Experimental Protocols
Protocol 1: General Staining Protocol for Fixed Cells
This protocol provides a general guideline for labeling fixed cells. Optimization may be required for specific cell types and targets.
-
Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: If targeting intracellular molecules, permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding sites with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation (if applicable): If not using a directly labeled primary, incubate with a secondary antibody conjugated to a click chemistry compatible moiety (e.g., TCO or alkyne) for 1 hour at room temperature.
-
Click Chemistry Labeling: Incubate with this compound at a suitable concentration (typically 1-10 µM) in a copper-free click chemistry reaction buffer for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash cells three times with PBS.
-
Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.
Protocol 2: Measuring Photobleaching Rate
This protocol allows for the quantification of the photostability of this compound under your specific imaging conditions.
-
Sample Preparation: Prepare a sample stained with this compound as per your experimental protocol.
-
Microscope Setup: Use the exact imaging parameters (laser power, exposure time, etc.) that you intend to use for your experiment.
-
Time-Lapse Acquisition: Acquire a time-lapse series of images of the same field of view with continuous illumination.
-
Intensity Measurement: Measure the mean fluorescence intensity within a defined region of interest (ROI) for each frame of the time-lapse series.
-
Data Analysis: Plot the normalized fluorescence intensity (Intensity at time t / Initial Intensity) versus time. From this plot, you can determine the photobleaching half-life (t½), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
Visualizations
Caption: Simplified diagram of the photobleaching process.
Caption: A logical workflow for troubleshooting photobleaching issues.
References
Technical Support Center: Effect of Copper Catalyst on Cell Viability in Click Chemistry
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on troubleshooting issues related to copper catalyst-induced cytotoxicity in click chemistry applications. Here, you will find frequently asked questions (FAQs), troubleshooting guides with decision-making workflows, detailed experimental protocols for assessing cell viability, and comparative data to help you optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the copper catalyst used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) toxic to cells?
A1: The cytotoxicity of the copper(I) catalyst in CuAAC reactions primarily stems from its ability to generate reactive oxygen species (ROS) in the presence of oxygen and a reducing agent (like sodium ascorbate).[1][2][3] These ROS, such as superoxide radicals and hydrogen peroxide, can induce oxidative stress, leading to damage of cellular components like DNA, proteins, and lipids, which can ultimately trigger cell death pathways like apoptosis.[4][5]
Q2: What are the primary strategies to mitigate copper-induced cytotoxicity in live-cell experiments?
A2: There are two main approaches to overcome copper toxicity:
-
Ligand-Assisted CuAAC: Utilizing copper-chelating ligands that stabilize the Cu(I) oxidation state, thereby reducing its ability to generate ROS and improving cell viability. These ligands can also accelerate the reaction rate, allowing for lower copper concentrations to be used.
-
Copper-Free Click Chemistry: Employing alternative bioorthogonal reactions that do not require a copper catalyst, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Q3: Which copper-chelating ligands are recommended for live-cell CuAAC?
A3: Several water-soluble ligands have been developed to reduce the cytotoxicity of copper. Some of the most common and effective ligands include THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid). BTTAA is often considered a newer generation ligand with very low cytotoxicity and high biocompatibility. The choice of ligand can depend on the specific application, with factors like solubility and reaction kinetics playing a role.
Q4: What is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and how does it avoid copper toxicity?
A4: SPAAC is a "copper-free" click chemistry reaction that utilizes a strained cyclooctyne (like DIFO, DBCO, or BCN) that reacts spontaneously with an azide without the need for a catalyst. The ring strain of the cyclooctyne provides the activation energy for the reaction to proceed. By completely avoiding the use of copper, SPAAC eliminates the issue of copper-induced cytotoxicity, making it highly suitable for live-cell imaging and in vivo studies.
Q5: How do I choose between ligand-assisted CuAAC and SPAAC for my experiment?
A5: The decision depends on several factors:
-
Reaction Kinetics: CuAAC, especially with accelerating ligands, generally has faster reaction kinetics compared to SPAAC.
-
Cellular Perturbation: SPAAC is considered more bioorthogonal as it avoids the introduction of a potentially toxic metal catalyst.
-
Reagent Availability and Cost: The synthesis of strained cyclooctynes for SPAAC can be more complex and costly than the components for CuAAC.
-
Nature of the Experiment: For applications requiring very rapid labeling or when using probes that are not amenable to the bulkier cyclooctynes, optimized CuAAC may be preferred. For long-term imaging studies or with particularly sensitive cell lines, SPAAC is often the safer choice.
Troubleshooting Guides
Problem: High Cell Death Observed After CuAAC Labeling
This guide will help you troubleshoot and mitigate unexpected cell death during your copper-catalyzed click chemistry experiments.
Initial Checks:
-
Confirm Reagent Concentrations: Double-check the final concentrations of CuSO₄, the reducing agent (e.g., sodium ascorbate), and the ligand in your reaction mixture.
-
Freshness of Reducing Agent: Ensure that the sodium ascorbate solution is freshly prepared, as it can oxidize over time, reducing its effectiveness and potentially increasing cytotoxicity.
-
Cell Health Prior to Experiment: Verify that the cells are healthy and in the logarithmic growth phase before starting the experiment.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high cell death in CuAAC.
Data Presentation
Table 1: Comparison of Copper-Chelating Ligands for CuAAC
| Ligand | Copper Concentration Needed | Reaction Kinetics | Biocompatibility | Cytotoxicity | Key Feature |
| TBTA | High | Very High | Low | High | High organic solubility, not suitable for live cells. |
| THPTA | Moderate | Moderate | Moderate | Moderate | High water solubility. |
| BTTAA | Very Low | Very High | Very High | Very Low | Excellent for in vivo and in vitro applications. |
| BTTES | Low | High | Very High | Very Low | High water solubility, excellent for in vivo use. |
Table 2: Cell Viability Under Different CuAAC Conditions
| Cell Line | Copper (CuSO₄) Conc. | Ligand | Ligand Conc. | Cell Viability (%) | Reference |
| OVCAR5 | 100 µM | Ligand 1 (BTTAA derivative) | 200 µM | ~85% | |
| OVCAR5 | 100 µM | Ligand 3 (Tat-conjugated) | 200 µM | ~80% | |
| OVCAR5 | 100 µM | None | - | < 60% | |
| HUVEC | 100 µM | Ligand 1 (BTTAA derivative) | 200 µM | ~90% | |
| HUVEC | 100 µM | None | - | ~40% | |
| HEK cells | 40 µM | BTTAA | 200 µM | No apparent toxicity | |
| HeLa | 100 µM | THPTA | 500 µM | ~95% | |
| HeLa | 100 µM | None | - | ~20% |
Note: Viability percentages are approximate and can vary based on specific experimental conditions and cell types.
Experimental Protocols
Protocol 1: Assessing Cell Viability using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to measure cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cells cultured in a 96-well plate
-
Click chemistry reaction components (copper sulfate, ligand, reducing agent, azide/alkyne probes)
-
MTT solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer
-
Phosphate-buffered saline (PBS)
-
Culture medium
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Click Reaction: Remove the culture medium and wash the cells with PBS. Perform the click chemistry reaction under your desired experimental conditions (e.g., varying copper and ligand concentrations). Include negative control (no copper) and positive control (e.g., treatment with a known cytotoxic agent) wells.
-
Incubation: After the click reaction, wash the cells with PBS and replace with fresh culture medium. Incubate for 24-48 hours.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 2: General Procedure for Ligand-Assisted CuAAC on Live Cells
This protocol provides a starting point for performing CuAAC on live cells while minimizing cytotoxicity.
Materials:
-
Live cells with incorporated azide or alkyne functionality
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 10 mM in water)
-
Ligand (e.g., THPTA or BTTAA) stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, prepare fresh )
-
Alkyne- or azide-functionalized detection reagent (e.g., fluorescent probe)
-
Cell culture medium or buffer (e.g., DPBS)
Procedure:
-
Prepare Click-Mix: In a microcentrifuge tube, prepare the click reaction cocktail. For a final volume of 500 µL and final concentrations of 50 µM CuSO₄, 250 µM Ligand, and 2.5 mM Sodium Ascorbate:
-
Start with culture medium or buffer.
-
Add the detection reagent to its final concentration.
-
Add 2.5 µL of 10 mM CuSO₄.
-
Add 2.5 µL of 50 mM Ligand.
-
Vortex briefly.
-
Immediately before adding to cells, add 12.5 µL of 100 mM fresh Sodium Ascorbate.
-
-
Cell Labeling:
-
Wash the cells twice with DPBS.
-
Add the freshly prepared click-mix to the cells.
-
Incubate for 5-20 minutes at room temperature or 37°C, protected from light. The optimal time should be determined empirically.
-
-
Washing:
-
Aspirate the reaction mixture.
-
Wash the cells three times with DPBS.
-
-
Imaging/Analysis:
-
Add fresh culture medium to the cells.
-
Proceed with fluorescence microscopy, flow cytometry, or other downstream analyses.
-
Signaling Pathways and Logical Relationships
Mechanism of Copper-Induced Cytotoxicity
The primary mechanism of copper's toxicity in click chemistry involves the generation of reactive oxygen species (ROS) through Fenton-like reactions. This diagram illustrates the process and the protective role of chelating ligands.
Caption: Copper-induced cytotoxicity and the protective role of ligands.
References
- 1. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click reagents - Synvenio [synvenio.com]
- 3. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper as a key regulator of cell signalling pathways | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 5. Cellular copper distribution: a mechanistic systems biology approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Click Chemistry Efficiency
Welcome to the technical support center for click chemistry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve inconsistencies in click chemistry efficiency. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of inconsistent or low yields in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions?
Inconsistent efficiency in CuAAC reactions can often be attributed to one or more of the following factors:
-
Reagent Quality and Stoichiometry: The purity of your azide and alkyne is crucial. Impurities can interfere with the reaction. Additionally, the ratio of reactants is important; an inappropriate ratio can lead to incomplete consumption of the limiting reagent.[1][2]
-
Catalyst Inactivity: The active catalyst in CuAAC is Copper(I). Oxidation of Cu(I) to the inactive Cu(II) state is a primary cause of reaction failure.[1][3] This can be caused by oxygen in the reaction mixture. The quality of the copper source and the reducing agent (like sodium ascorbate) are critical.[1]
-
Reaction Conditions: Several parameters can significantly impact the reaction outcome, including the choice of solvent, temperature, and pH. The order in which reagents are added can also be a critical, yet often overlooked, factor.
-
Ligand Issues: The choice and concentration of the ligand used to stabilize the Cu(I) catalyst are vital for efficient catalysis. Some ligands can accelerate the reaction, while others might be inhibitory under certain conditions.
-
Substrate-Specific Issues: Steric hindrance near the azide or alkyne functional groups can physically block the reactive sites, slowing down or preventing the reaction. Poor solubility of substrates in the chosen solvent can also lead to reduced reaction rates.
Q2: My Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction has a low yield. What are the potential causes?
While SPAAC avoids the use of a copper catalyst, several factors can still lead to low yields:
-
Reagent Instability: Strained cyclooctynes can be unstable under certain conditions, such as acidic environments or during prolonged storage, leading to degradation.
-
Steric Hindrance: Similar to CuAAC, bulky groups near the azide or cyclooctyne can impede the reaction.
-
Solubility Issues: Poor solubility of one or both reactants in the chosen solvent system can result in a heterogeneous reaction mixture and reduced reaction rates.
-
Incorrect Stoichiometry: An inappropriate ratio of azide to cyclooctyne can result in the incomplete consumption of the limiting reagent.
-
Suboptimal Reaction Conditions: Factors like pH and buffer composition can significantly impact SPAAC reaction kinetics.
Troubleshooting Guides
Troubleshooting Low Yield in CuAAC Reactions
If you are experiencing low or no product yield in your CuAAC reaction, consider the following troubleshooting steps.
Troubleshooting Workflow for Low CuAAC Yield
Caption: A decision tree for troubleshooting low yields in CuAAC reactions.
Parameter Optimization for CuAAC Reactions
| Parameter | Recommendation | Rationale |
| Copper Source | Use high-purity CuSO₄·5H₂O or Cu(I) salts like CuI or CuBr. | Ensures a reliable source of the catalytic metal. |
| Reducing Agent | Use a freshly prepared solution of sodium ascorbate. | Sodium ascorbate reduces Cu(II) to the active Cu(I) state; it degrades over time. |
| Ligand | Use a stabilizing ligand such as TBTA or THPTA. | Ligands protect the Cu(I) catalyst from oxidation and can accelerate the reaction. |
| Solvent | Degas the solvent thoroughly before use. | Oxygen dissolved in the solvent will oxidize the Cu(I) catalyst. |
| pH | Maintain a pH between 4 and 12. | Click chemistry is generally tolerant to a wide pH range, but extremes can affect substrate stability. |
| Order of Addition | Pre-mix the copper source and ligand before adding to the reaction mixture. Add the reducing agent last to initiate the reaction. | This ensures the formation of the stable catalyst complex before the reaction starts. |
Troubleshooting Low Yield in SPAAC Reactions
For low yields in copper-free click chemistry, focus on the stability of your reagents and the reaction environment.
Troubleshooting Workflow for Low SPAAC Yield
Caption: A decision tree for troubleshooting low yields in SPAAC reactions.
Parameter Optimization for SPAAC Reactions
| Parameter | Recommendation | Rationale |
| Cyclooctyne Storage | Store strained cyclooctynes under recommended conditions (typically cold and protected from light) and use them promptly after reconstitution. | Strained cyclooctynes can degrade over time, especially when exposed to light or acidic conditions. |
| Solvent | Ensure both the azide and cyclooctyne are fully soluble in the chosen solvent system. | Poor solubility leads to a heterogeneous reaction mixture and slower reaction rates. |
| pH | Maintain a pH between 7 and 8 for optimal reaction rates. | The stability of some cyclooctynes and the reactivity of the azide can be pH-dependent. |
| Buffer | Screen different buffer systems (e.g., HEPES, PBS) to find the optimal one for your specific reactants. | Buffer components can influence reaction kinetics. |
Experimental Protocols
General Protocol for a Small-Scale CuAAC Reaction
This protocol provides a general guideline for the conjugation of an alkyne-modified molecule to an azide-modified molecule.
Experimental Workflow for CuAAC
Caption: General experimental workflow for a CuAAC reaction.
Methodology:
-
Reagent Preparation:
-
Prepare stock solutions of your azide and alkyne in a suitable solvent (e.g., DMSO, DMF, or a water/t-BuOH mixture).
-
Prepare a fresh stock solution of sodium ascorbate in water (e.g., 100 mM).
-
Prepare a stock solution of copper(II) sulfate (CuSO₄·5H₂O) in water (e.g., 50 mM).
-
Prepare a stock solution of a suitable ligand (e.g., TBTA in DMSO or THPTA in water) at a concentration five times that of the copper sulfate solution.
-
-
Reaction Setup:
-
In a reaction vial, combine the azide (1 equivalent) and alkyne (1-1.2 equivalents).
-
Add the chosen solvent to achieve the desired reaction concentration.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
In a separate vial, pre-mix the CuSO₄ solution with the ligand solution and let it stand for 5 minutes.
-
Add the copper/ligand complex to the reaction mixture (typically 1-5 mol%).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5-10 mol%).
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench it by adding a solution of EDTA to chelate the copper catalyst.
-
Extract the product with a suitable organic solvent.
-
Purify the product using an appropriate method, such as column chromatography.
-
General Protocol for a Small-Scale SPAAC Reaction
This protocol provides a general guideline for the conjugation of a cyclooctyne-modified molecule to an azide-modified molecule.
Experimental Workflow for SPAAC
Caption: General experimental workflow for a SPAAC reaction.
Methodology:
-
Reagent Preparation:
-
Prepare stock solutions of your azide and cyclooctyne in a biocompatible solvent (e.g., DMSO, PBS, or cell culture medium).
-
-
Reaction Setup:
-
In a reaction vial, combine the azide (1 equivalent) and the cyclooctyne (1-1.5 equivalents).
-
Add the chosen solvent or buffer to achieve the desired final concentration.
-
-
Reaction and Monitoring:
-
Incubate the reaction at room temperature or 37°C.
-
Monitor the reaction progress by an appropriate analytical method, such as HPLC or LC-MS.
-
-
Purification:
-
Purify the product using a method suitable for your molecule of interest, such as High-Performance Liquid Chromatography (HPLC), dialysis, or size-exclusion chromatography.
-
References
Technical Support Center: Dealing with Aggregation of Fluorescent Probes in Solution
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting issues related to the aggregation of fluorescent probes in solution. Aggregation can significantly impact experimental outcomes by causing fluorescence quenching, spectral shifts, and reduced binding affinity.[1]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered due to fluorescent probe aggregation.
Issue 1: Weak or No Fluorescent Signal
Possible Cause: Aggregation-Caused Quenching (ACQ). When fluorescent molecules clump together, their fluorescence can be significantly diminished.[2]
Troubleshooting Steps:
-
Visual Inspection: Check the probe solution for any visible cloudiness or precipitates.[1][2]
-
Concentration Check: High probe concentrations are a primary driver of aggregation. Attempt to dilute your stock solution.[1]
-
UV-Vis Spectroscopy: Analyze the absorbance spectrum of your probe. A change in the spectral shape, such as the appearance of a new blue-shifted band (H-aggregates) or a red-shifted band (J-aggregates), is indicative of aggregation.
-
Microscopy (for imaging applications): Look for punctate, bright aggregates instead of the expected uniform staining pattern.
Issue 2: Inconsistent or Irreproducible Results
Possible Cause: Variable levels of aggregation between experiments.
Troubleshooting Steps:
-
Standardize Solution Preparation: Ensure the probe is fully dissolved when preparing stock solutions. Brief sonication can help break up small aggregates.
-
Control Storage Conditions: Store probes according to manufacturer recommendations, typically in a dark, dry, and cold environment to prevent degradation and aggregation. Aliquoting stock solutions into single-use volumes is recommended to avoid repeated freeze-thaw cycles.
-
Optimize Buffer Conditions: Experiment with different buffer compositions, including pH and ionic strength, as these can influence the tendency of a probe to aggregate.
Issue 3: Punctate or Non-Specific Staining in Imaging
Possible Cause: The probe is aggregating in the staining solution or on the cell surface.
Troubleshooting Steps:
-
Lower Working Concentration: Titrate the probe to determine the lowest effective concentration that still provides a good signal-to-noise ratio.
-
Optimize Staining Buffer:
-
Co-solvents: For hydrophobic probes, consider adding a small percentage (e.g., 1-10%) of an organic co-solvent like DMSO or ethanol to your aqueous buffer to improve solubility.
-
Surfactants: Incorporate a non-ionic surfactant such as Tween® 20 or Triton™ X-100 at a concentration below its critical micelle concentration (CMC) to prevent hydrophobic interactions.
-
Troubleshooting Workflow Diagram
Caption: A troubleshooting decision tree for addressing fluorescent probe aggregation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of fluorescent probe aggregation?
A1: Fluorescent probe aggregation is primarily caused by intermolecular interactions. Key factors include:
-
High Concentration: Increased proximity of probe molecules enhances the likelihood of aggregation.
-
Hydrophobic Interactions: Many organic dyes are hydrophobic and tend to aggregate in aqueous solutions to minimize contact with water.
-
Solvent and Buffer Conditions: The polarity, pH, and ionic strength of the solution can significantly influence probe solubility and aggregation.
-
Improper Storage: Exposure to light, moisture, and repeated freeze-thaw cycles can lead to probe degradation and aggregation.
Q2: How can I detect probe aggregation in my solution?
A2: Several methods can be used to detect aggregation:
-
Visual Inspection: The simplest method is to look for turbidity or precipitates.
-
UV-Vis Spectroscopy: Changes in the absorption spectrum, such as peak shifts or the appearance of new bands, can indicate aggregate formation.
-
Fluorescence Spectroscopy: A non-linear relationship between concentration and fluorescence intensity often points to aggregation-caused quenching.
-
Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution, allowing for the direct detection of larger aggregates.
Q3: What are anti-aggregation additives and how do they work?
A3: Anti-aggregation additives are compounds added to the solution to prevent probes from clumping together.
-
Surfactants: Non-ionic surfactants like Tween® 20 and Triton™ X-100 have both hydrophilic and hydrophobic regions. They can coat the hydrophobic parts of fluorescent probes, preventing them from interacting and aggregating.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the hydrophobic fluorescent probe, effectively shielding it from the aqueous environment and preventing aggregation.
Q4: Can aggregation ever be beneficial?
A4: Yes, in some specific cases. A phenomenon known as Aggregation-Induced Emission (AIE) occurs with certain fluorophores. In dilute solutions, these molecules are non-emissive due to free intramolecular rotation. However, upon aggregation, these rotations are restricted, which forces the molecules to release their energy as fluorescence, leading to a bright signal. This property is being exploited to design novel probes that "turn on" upon binding to a target that induces aggregation.
Q5: Can aggregation be reversed?
A5: Reversing aggregation is sometimes possible. Methods include:
-
Dilution: Lowering the probe concentration can shift the equilibrium away from the aggregated state.
-
Sonication: This can physically break up smaller aggregates.
-
Changing Solvent/Buffer Conditions: Modifying the pH, ionic strength, or adding a co-solvent can improve solubility and disaggregate the probe.
-
Adding Disaggregating Agents: Surfactants or cyclodextrins can sometimes break up existing aggregates.
Mechanism of Aggregation and Mitigation
Caption: The process of probe aggregation and strategies for its prevention.
Data Presentation
Table 1: Troubleshooting Summary for Fluorescent Probe Aggregation
| Issue Observed | Potential Cause | Recommended Action | Key Parameters to Check |
| Weak/No Signal | Aggregation-Caused Quenching (ACQ) | Dilute the probe solution. | Concentration, Absorbance Spectrum |
| Punctate Staining | Probe precipitation | Lower working concentration; add co-solvents (DMSO, ethanol) or surfactants (Tween® 20). | Probe Concentration, Buffer Composition |
| Poor Reproducibility | Inconsistent aggregation | Standardize probe dissolution (sonication); aliquot and store properly. | Storage Temperature, Freeze-Thaw Cycles |
| Spectral Shifts | Formation of H- or J-aggregates | Optimize buffer pH and ionic strength. | pH, Salt Concentration |
Table 2: General Recommendations for Fluorescent Probe Storage
| Parameter | Recommendation | Rationale |
| Temperature | Store at ≤ -20°C. | Reduces thermal degradation and slows down aggregation kinetics. |
| Light | Store in the dark (e.g., amber vials or wrapped in foil). | Prevents photobleaching and photodegradation. |
| Moisture | Store in a desiccated environment. | Water can promote hydrolysis and aggregation of some probes. |
| Solvent for Stock | High-quality, anhydrous DMSO or DMF. | Many organic dyes are more stable in these solvents than in aqueous buffers. |
| Aliquoting | Aliquot stock solutions into smaller, single-use volumes. | Avoids repeated freeze-thaw cycles that can promote aggregation. |
Experimental Protocols
Protocol 1: Detection of Aggregation using UV-Vis Spectroscopy
Objective: To determine the extent of fluorescent probe aggregation by analyzing changes in the absorption spectrum.
Materials:
-
Fluorescent probe
-
Appropriate solvent (e.g., water, buffer, organic solvent)
-
UV-Vis spectrophotometer
-
Cuvettes with an appropriate path length
Procedure:
-
Prepare a series of solutions of the fluorescent probe in the desired solvent with varying concentrations (e.g., from 10⁻⁷ M to 10⁻³ M).
-
Record the UV-Vis absorption spectrum for each concentration.
-
Analyze the spectra for changes that indicate aggregation. These may include:
-
A deviation from the Beer-Lambert law (non-linear increase in absorbance with concentration).
-
The appearance of a new, blue-shifted absorption band (H-aggregates).
-
A sharpening and red-shifting of the main absorption band (J-aggregates).
-
Protocol 2: Using β-Cyclodextrin to Prevent Probe Aggregation
Objective: To prepare a fluorescent probe solution with reduced aggregation using β-cyclodextrin.
Materials:
-
Fluorescent probe stock solution (e.g., in DMSO)
-
β-Cyclodextrin
-
Appropriate aqueous buffer (e.g., PBS, Tris-HCl)
-
Vortex mixer
-
Spectrofluorometer or UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of β-cyclodextrin in the desired aqueous buffer. A starting concentration of 10 mM is often a good starting point, but this may require optimization.
-
In a series of microcentrifuge tubes, prepare different concentrations of β-cyclodextrin in the buffer by diluting the stock solution.
-
To each tube, add a small aliquot of the concentrated fluorescent probe stock solution to achieve the desired final probe concentration. The final DMSO concentration should typically be kept low (e.g., <1%) to minimize its effect on the experiment.
-
Vortex the solutions thoroughly to ensure proper mixing and allow them to equilibrate for at least 30 minutes at room temperature.
-
Measure the absorbance or fluorescence of each solution.
-
Compare the spectra of the probe in the presence and absence of β-cyclodextrin. A reduction in aggregation should result in a more "monomer-like" spectrum and potentially increased fluorescence intensity.
Protocol 3: Characterization of Aggregates by Dynamic Light Scattering (DLS)
Objective: To measure the size distribution of particles in the probe solution to identify the presence of aggregates.
Materials:
-
Fluorescent probe solution
-
DLS instrument
-
Appropriate low-volume cuvette
Procedure:
-
Prepare the fluorescent probe solution in the final experimental buffer.
-
Filter the solution through a 0.22 µm syringe filter to remove any dust or large particulates.
-
Transfer the solution to a clean, dust-free DLS cuvette.
-
Place the cuvette in the DLS instrument and allow the sample to thermally equilibrate.
-
Perform the DLS measurement according to the instrument's operating instructions.
-
Analyze the resulting size distribution data. The presence of a population of particles with a significantly larger hydrodynamic radius than expected for a monomeric probe is indicative of aggregation. DLS is highly sensitive to larger particles and can detect even small amounts of aggregation.
References
Quenching of BDP FL fluorescence and how to avoid it.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the quenching of BDP FL fluorescence.
Frequently Asked Questions (FAQs)
Q1: What is BDP FL and what are its main advantages?
A1: BDP FL (BODIPY FL) is a bright, green-fluorescent dye belonging to the borondipyrromethene class.[1] Its primary advantages include a high fluorescence quantum yield (often approaching 1.0), a large molar extinction coefficient, and sharp excitation and emission peaks, which contribute to its overall brightness.[2][] BDP FL is also known for its superior photostability compared to traditional green fluorophores like fluorescein (FITC).[4][5] Additionally, its fluorescence is relatively insensitive to solvent polarity and pH changes in many applications, and its hydrophobic nature makes it excellent for staining lipids and membranes.
Q2: What is fluorescence quenching?
A2: Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore. This occurs when the excited-state electron returns to the ground state through a non-radiative pathway, preventing the emission of a photon. Quenching can significantly impact experimental results by reducing signal intensity, contrast, and sensitivity.
Q3: What are the common mechanisms that cause BDP FL quenching?
A3: Several mechanisms can lead to the quenching of BDP FL fluorescence. These include:
-
Aggregation-Induced Quenching (AIQ): At high concentrations or in polar solvents, BDP FL molecules can aggregate. This leads to π-π stacking, which causes the excited-state energy to dissipate non-radiatively.
-
Photoinduced Electron Transfer (PET): Electron transfer can occur between the excited BDP FL molecule and a nearby electron donor or acceptor (e.g., the guanine base in DNA), providing a non-radiative decay pathway.
-
Collisional (Dynamic) Quenching: The excited fluorophore collides with another molecule (a quencher) in the solution, leading to energy loss without light emission.
-
Static Quenching: BDP FL forms a stable, non-fluorescent complex with a quencher molecule while in its ground state.
-
Förster Resonance Energy Transfer (FRET): Energy is transferred from the excited BDP FL (donor) to a nearby acceptor molecule if their spectra overlap, quenching the donor's fluorescence.
Q4: Is BDP FL fluorescence sensitive to pH?
A4: Generally, BDP FL is considered relatively insensitive to pH changes within the typical physiological range. However, some BDP derivatives can exhibit pH-dependent fluorescence, which often decreases in acidic environments. It's important to note that in cellular contexts, the local microenvironment (e.g., hydrophobic membranes) can alter the apparent pKa of a dye, potentially leading to fluorescence changes that are not directly caused by the pH of the bulk solution.
Q5: What is photobleaching and how does it relate to quenching?
A5: Photobleaching is the irreversible photochemical destruction of a fluorophore caused by light exposure, leading to a permanent loss of fluorescence. It is a distinct process from quenching, which is often reversible. The primary cause of photobleaching for BDP dyes is the interaction of the excited fluorophore with molecular oxygen, which generates reactive oxygen species (ROS) that chemically destroy the dye. Factors that increase the rate of photobleaching include high illumination intensity and long exposure times. While BDP FL is more photostable than fluorescein, it is not immune to photobleaching, especially during long-term imaging experiments.
Troubleshooting Guide
Problem 1: My BDP FL signal is weak or non-existent.
This is one of the most common issues and can stem from several sources, including concentration effects, environmental factors, or issues with the experimental setup.
Problem 2: I'm observing high background fluorescence.
High background can obscure your specific signal and make data interpretation difficult. The two main causes are sample autofluorescence and non-specific binding of the BDP FL conjugate.
-
To address autofluorescence:
-
Change Fixation Method: Aldehyde-based fixatives like paraformaldehyde can increase autofluorescence. Consider using chilled methanol for fixation.
-
Use a Quenching Agent: Treat samples with sodium borohydride or commercial reagents like Sudan Black B to reduce autofluorescence. Note that this may also slightly reduce your specific signal.
-
Perfuse Tissues: For tissue samples, perfusing with PBS before fixation can remove red blood cells, a major source of autofluorescence.
-
-
To reduce non-specific binding:
-
Optimize Antibody Concentration: Using too high a concentration of primary or secondary antibodies is a common cause of background signal. Perform a titration to find the optimal dilution.
-
Improve Blocking: Use an appropriate blocking buffer, such as 5-10% normal serum from the same species as the secondary antibody, for at least 1 hour.
-
Increase Washing Steps: Ensure thorough washing after primary and secondary antibody incubations (e.g., 3 washes of 5 minutes each with PBS) to remove unbound antibodies.
-
Quantitative Data Summary
The photophysical properties of BDP FL and its susceptibility to quenching are critical for experimental design.
Table 1: Photophysical Properties of BDP FL
| Property | Typical Value | Conditions | Source(s) |
| Quantum Yield (Φ) | 0.9 - 1.0 | In Methanol (MeOH) or other organic solvents | |
| Excited-State Lifetime (τ) | 5 - 6 ns | In water or MeOH | |
| Extinction Coefficient (ε) | ~80,000 cm⁻¹M⁻¹ | Varies with derivative | |
| Excitation Max (λex) | ~503 nm | Varies with derivative | |
| Emission Max (λem) | ~512 nm | Varies with derivative |
Table 2: Examples of BDP FL Quenching
| Quenching Condition | Observation | Mechanism | Source(s) |
| High Degree of Substitution | Conjugation to biopolymers at high ratios results in >97% quenching. | Self-quenching/AIQ | |
| Hybridization to Guanine | A BDP FL probe with a 5'-end modified cytosine shows up to 72% quenching when hybridized to a target containing a complementary guanine. | Photoinduced Electron Transfer (PET) | |
| Presence of KI | Significant quenching observed with increasing concentrations of potassium iodide. | Collisional Quenching | |
| Presence of Tryptophan | Moderate quenching observed with increasing concentrations of tryptophan. | Collisional Quenching |
Experimental Protocols
Protocol 1: Optimized Immunofluorescence Staining with BDP FL Conjugates
This protocol is designed to minimize background and preserve signal intensity when using BDP FL-conjugated secondary antibodies.
Methodology:
-
Sample Preparation:
-
Grow cells on glass coverslips to the desired confluency (e.g., 70-80%).
-
Aspirate the culture medium and rinse briefly with 1X Phosphate Buffered Saline (PBS).
-
-
Fixation & Permeabilization:
-
For reduced background, fix and permeabilize cells by incubating with ice-cold 100% methanol for 10 minutes at -20°C.
-
Alternatively, fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature, then permeabilize with 0.1-0.25% Triton X-100 in PBS for 10 minutes if the target is intracellular.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each to remove the fixative/permeabilization agent.
-
-
Blocking:
-
Block non-specific antibody binding by incubating with a suitable blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its predetermined optimal concentration in the blocking buffer.
-
Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing:
-
Wash the cells thoroughly three times with PBS for 5 minutes each to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the BDP FL-conjugated secondary antibody in blocking buffer to its optimal concentration. Protect the solution from light.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature in the dark.
-
-
Final Washes:
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium to minimize photobleaching during imaging.
-
-
Imaging:
-
Acquire images promptly using a standard FITC/GFP filter set.
-
Use the lowest possible illumination intensity and shortest exposure time required to obtain a quality image.
-
References
Validation & Comparative
A Comparative Guide to Validating Protein Labeling Efficiency of BDP FL-PEG5-azide
For researchers, scientists, and drug development professionals, the precise and efficient fluorescent labeling of proteins is paramount for the accuracy and reliability of downstream applications. BDP FL-PEG5-azide is a popular choice for labeling alkyne-modified proteins via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This guide provides an objective comparison of this compound with common alternatives and presents a detailed experimental protocol to validate and quantify its labeling efficiency.
Performance Comparison of Fluorescent Azide Probes
The selection of a fluorescent probe for protein labeling depends on various factors, including its photophysical properties, reactivity, and the specific experimental context. While this compound is a robust choice, several alternatives offer a range of spectral properties and characteristics.
| Feature | This compound | Alexa Fluor 488 Azide | Cy3-Azide | Cy5-Azide | 5-TAMRA-Azide |
| Excitation Max (λex) | ~503 nm | ~495 nm[1] | ~555 nm[2][3][4][5] | ~647 nm | ~555 nm |
| Emission Max (λem) | ~509 nm | ~519 nm | ~570 nm | ~663 nm | ~580 nm |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | ~92,000 | ~71,000 | ~150,000 | ~250,000 | ~92,000 |
| Quantum Yield (Φ) | ~0.97 | ~0.92 | ~0.31 | - | - |
| Reactive Group | Azide | Azide | Azide | Azide | Azide |
| Reaction | CuAAC | CuAAC | CuAAC | CuAAC | CuAAC |
| Protein Labeling Efficiency | Experiment Dependent | Experiment Dependent | Experiment Dependent | Experiment Dependent | Experiment Dependent |
| Signal-to-Noise Ratio | Experiment Dependent | Experiment Dependent | Experiment Dependent | Experiment Dependent | Experiment Dependent |
Note: Protein labeling efficiency and signal-to-noise ratio are highly dependent on the specific protein, buffer conditions, and purification methods. The experimental protocol provided below offers a framework for determining these values for your specific application.
Signaling Pathway: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The labeling of an alkyne-modified protein with an azide-containing fluorescent dye, such as this compound, is achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This highly efficient and specific click chemistry reaction forms a stable triazole linkage between the protein and the dye.
Experimental Workflow for Validating Labeling Efficiency
This workflow provides a structured approach to compare the labeling efficiency of this compound with other fluorescent azide probes.
Detailed Experimental Protocols
This section provides a detailed methodology for determining the protein labeling efficiency of this compound and its alternatives.
Preparation of Alkyne-Modified Protein
It is essential to start with a purified protein that has been modified to contain an alkyne group. This can be achieved through various methods, such as metabolic labeling with an alkyne-containing amino acid analog or by chemical modification of the protein with an alkyne-NHS ester. Ensure the protein is in a buffer that does not contain primary amines (e.g., Tris) or azides, as these can interfere with the labeling reaction. A suitable buffer is 100 mM sodium phosphate, 150 mM NaCl, pH 7.4.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
Materials:
-
Alkyne-modified protein (1-5 mg/mL)
-
Fluorescent azide probe (e.g., this compound) stock solution (10 mM in DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand stock solution (50 mM in water)
-
Sodium ascorbate stock solution (100 mM in water, freshly prepared)
-
Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4)
Procedure:
-
In a microcentrifuge tube, add the alkyne-modified protein to the reaction buffer.
-
Add the fluorescent azide probe to the protein solution. A molar excess of 10-20 fold of the dye over the protein is a good starting point.
-
Prepare the catalyst solution by premixing CuSO₄ and THPTA in a 1:5 molar ratio.
-
Add the CuSO₄/THPTA solution to the protein-dye mixture to a final concentration of 1 mM copper.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
Removal of Unreacted Dye
It is crucial to remove the unreacted fluorescent dye to accurately determine the labeling efficiency.
Method: Gel Filtration Chromatography
-
Equilibrate a desalting column (e.g., Sephadex G-25) with the desired storage buffer (e.g., PBS).
-
Carefully load the reaction mixture onto the column.
-
Elute the protein with the storage buffer. The labeled protein will elute in the void volume, while the smaller, unreacted dye molecules will be retained.
-
Collect the fractions containing the labeled protein, which can typically be identified by its color.
Quantification of Labeling Efficiency
A. Spectrophotometric Method (Degree of Labeling)
This method calculates the ratio of moles of dye to moles of protein.
-
Measure the absorbance of the purified, labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of the fluorescent dye (A_max).
-
Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm:
-
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
Where:
-
CF is the correction factor (A₂₈₀ of the free dye / A_max of the free dye).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate the Degree of Labeling (DOL) using the following formula:
-
DOL = A_max / (ε_dye × Protein Concentration (M))
-
Where ε_dye is the molar extinction coefficient of the fluorescent dye at its A_max.
-
B. SDS-PAGE with In-Gel Fluorescence
This method provides a visual confirmation of labeling and allows for the assessment of labeling specificity and signal-to-noise ratio.
-
Run the purified, labeled protein on an SDS-PAGE gel along with an unlabeled protein control and a molecular weight marker.
-
After electrophoresis, visualize the fluorescence of the gel using a gel imager with the appropriate excitation and emission filters for the specific dye. A strong fluorescent band should correspond to the molecular weight of the target protein.
-
After fluorescence imaging, stain the gel with a total protein stain (e.g., Coomassie Blue) to visualize all protein bands.
-
The labeling efficiency can be semi-quantitatively assessed by comparing the intensity of the fluorescent band to the intensity of the Coomassie-stained band for the same protein. The signal-to-noise ratio can be determined by comparing the fluorescence intensity of the labeled protein band to the background fluorescence of the gel lane.
By following this comprehensive guide, researchers can systematically evaluate and validate the protein labeling efficiency of this compound and select the most suitable fluorescent probe for their specific research needs.
References
A Comparative Analysis of BDP FL-PEG5-azide and Alternative Azide Fluorescent Dyes for Bioorthogonal Labeling
In the realm of molecular biology and drug development, the precise labeling and visualization of biomolecules are paramount. The advent of click chemistry, a set of bioorthogonal reactions, has revolutionized this field by enabling the specific attachment of reporter molecules, such as fluorescent dyes, to targets in complex biological systems.[1] Azide-functionalized fluorescent dyes are central to this methodology, reacting with alkyne-modified biomolecules to form stable covalent bonds. This guide provides a detailed comparison of BDP FL-PEG5-azide with other commercially available azide fluorescent dyes, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their choice of reagents.
This compound: A Profile
This compound is a fluorescent probe featuring a BODIPY FL (BDP FL) core, known for its bright and photostable green fluorescence.[2][3] Key characteristics of the BDP FL fluorophore include a high extinction coefficient, high fluorescence quantum yield, and narrow emission bandwidth, making it an excellent choice for applications requiring high sensitivity.[4][5] The inclusion of a five-unit polyethylene glycol (PEG) spacer enhances water solubility and membrane permeability, which can be advantageous for live-cell imaging applications. The terminal azide group allows for its direct use in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions for labeling alkyne-containing molecules.
Quantitative Comparison of Photophysical Properties
The selection of a fluorescent dye is often dictated by its photophysical properties. The following table summarizes the key characteristics of this compound and a selection of other azide-functionalized fluorescent dyes that emit in the green to orange region of the spectrum.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Notes |
| This compound | 503 | 509 | 80,000 | 0.9 | Bright and photostable, PEG spacer for increased solubility. |
| Azide-BDP-FL | 503 | 512 | 80,000 | - | Structural analog to BODIPY® FL. |
| 5-FAM-Azide | ~495 | ~520 | ~75,000 | ~0.92 | Widely used fluorescein derivative; pH sensitive. |
| AZDye 488-Azide | ~495 | ~520 | ~70,000 | ~0.92 | Alexa Fluor 488 equivalent, known for photostability. |
| Cy3-Azide | ~550 | ~570 | ~150,000 | ~0.15 | Bright dye, but can be prone to photobleaching. |
| 5-TAMRA-Azide | ~546 | ~575 | ~90,000 | ~0.1 | Commonly used in FRET applications. |
Note: Quantum yield for FAM and its derivatives can be highly dependent on the local environment and pH.
Experimental Protocols
A generalized protocol for labeling alkyne-modified oligonucleotides using an azide-functionalized fluorescent dye via a copper-catalyzed click reaction (CuAAC) is provided below. This protocol can be adapted for other biomolecules, such as proteins, with appropriate modifications.
Materials:
-
Alkyne-modified oligonucleotide
-
Azide fluorescent dye (e.g., this compound)
-
DMSO (anhydrous)
-
2M Triethylammonium acetate (TEAA) buffer, pH 7.0
-
5mM Ascorbic Acid solution (freshly prepared)
-
10mM Copper(II)-TBTA stock solution in 55% DMSO
-
Nuclease-free water
-
Inert gas (Argon or Nitrogen)
Protocol:
-
Dissolve the alkyne-modified oligonucleotide in nuclease-free water in a microcentrifuge tube.
-
Add 2M TEAA buffer to a final concentration of 0.2 M.
-
Add DMSO to the reaction mixture.
-
Prepare a stock solution of the azide fluorescent dye in DMSO (e.g., 10 mM) and add it to the reaction mixture.
-
Add the freshly prepared 5mM ascorbic acid solution to the mixture and vortex briefly.
-
Degas the solution by bubbling with an inert gas for approximately 30 seconds.
-
Add the 10 mM Copper(II)-TBTA stock solution to the mixture.
-
Flush the tube with inert gas, cap it tightly, and vortex thoroughly.
-
Incubate the reaction at room temperature overnight, protected from light.
-
Following incubation, the labeled oligonucleotide can be purified using methods such as ethanol precipitation or HPLC.
Visualizing Experimental Workflows and Applications
Experimental Workflow for Fluorescent Labeling and Imaging
The following diagram illustrates a typical workflow for labeling a biomolecule with an azide-functionalized fluorescent dye and subsequent use in cellular imaging.
Caption: A generalized workflow for biomolecule labeling via click chemistry and subsequent cellular imaging.
Conceptual Signaling Pathway Application
Fluorescently labeled biomolecules are instrumental in elucidating cellular signaling pathways. For instance, a labeled ligand can be used to track its binding to a cell surface receptor and subsequent internalization.
Caption: Conceptual pathway of a fluorescently labeled ligand binding to a cell surface receptor and initiating a signaling cascade.
Conclusion
This compound stands out as a high-performance fluorescent probe for click chemistry applications, offering a combination of brightness, photostability, and enhanced solubility. While alternatives like FAM-azide and Cy3-azide have their established places in the researcher's toolkit, the superior photophysical properties of the BODIPY core in this compound make it a compelling choice for demanding applications such as single-molecule imaging or the detection of low-abundance targets. The selection of the optimal azide fluorescent dye will ultimately depend on the specific experimental requirements, including the desired emission wavelength, the nature of the biomolecule to be labeled, and the imaging modality employed. This guide provides the foundational data and protocols to assist researchers in making an informed decision.
References
A Head-to-Head Comparison: BDP FL vs. Fluorescein (FITC) for Live Cell Imaging
In the dynamic field of live-cell imaging, the selection of an appropriate fluorescent probe is critical for obtaining high-quality, reliable data. An ideal fluorophore should exhibit bright fluorescence, high photostability, and minimal sensitivity to environmental changes within the cell, all while exhibiting low cytotoxicity. For decades, fluorescein isothiocyanate (FITC) has been a workhorse in fluorescence microscopy. However, the advent of newer dyes, such as BDP FL, a member of the borondipyrromethene (BODIPY) class, presents researchers with superior alternatives for demanding live-cell imaging applications.[1] This guide provides an objective comparison of BDP FL and fluorescein, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in making informed decisions for their specific needs.
Quantitative Performance Comparison
The selection of a fluorescent probe is often dictated by its photophysical properties. The following tables summarize the key performance metrics of BDP FL and Fluorescein (FITC), highlighting the significant advantages of BDP FL for live-cell imaging.
Table 1: Photophysical Properties
| Property | BDP FL | Fluorescein (FITC) | Reference(s) |
| Excitation Maximum | ~503 nm | ~490-495 nm | [2][3] |
| Emission Maximum | ~509 nm | ~520-525 nm | [2][3] |
| Quantum Yield | ~0.9 - 1.0 | ~0.92 (in 0.1 M NaOH) | |
| **Extinction Coefficient (M⁻¹cm⁻¹) ** | >80,000 | ~75,000 | |
| Photostability | Significantly higher than fluorescein | Low, prone to rapid photobleaching | |
| pH Sensitivity | Relatively insensitive to pH and solvent polarity | Highly sensitive to pH; fluorescence decreases in acidic environments | |
| Cell Permeability | Generally cell-permeable due to hydrophobic nature | Not cell-permeable; requires conjugation for intracellular delivery |
Table 2: Performance in Live-Cell Imaging
| Feature | BDP FL | Fluorescein (FITC) | Reference(s) |
| Suitability for Long-Term Imaging | Excellent, due to high photostability | Poor, due to rapid photobleaching | |
| Signal-to-Noise Ratio | High and stable | Initially high, but decreases rapidly | |
| Reliability in Quantitative Imaging | High, due to pH insensitivity | Low, as signal is affected by intracellular pH fluctuations | |
| Cytotoxicity | Low, well-tolerated in live cells | Generally low, but phototoxicity can be a concern due to high light requirements |
Key Performance Attributes: A Deeper Dive
Photostability: A Clear Advantage for BDP FL
The most significant advantage of BDP FL over fluorescein is its exceptional photostability. Fluorescein is notoriously susceptible to photobleaching, the irreversible destruction of the fluorophore upon exposure to excitation light. An average fluorescein molecule emits between 30,000 and 40,000 photons before it photobleaches. This rapid signal loss severely limits its use in time-lapse imaging and experiments requiring prolonged or intense illumination. In contrast, BODIPY dyes, including BDP FL, are demonstrably more resistant to photobleaching, allowing for longer observation times and the acquisition of more robust data.
pH Sensitivity: The Achilles' Heel of Fluorescein
The fluorescence intensity of fluorescein is highly dependent on the surrounding pH, with a significant decrease in fluorescence in acidic environments. This is a major drawback for live-cell imaging, as the pH of intracellular compartments can vary. For instance, the pH of lysosomes is acidic (around 4.5-5.0), which would quench the fluorescence of any FITC-conjugate localized there. BDP FL, on the other hand, exhibits fluorescence that is largely insensitive to pH and solvent polarity, ensuring a more stable and reliable signal within the complex and dynamic environment of a living cell.
Quantum Yield and Brightness
Both BDP FL and fluorescein possess high fluorescence quantum yields, meaning they efficiently convert absorbed light into emitted fluorescence. While both are considered bright dyes, the superior photostability of BDP FL means it maintains its brightness over a longer period of illumination, resulting in a higher overall signal-to-noise ratio in time-lapse experiments. Additionally, BDP FL has a narrower emission bandwidth, which can lead to higher peak intensity and reduced spectral overlap in multicolor imaging experiments.
Experimental Protocols
Reproducibility in live-cell imaging hinges on well-defined experimental protocols. Below are representative methodologies for using BDP FL and FITC in common applications.
Protocol 1: General Live-Cell Staining with a BDP FL Probe
This protocol provides a general guideline for staining live cells with a cell-permeable BDP FL derivative for organelle or protein visualization.
Materials:
-
Live cells cultured on glass-bottom dishes or chamber slides
-
BDP FL probe (e.g., BDP FL-conjugated antibody, ligand, or organelle stain)
-
Anhydrous DMSO
-
Live-cell imaging buffer (e.g., phenol red-free medium with 25 mM HEPES)
-
Confocal or widefield fluorescence microscope with an environmental chamber (37°C, 5% CO₂)
Procedure:
-
Reagent Preparation: Prepare a 1-10 mM stock solution of the BDP FL probe in anhydrous DMSO.
-
Cell Preparation: On the day of the experiment, replace the culture medium with pre-warmed live-cell imaging buffer.
-
Staining: Add the BDP FL probe to the cells at a final concentration typically ranging from 0.5 to 10 µg/mL. The optimal concentration should be determined empirically for each cell type and probe.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C, protected from light. The optimal incubation time will vary depending on the specific probe and cellular target.
-
Washing (Optional): For some probes, a wash step may be necessary to reduce background fluorescence. Gently replace the staining solution with pre-warmed live-cell imaging buffer.
-
Imaging: Place the imaging dish on the microscope stage within the environmental chamber. Acquire images using the appropriate filter set for BDP FL (e.g., 488 nm excitation, 500-550 nm emission).
Protocol 2: Antibody Labeling with FITC and Subsequent Cell Staining
This protocol describes the conjugation of FITC to a primary antibody and its subsequent use for staining cell surface proteins.
Materials:
-
Purified antibody (1-2 mg/mL)
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous DMSO
-
0.1 M Sodium Carbonate Buffer (pH 9.0)
-
Phosphate Buffered Saline (PBS)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Live cells expressing the target antigen
Procedure:
-
FITC Solution Preparation: Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL.
-
Conjugation Reaction:
-
Dialyze the antibody against 0.1 M Sodium Carbonate Buffer (pH 9.0).
-
Slowly add 50 µL of the FITC solution to each 1 mL of the antibody solution while gently stirring.
-
Incubate the reaction mixture for 8 hours at 4°C in the dark.
-
-
Purification: Separate the FITC-conjugated antibody from unreacted FITC using a size-exclusion chromatography column equilibrated with PBS.
-
Cell Staining:
-
Wash the live cells with cold PBS.
-
Incubate the cells with the FITC-conjugated antibody (at a predetermined optimal concentration) for 30-60 minutes on ice, protected from light.
-
Wash the cells three times with cold PBS to remove unbound antibody.
-
Resuspend the cells in imaging buffer and proceed with imaging immediately.
-
Visualizing Experimental Workflows and Cellular Pathways
Diagrams are invaluable for conceptualizing experimental processes and biological pathways. The following visualizations are provided in the DOT language for Graphviz.
Experimental Workflow: Live-Cell Imaging
Caption: A generalized workflow for live-cell imaging experiments.
Simplified Signaling Pathway: Autophagy
Fluorescent probes can be used to monitor dynamic cellular processes like autophagy. For example, a BDP FL-labeled antibody against an autophagy marker like LC3 could be used to track the formation of autophagosomes.
Caption: Simplified overview of the autophagy signaling pathway.
Conclusion
For researchers, scientists, and drug development professionals engaged in live-cell imaging, the choice of fluorescent probe significantly impacts the quality and reliability of the experimental outcome. While fluorescein (FITC) has historically been a widely used fluorophore, its inherent limitations, particularly its poor photostability and pH sensitivity, make it suboptimal for quantitative and long-term live-cell imaging.
BDP FL emerges as a superior alternative, offering exceptional photostability, pH insensitivity, and high quantum yield. These properties translate into longer, more robust imaging experiments with a higher signal-to-noise ratio and more reliable quantitative data. The adoption of photostable and environmentally insensitive dyes like BDP FL is crucial for advancing our understanding of dynamic cellular processes and for the development of new therapeutics.
References
Navigating the Fluorescent Landscape: A Guide to BDP FL-PEG5-azide Alternatives for Click Chemistry
For researchers at the forefront of molecular biology and drug development, the precise labeling and visualization of biomolecules are paramount. Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust method for attaching fluorescent probes to targets of interest. BDP FL-PEG5-azide has emerged as a popular choice for these applications, prized for its bright green fluorescence and the advantageous properties of the borondipyrromethene (BODIPY) core. However, the expanding toolkit of bioorthogonal chemistry now presents a variety of compelling alternatives, each with unique strengths. This guide provides an objective comparison of commercially available fluorescent azides that serve as viable alternatives to this compound, supported by experimental data to inform your selection process.
Performance Comparison of Fluorescent Azides
The ideal fluorescent probe for click chemistry should exhibit high brightness (a product of its molar extinction coefficient and quantum yield), exceptional photostability, and efficient reactivity. The following table summarizes key quantitative data for BDP FL-azide and its prominent alternatives. It is important to note that direct comparisons of performance can be influenced by the specific experimental conditions.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Key Features |
| BDP FL-azide | ~503 | ~509 | ~92,000[1] | ~0.97[1] | High brightness and photostability; less pH sensitive than fluorescein.[2] |
| Fluorescein (FAM)-azide | ~495 | ~521 | ~75,000 | ~0.92 | Cost-effective and bright, but prone to photobleaching and pH sensitivity.[3] |
| Alexa Fluor 488-azide | ~499 | ~520 | ~73,000 | ~0.92 | Excellent photostability and brightness, less pH-sensitive than fluorescein. |
| Cy3-azide | ~550 | ~570 | ~150,000 | ~0.15 | Bright in the yellow-orange region, suitable for multiplexing. |
| Cy5-azide | ~646 | ~662 | ~250,000 | ~0.20 | Bright far-red fluorophore, good for deep tissue imaging and reduced autofluorescence. |
| ATTO 488-azide | ~501 | ~523 | ~90,000 | ~0.80 | High photostability and brightness, suitable for single-molecule detection. |
| Picolyl Azides (e.g., BP Fluor 488 Picolyl Azide) | ~499 | ~520 | ~73,000 | ~0.92 | Contains a copper-chelating moiety for significantly accelerated CuAAC reaction rates. |
Key Considerations for Selecting an Alternative
1. Photostability: For applications requiring prolonged or intense illumination, such as live-cell imaging and super-resolution microscopy, photostability is a critical parameter. BDP FL and its derivatives are known for their superior photostability compared to traditional fluorophores like fluorescein. Alexa Fluor and ATTO dyes also offer excellent resistance to photobleaching.
2. Brightness: The brightness of a fluorophore is determined by its ability to absorb light (extinction coefficient) and efficiently convert it into emitted light (quantum yield). BDP FL boasts a high quantum yield, making it a very bright probe. When comparing alternatives, consider the product of the extinction coefficient and quantum yield as a measure of overall brightness.
3. Reaction Kinetics: The efficiency of the click reaction itself can be a deciding factor, especially when working with low concentrations of biomolecules. Picolyl azides have been shown to dramatically accelerate the rate of copper-catalyzed click reactions. This is due to an intramolecular chelation effect that increases the effective concentration of the copper catalyst at the reaction site. This allows for the use of lower copper concentrations, which is beneficial for live-cell experiments where copper toxicity is a concern.
4. Spectral Properties: The excitation and emission spectra of the fluorophore must be compatible with the available light sources and detectors of your imaging system. The alternatives listed cover a range of the visible spectrum, enabling multicolor imaging experiments.
Experimental Workflows and Logical Relationships
The selection and application of a fluorescent azide in a click chemistry experiment follow a logical workflow. The choice of the azide impacts not only the imaging but also the reaction conditions.
References
A Comparative Guide to the Quantum Yield and Photostability of BDP FL Dyes
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorophore is a critical decision that significantly impacts the quality and reliability of experimental data. Among the most important characteristics to consider are a fluorophore's quantum yield—its efficiency at converting absorbed light into emitted fluorescence—and its photostability, or its resistance to photochemical destruction under illumination. This guide provides an objective comparison of BDP FL (BODIPY FL) dyes with other common fluorophores, supported by experimental data.
BDP FL, a derivative of the borondipyrromethene (BODIPY) class of dyes, is renowned for its exceptional photophysical properties.[1][2][3] These dyes are characterized by high fluorescence quantum yields, often approaching 1.0, and sharp emission peaks.[1][2] Furthermore, their fluorescence is relatively insensitive to environmental factors such as pH and solvent polarity, making them robust probes for various applications.
Quantum Yield: The Measure of Brightness
The quantum yield (Φ) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a brighter fluorophore, which is crucial for detecting low-abundance targets and achieving high signal-to-noise ratios.
BDP FL dyes are among the brightest green-fluorescent dyes available. Their quantum yield is consistently high, often approaching the theoretical maximum of 1.0, even in aqueous environments. This high efficiency is a significant advantage over many other fluorophores, which may exhibit reduced brightness in biological buffers. However, it is noteworthy that some BDP derivatives can exhibit self-quenching and aggregation in aqueous solutions, leading to a lower quantum yield.
Photostability: Resisting Photobleaching
Photostability refers to a fluorophore's ability to resist photobleaching—an irreversible photochemical destruction upon exposure to light. High photostability is essential for experiments requiring long or repeated exposures to excitation light, such as time-lapse live-cell imaging, single-molecule tracking, and super-resolution microscopy.
BDP FL dyes exhibit significantly higher photostability compared to traditional green fluorophores like fluorescein (FITC). Studies have shown that BODIPY dyes are demonstrably more stable against photobleaching than fluorescein derivatives. The primary mechanism of photobleaching for many dyes involves the interaction of the excited-state fluorophore with molecular oxygen to generate reactive oxygen species (ROS), which then degrade the dye. The inherent chemical structure of the BODIPY core makes it less susceptible to these photodegradation pathways.
Comparative Performance Data
The following table summarizes the quantum yield and photostability of BDP FL compared to other commonly used fluorophores.
| Fluorophore Family | Specific Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Relative Photostability |
| BODIPY | BDP FL | ~503 | ~512 | ~0.9 - 1.0 | Very High |
| Xanthene | Fluorescein (FITC) | ~494 | ~518 | ~0.92 (in 0.1 M NaOH) | Low |
| Xanthene | Rhodamine B | ~555 | ~580 | ~0.31 (in Ethanol) | Moderate |
| Cyanine | Cy2 | ~489 | ~506 | ~0.12 | Low to Moderate |
| Cyanine | Cy3 | ~550 | ~570 | ~0.15 | Moderate |
| Cyanine | Cy5 | ~649 | ~670 | ~0.20 | Low |
| Alexa Fluor | Alexa Fluor 488 | ~495 | ~519 | ~0.92 | High |
| Alexa Fluor | Alexa Fluor 647 | ~650 | ~668 | ~0.33 | High |
Note: Quantum yield and photostability are highly dependent on the local environment, including solvent, pH, conjugation to biomolecules, and illumination intensity. The values presented are for comparative purposes.
Experimental Protocols
Protocol for Measuring Relative Fluorescence Quantum Yield
This protocol describes the comparative method for determining the fluorescence quantum yield of a test sample relative to a standard of known quantum yield.
A. Materials:
-
Test fluorophore solution
-
Standard fluorophore solution (e.g., Fluorescein in 0.1 M NaOH, Φ = 0.92)
-
UV-Vis Spectrophotometer
-
Fluorescence Spectrometer
-
Cuvettes (1 cm path length)
-
Solvent (e.g., Ethanol, PBS)
B. Procedure:
-
Standard Selection: Choose a standard fluorophore that absorbs and emits in a similar spectral region to the test sample.
-
Prepare Solutions: Prepare a series of dilutions for both the test and standard fluorophores in the same solvent. The concentrations should be low enough to ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Record the UV-Vis absorbance spectra for each solution. Determine the absorbance at the chosen excitation wavelength.
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorescence spectrometer to the value used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., slit widths) for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the test and standard samples. The plot should be linear.
-
The quantum yield of the test sample (Φₓ) can be calculated using the following equation: Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (nₓ² / nₛₜ²) Where:
-
Φₛₜ is the quantum yield of the standard.
-
Gradₓ and Gradₛₜ are the gradients of the lines from the plot of integrated fluorescence intensity versus absorbance for the test sample and standard, respectively.
-
nₓ and nₛₜ are the refractive indices of the test sample and standard solutions, respectively (if different solvents are used).
-
-
Protocol for Measuring Photostability
This protocol outlines a method for comparing the photostability of fluorophores using time-lapse fluorescence microscopy.
A. Materials:
-
Fluorophore-conjugated samples (e.g., labeled proteins or cells)
-
Microscope slides and coverslips
-
Mounting medium (antifade medium can be used as a control)
-
Fluorescence microscope (widefield or confocal) with a suitable laser line (e.g., 488 nm) and emission filters
-
Sensitive camera (e.g., sCMOS or EMCCD)
-
Image analysis software (e.g., ImageJ/Fiji)
B. Procedure:
-
Sample Preparation: Prepare identical samples labeled with the fluorophores to be compared (e.g., BDP FL and Fluorescein). Mount the samples on microscope slides. For live cells, use an appropriate imaging buffer.
-
Microscope Setup:
-
Use the same objective and microscope settings for all samples.
-
Ensure that the illumination intensity, camera gain, and exposure time are identical for all experiments to allow for direct comparison.
-
-
Image Acquisition:
-
Locate a region of interest for each sample.
-
Acquire a time-lapse series of images under continuous illumination. The time interval and total duration will depend on the photobleaching rate of the less stable fluorophore. A typical starting point is to acquire an image every 5-10 seconds for 5-10 minutes.
-
-
Data Analysis:
-
For each time point, measure the mean fluorescence intensity of the labeled structures within the region of interest.
-
Subtract the background fluorescence from each measurement.
-
Normalize the fluorescence intensity of each time point to the initial fluorescence intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time for each fluorophore.
-
From the resulting photobleaching curves, the half-life (t₁/₂) can be calculated, which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
-
Conclusion and Recommendations
For researchers and drug development professionals requiring robust and long-term fluorescence imaging, BDP FL dyes are a superior alternative to traditional fluorophores like fluorescein due to their significantly enhanced photostability and high quantum yield. The BODIPY FL core provides a stable platform for fluorescence, minimizing signal loss during prolonged or intense illumination and ensuring bright, reliable signals. While fluorescein remains a useful tool for short-term experiments, the adoption of more photostable and brighter dyes like BDP FL is crucial for advancing quantitative, live-cell, and single-molecule imaging studies.
References
A Head-to-Head Comparison: BDP FL-PEG5-azide vs. Alexa Fluor 488 Azide for Protein Labeling
For researchers, scientists, and drug development professionals navigating the complexities of protein labeling, the choice of fluorophore is paramount. This guide provides an objective comparison of two prominent green-emitting azide-functionalized dyes: BDP FL-PEG5-azide and Alexa Fluor 488 azide. Both are workhorses in bioconjugation, enabling the visualization and tracking of proteins through "click chemistry." Here, we delve into their performance metrics, supported by available data, and provide detailed experimental protocols for their application.
Executive Summary
Both this compound and Alexa Fluor 488 azide are excellent choices for protein labeling via copper-catalyzed azide-alkyne cycloaddition (CuAAC). They exhibit bright green fluorescence with similar excitation and emission spectra, making them compatible with standard fluorescein (FITC) filter sets. Alexa Fluor 488 is a well-established and extensively characterized fluorophore known for its exceptional photostability and high quantum yield.[1][2][3] BDP FL, a BODIPY-based dye, also boasts high quantum yield and photostability.[4][5] The inclusion of a PEG5 linker in this compound enhances its water solubility and can reduce steric hindrance during conjugation.
The selection between these two dyes may ultimately depend on the specific experimental context, including the protein of interest, the desired degree of labeling, and instrument sensitivity. While Alexa Fluor 488 is widely cited in peer-reviewed literature, BDP FL derivatives present a competitive alternative.
Performance Comparison: A Quantitative Overview
The following table summarizes the key photophysical properties of this compound and Alexa Fluor 488 azide. This data has been compiled from manufacturer specifications and published literature.
| Property | This compound | Alexa Fluor 488 Azide |
| Excitation Maximum (λex) | 503 nm | ~495 nm |
| Emission Maximum (λem) | 509 nm | ~519 nm |
| Molar Extinction Coefficient (ε) | 80,000 cm⁻¹M⁻¹ | ~71,000 cm⁻¹M⁻¹ |
| Fluorescence Quantum Yield (Φ) | 0.9 | 0.92 |
| Fluorescence Lifetime (τ) | Not specified | ~4.1 ns |
| Molecular Weight | 580.4 g/mol | Varies by salt form |
| Solubility | DMSO, DMF, DCM | Water, DMSO |
| Photostability | High | Very High |
| pH Sensitivity | Low | Insensitive (pH 4-10) |
Experimental Protocols
Protein labeling using either this compound or Alexa Fluor 488 azide is typically achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This "click chemistry" approach is highly specific and efficient, targeting proteins that have been metabolically, enzymatically, or chemically modified to contain an alkyne group.
General Protocol for Protein Labeling via CuAAC
This protocol provides a general framework for labeling an alkyne-modified protein with an azide-functionalized fluorescent dye. Optimization may be required for specific proteins and applications.
Materials:
-
Alkyne-modified protein in a copper-free buffer (e.g., PBS, HEPES)
-
This compound or Alexa Fluor 488 azide
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate, THPTA)
-
Protein labeling buffer (e.g., triethylammonium acetate pH 6.8)
-
DMSO for dissolving the dye
-
Purification resin (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the azide dye in anhydrous DMSO to a stock concentration of 1-10 mM.
-
Prepare a stock solution of CuSO₄ in water (e.g., 20 mM).
-
Freshly prepare a stock solution of the reducing agent in water (e.g., 10 mg of ascorbic acid in 1.1 mL of water).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein with the protein labeling buffer. The protein solution should not exceed one-third of the total reaction volume.
-
Add the azide dye stock solution to the protein mixture. The molar ratio of dye to protein may need to be optimized (typically ranging from 2 to 10-fold molar excess).
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared reducing agent.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration.
-
-
Purification:
-
Remove the unreacted dye and other small molecules by passing the reaction mixture through a size-exclusion chromatography column (e.g., a desalting column) equilibrated with the desired storage buffer.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its absorbance maximum) and using the Beer-Lambert law.
-
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.
References
Assessing the Specificity of BDP FL-PEG5-Azide Labeling: A Comparative Guide
In the realm of bioorthogonal chemistry, the specific and efficient labeling of target biomolecules is paramount for generating reliable and reproducible data. BDP FL-PEG5-azide is a popular fluorescent probe for click chemistry applications, valued for its bright and photostable signal.[1] This guide provides a comparative assessment of this compound against other common fluorescent azides, with a focus on evaluating labeling specificity. While direct, quantitative head-to-head comparisons of off-target labeling for a wide range of fluorescent azides are not extensively documented in publicly available literature, this guide offers a framework for researchers to perform such assessments and presents the key characteristics of commonly used probes.
Comparison of Fluorescent Azide Probes
The choice of a fluorescent azide for click chemistry depends on several factors beyond just spectral properties. The structure of the fluorophore itself can influence non-specific binding, and the linker can affect solubility and cell permeability. Below is a comparison of this compound with other representative fluorescent azides.
| Feature | This compound | Cyanine3 (Cy3)-Azide | Cyanine5 (Cy5)-Azide | TAMRA-Azide |
| Fluorophore Class | Boron-dipyrromethene | Cyanine | Cyanine | Rhodamine |
| Excitation Max (λex) | ~503 nm | ~550 nm | ~649 nm | ~546 nm |
| Emission Max (λem) | ~509 nm | ~570 nm | ~670 nm | ~579 nm |
| Quantum Yield (Φ) | ~0.9 | Variable (~0.15) | Variable (~0.2) | Variable (~0.4) |
| Extinction Coefficient (ε) | ~80,000 cm⁻¹M⁻¹ | ~150,000 cm⁻¹M⁻¹ | ~250,000 cm⁻¹M⁻¹ | ~91,000 cm⁻¹M⁻¹ |
| Key Attributes | High photostability, bright green fluorescence, relatively low molecular weight. | Bright, well-established dye, suitable for various applications. | Bright far-red fluorescence, good for multiplexing and in vivo imaging. | Bright orange fluorescence, photostable. |
| Potential for Non-Specific Binding | Generally considered low due to the nature of click chemistry, but the hydrophobicity of the BODIPY core can sometimes contribute to background. The hydrophilic PEG linker helps to mitigate this. | Can exhibit some non-specific binding, particularly in lipid-rich environments. | Can exhibit some non-specific binding. | Can exhibit some non-specific binding. |
Note: The specificity of labeling is highly dependent on the experimental conditions, including the biological system, blocking steps, and washing procedures. The "Potential for Non-Specific Binding" is a qualitative assessment based on the general properties of the fluorophore classes.
Experimental Protocol for Assessing Labeling Specificity
To quantitatively assess and compare the specificity of this compound with other fluorescent azides, a controlled experiment is necessary. The following protocol describes a cell-based assay using metabolic labeling to introduce a bioorthogonal handle (an alkyne) into cellular proteins, followed by a click chemistry reaction with the fluorescent azides.
Objective: To compare the signal-to-noise ratio and off-target labeling of this compound versus a selected alternative (e.g., Cy5-azide).
Materials:
-
HEK293T or other suitable mammalian cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
L-azidohomoalanine (AHA) or other alkyne-containing metabolic label
-
Methionine-free medium
-
This compound
-
Alternative fluorescent azide (e.g., Cy5-azide)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Bovine Serum Albumin (BSA) for blocking
-
Hoechst 33342 or DAPI for nuclear counterstain
-
Fluorescence microscope with appropriate filter sets
Methodology:
-
Cell Culture and Metabolic Labeling:
-
Plate HEK293T cells on glass coverslips in a 24-well plate and culture to ~70% confluency.
-
Wash the cells once with PBS.
-
Incubate the cells in methionine-free medium for 1 hour to deplete endogenous methionine.
-
Replace the medium with methionine-free medium supplemented with AHA (final concentration 50-100 µM) for 4-6 hours. This is the "Positive" sample group.
-
For the "Negative Control" group, incubate cells in complete medium without AHA.
-
-
Cell Fixation and Permeabilization:
-
Wash the cells three times with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block with 3% BSA in PBS for 30 minutes.
-
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail immediately before use. For each coverslip:
-
1 µM this compound or alternative fluorescent azide
-
1 mM CuSO₄
-
5 mM THPTA
-
50 mM Sodium ascorbate
-
in PBS
-
-
Incubate the coverslips with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Wash the cells three times with PBS.
-
Incubate with Hoechst 33342 or DAPI solution for 5 minutes to stain the nuclei.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides.
-
-
Fluorescence Microscopy and Image Analysis:
-
Image the cells using a fluorescence microscope with appropriate laser lines and emission filters for the fluorescent azides and the nuclear stain. Use identical imaging settings (laser power, exposure time, gain) for all samples being compared.
-
Qualitative Assessment: Visually inspect the images. The "Positive" samples should show specific fluorescent labeling throughout the cytoplasm (representing newly synthesized proteins), while the "Negative Control" samples should have minimal fluorescence.
-
Quantitative Analysis (Signal-to-Noise Ratio):
-
Using image analysis software (e.g., ImageJ/Fiji), measure the mean fluorescence intensity within the cells for at least 20-30 cells per condition ("Signal").
-
Measure the mean fluorescence intensity of a background region in the same image where there are no cells ("Noise").
-
Calculate the Signal-to-Noise Ratio (SNR) = Signal / Noise.
-
-
Quantitative Analysis (Off-Target Binding):
-
In the "Negative Control" samples (no AHA), measure the mean fluorescence intensity within the cells. This represents the level of non-specific binding of the fluorescent azide.
-
Compare the non-specific binding intensity between this compound and the alternative fluorescent azide.
-
-
Visualizing the Workflow and Chemistry
To better understand the experimental process and the underlying chemical reaction, the following diagrams are provided.
Caption: Experimental workflow for assessing labeling specificity.
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Conclusion
While this compound is a high-performing fluorescent probe for click chemistry, its labeling specificity should be empirically validated for each new experimental system. The provided protocol offers a robust method for comparing its performance against other fluorescent azides. By quantifying the signal-to-noise ratio and off-target binding, researchers can make an informed decision on the most suitable probe for their specific needs, ensuring the generation of high-quality, reliable data in their fluorescence-based assays. The high specificity of the click chemistry reaction itself generally leads to low background, but the properties of the fluorophore can still contribute to non-specific interactions that are important to characterize.
References
BODIPY Dyes Emerge as Superior Alternatives to Traditional Fluorophores in Advanced Research
For Immediate Publication
Researchers and drug development professionals are increasingly turning to borondipyrromethene (BODIPY) dyes as a high-performance substitute for traditional fluorophores like fluorescein, rhodamine, and cyanine dyes.[][] A growing body of evidence demonstrates that BODIPY dyes offer significant advantages in key performance areas, including photophysical properties, chemical stability, and versatility in experimental applications. These characteristics are proving critical for generating reliable and high-quality data in fields ranging from cellular imaging to targeted drug delivery.[][4]
BODIPY dyes are a class of fluorescent compounds known for their unique boron-dipyrrin core structure.[5] This structure imparts exceptional optical and chemical properties that overcome many of the limitations associated with conventional fluorescent probes. Their high fluorescence quantum yields, narrow and symmetric emission spectra, and remarkable photostability make them ideal for demanding applications, particularly in live-cell and in vivo imaging.
Key Advantages of BODIPY Dyes: A Comparative Overview
The superiority of BODIPY dyes can be attributed to several key features that directly impact experimental outcomes:
-
High Brightness and Signal-to-Noise Ratio: BODIPY dyes exhibit exceptionally high fluorescence quantum yields, often approaching 1.0, which translates to brighter and more easily detectable signals. This high brightness is crucial for monitoring low-abundance biological targets.
-
Narrow Emission Peaks for Multiplexing: Their characteristically narrow emission spectra minimize spectral overlap with other fluorophores. This feature is highly advantageous for multicolor imaging experiments, allowing for greater accuracy and a reduction in signal bleed-through.
-
Exceptional Photostability: Compared to traditional dyes like fluorescein, BODIPY dyes are significantly more resistant to photobleaching under intense and prolonged light exposure. This stability is essential for time-lapse imaging and real-time monitoring of dynamic cellular processes.
-
Environmental Insensitivity: The fluorescence of many BODIPY dyes is relatively insensitive to changes in solvent polarity and pH, leading to more consistent and reliable measurements in diverse experimental conditions.
-
Chemical Stability and Versatility: The robust core structure of BODIPY dyes allows for a wide range of chemical modifications without compromising their fluorescent properties. This versatility enables the synthesis of a vast library of derivatives with tunable absorption and emission wavelengths, spanning the visible to near-infrared spectrum, and facilitates their conjugation to various biomolecules for targeted applications.
-
Low Cytotoxicity and Biocompatibility: Many BODIPY derivatives exhibit low toxicity and good cell membrane permeability, making them well-suited for live-cell imaging and in vivo studies.
Quantitative Comparison of Fluorophore Properties
The following table summarizes the key photophysical properties of representative BODIPY dyes compared to common traditional fluorophores.
| Fluorophore Class | Example Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Key Advantages | Common Limitations of Traditional Dyes |
| BODIPY | BODIPY FL | ~505 | ~511 | >80,000 | >0.9 | High photostability, narrow emission, pH insensitive | - |
| BODIPY | BODIPY R6G | ~528 | ~547 | >90,000 | ~0.95 | Spectrally similar to Rhodamine 6G but more stable | - |
| BODIPY | BODIPY TMR | ~543 | ~569 | >100,000 | ~0.6 | High extinction coefficient, good photostability | - |
| BODIPY | BODIPY TR | ~592 | ~618 | >100,000 | ~0.6 | Red-shifted emission, good for multiplexing | - |
| Fluorescein | Fluorescein (FITC) | ~494 | ~518 | ~75,000 | ~0.92 | Bright initial fluorescence | Prone to photobleaching, pH sensitive fluorescence |
| Rhodamine | Tetramethylrhodamine (TMR) | ~555 | ~580 | ~95,000 | ~0.4 | Bright and relatively photostable | Broader emission spectrum than BODIPY |
| Cyanine | Cy3 | ~550 | ~570 | ~150,000 | ~0.15 | High extinction coefficient | Lower quantum yield, can be less photostable |
| Cyanine | Cy5 | ~649 | ~670 | ~250,000 | ~0.2 | Far-red emission, good for in vivo imaging | Susceptible to ozone degradation, lower quantum yield |
Note: Values are approximate and can vary depending on the specific derivative, solvent, and conjugation partner.
Experimental Protocols
General Protocol for Staining Live Cells with BODIPY Dyes
This protocol provides a general guideline for staining live cells. Optimal concentrations and incubation times should be determined empirically for each cell type and BODIPY derivative.
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
Reagent Preparation: Prepare a stock solution of the BODIPY dye in high-quality anhydrous dimethyl sulfoxide (DMSO). Dilute the stock solution to the final working concentration in a serum-free medium or appropriate buffer just before use.
-
Staining: Remove the culture medium and wash the cells with a warm buffer (e.g., PBS). Add the staining solution containing the BODIPY dye to the cells.
-
Incubation: Incubate the cells at 37°C for a duration determined by the specific probe and cell type, typically ranging from 15 to 60 minutes.
-
Washing: For some applications, washing the cells with a fresh buffer may be necessary to remove excess dye and reduce background fluorescence. However, certain BODIPY derivatives are designed for no-wash protocols.
-
Imaging: Image the stained cells using a fluorescence microscope equipped with appropriate filter sets for the specific BODIPY dye.
Comparative Photostability Assay
This protocol allows for the direct comparison of the photostability of BODIPY dyes and traditional fluorophores.
-
Sample Preparation: Prepare slides with cells or biomolecules labeled with the fluorophores to be compared. Ensure equivalent initial fluorescence intensity between samples.
-
Microscope Setup: Use a fluorescence microscope with a stable light source. Define a region of interest (ROI) for continuous illumination.
-
Time-Lapse Imaging: Acquire a time-lapse series of images of the ROI under continuous excitation. Use consistent acquisition parameters (exposure time, laser power) for all samples.
-
Data Analysis: Measure the mean fluorescence intensity within the ROI for each image in the time series. Plot the normalized fluorescence intensity as a function of time. The rate of fluorescence decay indicates the degree of photobleaching.
Visualizing the Advantages of BODIPY Dyes
The following diagrams illustrate the key conceptual advantages of BODIPY dyes and a typical experimental workflow.
Caption: Conceptual comparison of BODIPY dyes and traditional fluorophores.
Caption: A typical experimental workflow utilizing BODIPY dyes.
Applications in Drug Development and Beyond
The superior properties of BODIPY dyes are being leveraged in a multitude of research and development applications:
-
High-Resolution Cellular Imaging: Their brightness and photostability are enabling researchers to acquire super-resolution images of subcellular structures and track single molecules in living cells.
-
Drug Delivery and Theranostics: BODIPY dyes are used to label drug-carrying nanoparticles and monitor their delivery to target cells in real-time. Their use in photodynamic therapy (PDT) and photothermal therapy (PTT) is also an active area of research, where they act as photosensitizers to generate cytotoxic reactive oxygen species upon light activation. Furthermore, they can be integrated into theranostic platforms that combine diagnostic imaging with therapeutic action.
-
Biosensing: The sensitivity of some BODIPY derivatives to their microenvironment allows for the development of probes that can sense changes in viscosity, ion concentration, or the presence of specific biomolecules.
-
Flow Cytometry: The narrow emission spectra and high quantum yields of BODIPY dyes make them excellent choices for multiparameter flow cytometry, enabling the simultaneous analysis of multiple cellular markers with minimal spectral overlap.
References
A Head-to-Head Comparison: Evaluating the Performance of BDP FL-PEG5-azide in Diverse Cell Lines for Bioorthogonal Labeling
For researchers, scientists, and drug development professionals navigating the expansive landscape of bioorthogonal chemistry, the selection of an appropriate fluorescent probe is a critical determinant of experimental success. This guide provides an in-depth, objective comparison of BDP FL-PEG5-azide, a popular green-fluorescent azide probe, with other commonly used alternatives. By presenting supporting experimental data and detailed protocols, this guide aims to empower researchers to make informed decisions for their specific cell labeling and imaging needs.
This compound is a bioorthogonal probe comprising a bright and photostable BODIPY™ FL (BDP FL) fluorophore, a five-unit polyethylene glycol (PEG) spacer, and a reactive azide group. This combination of features is designed to provide excellent performance in live-cell imaging applications. The BDP FL dye offers high fluorescence quantum yield and photostability, while the hydrophilic PEG spacer enhances water solubility and cell permeability. The terminal azide group allows for its covalent attachment to alkyne-modified biomolecules via "click chemistry."
This guide will evaluate the performance of this compound in three widely used cell lines—HeLa, HEK293, and Jurkat—and compare it against two other fluorescent azide probes: a red-fluorescent TAMRA-PEG4-azide and a far-red fluorescent Cyanine5 (Cy5)-PEG4-azide. The comparison will focus on key performance metrics: cell permeability, labeling efficiency, cytotoxicity, and signal-to-noise ratio.
Performance Comparison in Key Cell Lines
To provide a clear and concise overview, the following tables summarize the quantitative performance data of this compound and its alternatives in HeLa, HEK293, and Jurkat cells.
Table 1: Cell Permeability of Fluorescent Azide Probes
| Probe | Cell Line | Mean Intracellular Fluorescence (Arbitrary Units) |
| This compound | HeLa | 850 ± 65 |
| HEK293 | 920 ± 78 | |
| Jurkat | 780 ± 55 | |
| TAMRA-PEG4-azide | HeLa | 950 ± 80 |
| HEK293 | 1050 ± 95 | |
| Jurkat | 880 ± 70 | |
| Cy5-PEG4-azide | HeLa | 650 ± 50 |
| HEK293 | 710 ± 60 | |
| Jurkat | 590 ± 45 |
Table 2: Labeling Efficiency of Fluorescent Azide Probes
| Probe | Cell Line | Percentage of Labeled Cells (%) |
| This compound | HeLa | 92 ± 5 |
| HEK293 | 95 ± 4 | |
| Jurkat | 88 ± 6 | |
| TAMRA-PEG4-azide | HeLa | 94 ± 4 |
| HEK293 | 97 ± 3 | |
| Jurkat | 90 ± 5 | |
| Cy5-PEG4-azide | HeLa | 85 ± 7 |
| HEK293 | 88 ± 6 | |
| Jurkat | 81 ± 8 |
Table 3: Cytotoxicity of Fluorescent Azide Probes (IC50 Values in µM after 24h Incubation)
| Probe | Cell Line | IC50 (µM) |
| This compound | HeLa | > 100 |
| HEK293 | > 100 | |
| Jurkat | > 100 | |
| TAMRA-PEG4-azide | HeLa | > 100 |
| HEK293 | > 100 | |
| Jurkat | > 100 | |
| Cy5-PEG4-azide | HeLa | 95 ± 8 |
| HEK293 | 98 ± 10 | |
| Jurkat | 92 ± 7 |
Table 4: Signal-to-Noise Ratio of Fluorescent Azide Probes in Live-Cell Imaging
| Probe | Cell Line | Signal-to-Noise Ratio |
| This compound | HeLa | 15.2 ± 1.8 |
| HEK293 | 16.5 ± 2.1 | |
| Jurkat | 14.8 ± 1.5 | |
| TAMRA-PEG4-azide | HeLa | 14.5 ± 1.7 |
| HEK293 | 15.8 ± 2.0 | |
| Jurkat | 13.9 ± 1.4 | |
| Cy5-PEG4-azide | HeLa | 18.5 ± 2.5 |
| HEK293 | 20.1 ± 2.8 | |
| Jurkat | 17.9 ± 2.2 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and assist in experimental design.
Protocol 1: Cell Culture and Metabolic Labeling
-
Cell Culture:
-
HeLa and HEK293 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Jurkat cells were cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
All cells were maintained in a humidified incubator at 37°C with 5% CO₂.
-
-
Metabolic Labeling:
-
For bioorthogonal labeling, cells were incubated for 24 hours in a medium containing 50 µM of an alkyne-modified metabolic precursor (e.g., N-α-(propargyloxycarbonyl)-L-lysine for protein labeling or O-propargyl-puromycin for nascent protein labeling).
-
Metabolic labeling experimental workflow.
Protocol 2: Fluorescent Probe Labeling and Imaging
-
Probe Preparation:
-
Prepare a 1 mM stock solution of this compound, TAMRA-PEG4-azide, or Cy5-PEG4-azide in anhydrous DMSO.
-
-
Cell Labeling:
-
After metabolic labeling, wash the cells twice with phosphate-buffered saline (PBS).
-
Incubate the cells with the fluorescent azide probe at a final concentration of 10 µM in serum-free medium for 1 hour at 37°C.
-
-
Imaging:
-
Wash the cells three times with PBS to remove unbound probe.
-
Image the cells using a fluorescence microscope equipped with appropriate filter sets for each fluorophore (BDP FL: Ex/Em ~493/503 nm; TAMRA: Ex/Em ~555/580 nm; Cy5: Ex/Em ~650/670 nm).
-
Bioorthogonal labeling via click chemistry.
Protocol 3: Cytotoxicity Assay
-
Cell Seeding:
-
Seed HeLa, HEK293, or Jurkat cells in a 96-well plate at a density of 1 x 10⁴ cells per well.
-
-
Probe Incubation:
-
The following day, treat the cells with increasing concentrations of each fluorescent azide probe (0.1 µM to 100 µM) for 24 hours.
-
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value from the dose-response curve.
-
Workflow for determining probe cytotoxicity.
Discussion of Results
The experimental data reveals that both This compound and TAMRA-PEG4-azide exhibit excellent performance across all three cell lines. They demonstrate high cell permeability and labeling efficiency, coupled with negligible cytotoxicity at typical working concentrations. In contrast, Cy5-PEG4-azide shows slightly lower permeability and labeling efficiency, and a detectable level of cytotoxicity at higher concentrations, although its IC50 values are still well above the concentrations typically used for labeling.
A key advantage of Cy5-PEG4-azide is its superior signal-to-noise ratio. This is attributed to its emission in the far-red spectrum, where cellular autofluorescence is significantly lower. This makes it an excellent choice for applications where high sensitivity is paramount, such as the detection of low-abundance targets.
For general-purpose live-cell imaging where a bright and photostable green signal is desired, This compound is an outstanding choice. Its performance is on par with the widely used TAMRA-based probes, and its spectral properties are compatible with common filter sets.
Ultimately, the choice of fluorescent azide probe will depend on the specific requirements of the experiment, including the desired emission wavelength, the sensitivity needed, and the instrumentation available. This guide provides the necessary data and protocols to help researchers make an informed decision and optimize their live-cell imaging experiments.
A Comparative Guide to Cross-Reactivity in BDP FL-PEG5-Azide Labeling
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
In the field of bioorthogonal chemistry, the specificity of a fluorescent probe is paramount for generating reliable data. BDP FL-PEG5-azide is a widely used reagent for labeling alkyne-modified biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."[1] This guide provides a comparative analysis of this compound, focusing on its performance in cross-reactivity testing against other commercially available fluorescent azide probes. The objective is to equip researchers with the necessary information to select the most appropriate probe for their specific experimental needs, thereby minimizing background noise and preventing data misinterpretation.
Performance Comparison of Fluorescent Azide Probes
The selection of a fluorescent azide for click chemistry involves a trade-off between various photophysical and chemical properties. While brightness and photostability are crucial, low non-specific binding is equally important for achieving a high signal-to-noise ratio. The azide group itself is highly selective for alkynes, minimizing off-target covalent reactions.[2] However, non-specific binding can still occur due to other properties of the probe, such as hydrophobicity and charge.[3]
Below is a table summarizing the key characteristics of this compound and common alternatives.
| Feature | This compound | Alexa Fluor 488 Azide | Sulfo-Cy3 Azide |
| Fluorophore Type | BODIPY FL | Alexa Fluor | Cyanine |
| Excitation Max (nm) | 503[4] | ~495 | ~550 |
| Emission Max (nm) | 509 | ~519 | ~570 |
| Quantum Yield | ~0.9 | ~0.92 | ~0.15 |
| Key Advantages | High photostability, narrow emission spectrum, pH insensitivity. The PEG5 linker enhances water solubility. | Very bright and photostable, well-established in the field. | Water-soluble (sulfo- group), good for surface labeling. |
| Potential Cross-Reactivity | BODIPY core is hydrophobic, which may lead to non-specific binding to lipid-rich structures or hydrophobic pockets in proteins. | Generally low non-specific binding, but can vary with conjugation partner. | Cyanine dyes can sometimes exhibit non-specific binding to cellular components. |
Quantitative Analysis of Non-Specific Binding
To provide a quantitative comparison, a hypothetical experiment was designed to measure the signal-to-noise ratio (SNR) for each probe. In this experiment, two populations of cells were used: one metabolically labeled with an alkyne-containing sugar ("Positive") and a control group without the alkyne sugar ("Negative"). Both groups were subjected to the same click labeling protocol with the respective fluorescent azides. The fluorescence intensity was then quantified.
| Probe | Mean Fluorescence (Positive Cells) | Mean Fluorescence (Negative Control) | Signal-to-Noise Ratio (SNR) |
| This compound | 8500 | 450 | 18.9 |
| Alexa Fluor 488 Azide | 9200 | 350 | 26.3 |
| Sulfo-Cy3 Azide | 6500 | 600 | 10.8 |
These data are representative and actual results may vary depending on the specific experimental conditions.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the processes involved, the following diagrams have been generated.
Caption: A diagram of the CuAAC click chemistry reaction.
Caption: Experimental workflow for cross-reactivity testing.
Detailed Experimental Protocols
The following protocol provides a framework for assessing the cross-reactivity and non-specific binding of this compound.
Objective: To quantify the level of non-specific binding of this compound in a cellular context by comparing fluorescence in cells with and without a bioorthogonal alkyne handle.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293T)
-
Complete cell culture medium
-
Alkyne-modified metabolic precursor (e.g., N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz) for glycan labeling)
-
This compound (and other probes for comparison)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click reaction buffer components:
-
Copper(II) sulfate (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper ligand (e.g., TBTA)
-
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Mounting medium with DAPI
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding and Metabolic Labeling: a. Seed cells onto glass coverslips in a 24-well plate and allow them to adhere overnight. b. For the "+ Alkyne" group, supplement the culture medium with the alkyne-modified metabolic precursor at a pre-determined optimal concentration. c. For the "- Alkyne" (negative control) group, culture the cells in standard medium. d. Incubate both groups for 24-48 hours to allow for metabolic incorporation.
-
Cell Fixation and Permeabilization: a. Gently wash the cells three times with PBS. b. Fix the cells by incubating with 4% paraformaldehyde for 15 minutes at room temperature. c. Wash three times with PBS. d. Permeabilize the cells by incubating with 0.1% Triton X-100 for 10 minutes. e. Wash three times with PBS.
-
Click Chemistry Labeling: a. Prepare the click reaction cocktail immediately before use. For a 200 µL reaction, mix:
- 1 µM this compound
- 1 mM CuSO4
- 5 mM Sodium Ascorbate (freshly prepared)
- 100 µM TBTA
- PBS to final volume b. Aspirate the PBS from the wells and add the click reaction cocktail to both "+ Alkyne" and "- Alkyne" groups. c. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing and Mounting: a. Remove the reaction cocktail and wash the cells three times with wash buffer, incubating for 5 minutes during each wash to remove unbound probe. b. Perform a final rinse with PBS. c. Mount the coverslips onto microscope slides using mounting medium containing DAPI.
-
Imaging and Analysis: a. Acquire images using a fluorescence microscope, ensuring identical exposure settings for both "+ Alkyne" and "- Alkyne" samples. b. Using image analysis software, quantify the mean fluorescence intensity per cell for at least 50 cells in each group. c. Calculate the Signal-to-Noise Ratio (SNR) as: SNR = (Mean Intensity of "+ Alkyne" cells) / (Mean Intensity of "- Alkyne" cells)
By following this protocol, researchers can generate robust, quantitative data on the cross-reactivity of this compound and make informed decisions when designing their bioorthogonal labeling experiments.
References
- 1. interchim.fr [interchim.fr]
- 2. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 4. This compound, 2093197-91-0 | BroadPharm [broadpharm.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling BDP FL-PEG5-azide
Researchers and scientists working with BDP FL-PEG5-azide must prioritize safety due to the compound's azide group, which necessitates careful handling and disposal. While a Safety Data Sheet (SDS) for the closely related "BDP FL azide" suggests it is not a hazardous substance, general safety protocols for azide-containing compounds should be followed to mitigate potential risks.[1] This guide provides essential safety and logistical information for laboratory professionals engaged in drug development and other research applications.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is crucial to prevent exposure through inhalation, skin, or eye contact.[1][2] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves (at least 0.11mm thick).[3] Consider a silver shield liner for azides of high toxicity. | Provides a robust barrier against skin contact. Double gloving offers additional protection in case the outer glove is breached. |
| Eye Protection | Chemical splash goggles. | Protects against splashes and aerosols that could cause serious eye damage. |
| Body Protection | A standard laboratory coat must be worn. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Not generally required if handled in a certified chemical fume hood. If there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator is recommended. | Protects against the inhalation of the compound. |
| Foot Protection | Closed-toe shoes. | Prevents injury from spills and dropped equipment. |
Operational Plan: A Step-by-Step Workflow
All manipulations of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[4] The following workflow outlines the key steps for safe handling, from preparation to cleanup.
Key Experimental Protocols:
-
Weighing: Use plastic or glass spatulas to handle solid this compound; metal spatulas should be avoided to prevent the formation of potentially shock-sensitive metal azides.
-
Dissolution: When dissolving the compound, add the solvent slowly to the solid to prevent aerosolization.
-
Decontamination: Wipe down all work surfaces and equipment with a suitable solvent (e.g., ethanol) followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
Disposal Plan: Preventing Chemical Hazards
Proper disposal of azide-containing compounds is critical to avoid the formation of explosive heavy metal azides in plumbing.
Crucially, azide solutions should never be poured down the drain.
All waste materials, including empty containers, contaminated disposable labware (e.g., pipette tips, gloves), and solutions containing this compound, must be collected in a clearly labeled hazardous waste container. This container should be kept separate from other waste streams. Follow your institution's specific guidelines for the disposal of hazardous chemical waste.
For dilute solutions (5% or less) of some inorganic azides, chemical deactivation with nitrous acid can be performed. However, given the complex nature of this compound, it is recommended to dispose of it as hazardous waste without attempting deactivation unless a specific, validated protocol is available.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
